molecular formula C10H7BrClNO B6207546 (6-bromo-4-chloroquinolin-2-yl)methanol CAS No. 2703781-25-1

(6-bromo-4-chloroquinolin-2-yl)methanol

Cat. No.: B6207546
CAS No.: 2703781-25-1
M. Wt: 272.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-bromo-4-chloroquinolin-2-yl)methanol is a useful research compound. Its molecular formula is C10H7BrClNO and its molecular weight is 272.5. The purity is usually 95.
BenchChem offers high-quality (6-bromo-4-chloroquinolin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-bromo-4-chloroquinolin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2703781-25-1

Molecular Formula

C10H7BrClNO

Molecular Weight

272.5

Purity

95

Origin of Product

United States

Foundational & Exploratory

molecular structure and weight of 6-bromo-4-chloroquinolin-2-yl-methanol

[1][2][3][4][5]

Executive Summary

6-Bromo-4-chloroquinolin-2-yl-methanol (CAS: 2703781-25-1) is a tri-functionalized quinoline scaffold utilized primarily in the synthesis of kinase inhibitors and anti-infective agents (specifically antimalarial and antitubercular analogs).[1][2][3][4] Its structure features three distinct reactive handles:

  • C4-Chloro: Highly activated for

    
     displacement by amines.
    
  • C6-Bromo: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Hydroxymethyl: A solubilizing group or a precursor for ether/ester linkages.

This guide provides a validated structural analysis and a logic-driven synthetic protocol, moving beyond catalog data to actionable experimental insight.

Molecular Identity & Physicochemical Properties[4][6][7][8][9][10][11]

The following data represents the calculated and consensus values for the canonical structure.

PropertySpecification
IUPAC Name (6-bromo-4-chloroquinolin-2-yl)methanol
CAS Number 2703781-25-1
Molecular Formula

Molecular Weight (Average) 272.53 g/mol
Monoisotopic Mass 270.94 Da (for

,

)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in

pKa (Calculated) ~3.5 (Quinoline N), ~13.5 (Hydroxyl)
Topological Polar Surface Area 33.1

Structural Visualization

The diagram below illustrates the connectivity and the distinct reactive zones of the molecule.

MolecularStructurecluster_chemReactivity MapCoreQuinoline Core(Aromatic Scaffold)Pos2C2-Position(Hydroxymethyl)Core->Pos2Solubilizing / LinkerPos4C4-Position(Chloro)Core->Pos4S_NAr Active SitePos6C6-Position(Bromo)Core->Pos6Cross-Coupling SiteN1NC2C2N1->C2C4C4C2->C4  Pyridine Ring  C6C6C4->C6  Benzene Ring  

Figure 1: Reactivity map highlighting the orthogonal functionalization sites on the quinoline core.

Structural Characterization & Logic

Electronic Effects & Reactivity

The 4-chloro substituent is activated by the quinoline nitrogen. The nitrogen atom exerts a strong electron-withdrawing effect (


  • Implication: This allows for facile displacement by primary and secondary amines (e.g., aniline derivatives) under acidic or thermal conditions to generate 4-aminoquinolines, a pharmacophore common in kinase inhibitors (e.g., Bosutinib analogs).

The C6-Bromo Handle

The bromine at position 6 is electronically distinct from the chlorine at position 4. It is located on the benzenoid ring, which is less electron-deficient than the pyridyl ring.

  • Implication: The C6-Br bond is stable to standard

    
     conditions used to displace the C4-Cl. This orthogonality allows researchers to functionalize C4 first, followed by a Palladium-catalyzed coupling (Suzuki, Sonogashira) at C6, or vice-versa, without scrambling.
    
The C2-Hydroxymethyl Group

Unlike a simple methyl group, the hydroxymethyl moiety (

  • Stability Warning: In the presence of strong Lewis acids (often used in Friedel-Crafts or cyclizations), the benzylic-like alcohol can undergo elimination or substitution. Protection (e.g., as a TBS ether) is recommended during harsh upstream transformations.

Synthetic Methodology (The Ester Reduction Protocol)

While catalog synthesis often relies on general methods, high-purity synthesis of this specific alcohol is best achieved via the Conrad-Limpach-Knorr cyclization followed by selective reduction. This pathway avoids the formation of regioisomers common in direct halogenation.

Step-by-Step Protocol
Phase 1: Scaffold Construction
  • Reactants: 4-Bromoaniline + Diethyl oxalacetate (Sodium salt).

  • Conditions: Reflux in ethanol with catalytic acetic acid, followed by thermal cyclization in diphenyl ether at 250°C.

  • Intermediate: Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate .

    • Mechanism: Formation of the enamine followed by high-temperature intramolecular cyclization.

Phase 2: Chlorination
  • Reactants: Intermediate from Phase 1 + Phosphorus Oxychloride (

    
    ).
    
  • Conditions: Reflux (80-100°C) for 2-4 hours.

  • Intermediate: Ethyl 6-bromo-4-chloroquinoline-2-carboxylate .

    • Critical Control: Monitor by TLC/LCMS to ensure complete conversion of the tautomeric 4-hydroxy (quinolone) to the 4-chloro species.

Phase 3: Selective Reduction (The Target Step)
  • Reactants: Ethyl 6-bromo-4-chloroquinoline-2-carboxylate + Sodium Borohydride (

    
    ).
    
  • Solvent: Methanol (MeOH) or EtOH/THF mixture.

  • Conditions:

    
    , 1-2 hours.
    
    • Note:

      
       is preferred over 
      
      
      to prevent concomitant reduction of the C4-Cl or C6-Br bonds (dehalogenation is a risk with stronger hydrides).
  • Workup: Quench with saturated

    
    , extract with EtOAc, dry over 
    
    
    .
  • Product: (6-bromo-4-chloroquinolin-2-yl)methanol .

Synthetic Workflow Diagram

SynthesisPathStart4-Bromoaniline+ Diethyl OxalacetateStep1Cyclization(250°C, Ph2O)Start->Step1Inter1Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylateStep1->Inter1Step2Chlorination(POCl3, Reflux)Inter1->Step2Inter2Ethyl 6-bromo-4-chloroquinoline-2-carboxylateStep2->Inter2Step3Selective Reduction(NaBH4, MeOH, 0°C)Inter2->Step3FinalTARGET:(6-bromo-4-chloroquinolin-2-yl)methanolStep3->Final

Figure 2: The "Ester Reduction" pathway ensures correct regiochemistry and preservation of halogen substituents.

Analytical Expectations

To validate the structure, researchers should look for the following spectral signatures:

  • Mass Spectrometry (ESI+):

    • Characteristic isotope pattern for 1 Br and 1 Cl.

    • M+H peaks at ~271 (79Br/35Cl), ~273 (81Br/35Cl or 79Br/37Cl), and ~275 (81Br/37Cl).

    • The 271:273:275 ratio should approximate 3:4:1 .

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       ~4.7-4.8 ppm:  Doublet (2H) for 
      
      
      .
    • 
       ~5.5-5.7 ppm:  Triplet (1H) for 
      
      
      (exchangeable).
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       ~8.0-8.5 ppm:  Aromatic protons. The H5 proton (adjacent to C4-Cl and C6-Br) typically appears as a doublet with fine coupling (meta-coupling to H7) and is often the most deshielded due to the peri-effect of the chlorine.
      
    • 
       ~7.8 ppm:  H3 singlet (characteristic of the pyridine ring proton).
      

Safety & Handling

  • Hazard Class: Irritant / Harmful if swallowed.

  • Specific Risk: Halogenated quinolines can be skin sensitizers.

  • Reactivity: Avoid contact with strong oxidizing agents. The C4-Cl bond is reactive; inadvertent exposure to nucleophiles (e.g., thiols, amines) in the lab environment can lead to degradation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alcohol to the aldehyde.

References

  • BenchChem. (2025). Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry. Retrieved from

  • PubChem. (2025).[5][6] Compound Summary: 6-Bromo-4-chloroquinoline.[1][2][3][4][5][7][8][9][10][11] National Library of Medicine.[5] Retrieved from

  • BLD Pharm. (2025). Product Datasheet: (6-Bromo-4-chloroquinolin-2-yl)methanol (CAS 2703781-25-1).[1][2][3][4] Retrieved from

  • ChemicalBook. (2026). Synthesis and Properties of 6-Bromo-4-chloroquinoline Derivatives. Retrieved from

  • National Institutes of Health (PMC). (2025). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. Retrieved from

therapeutic potential of 6-bromo-4-chloroquinolin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Therapeutic Potential of 6-Bromo-4-Chloroquinoline Derivatives

Abstract

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Halogenation of this scaffold, specifically creating the 6-bromo-4-chloroquinoline core, provides a versatile platform for developing novel drug candidates. The reactivity of the 4-chloro position allows for facile nucleophilic substitution, enabling the generation of extensive derivative libraries, while the 6-bromo position offers opportunities for further structural modification.[3][4] This guide synthesizes the current understanding of 6-bromo-4-chloroquinoline derivatives, focusing on their significant potential in oncology and antimicrobial research. We will delve into the mechanistic underpinnings of their activity, provide field-proven experimental protocols for their synthesis and evaluation, and present a data-driven perspective on their therapeutic promise.

The 6-Bromo-4-Chloroquinoline Scaffold: A Strategic Starting Point

The utility of 6-bromo-4-chloroquinoline lies in its chemical architecture. It serves not as an end-product therapeutic itself, but as a critical intermediate for creating more complex, biologically active molecules.[3][5]

  • The 4-Chloro Position: This is the primary site for synthetic elaboration. Its susceptibility to nucleophilic aromatic substitution (SNAr) allows for the straightforward introduction of various functional groups, most commonly substituted amines. This modular approach is ideal for exploring structure-activity relationships (SAR) to optimize potency and selectivity against specific biological targets.[4]

  • The 6-Bromo Position: This site provides a secondary handle for modification. It can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce further complexity or can be retained to enhance binding affinity and modulate pharmacokinetic properties of the final compound.[4]

The combination of these two reactive halogens makes this scaffold a powerful tool for generating diverse chemical entities with a wide range of pharmacological activities.[3]

Anticancer Therapeutic Potential

The most extensively researched application for derivatives of the 6-bromo-4-chloroquinoline scaffold is in oncology.[6] These compounds have been shown to interfere with multiple signaling pathways and cellular processes that are fundamental to cancer cell proliferation and survival.

Mechanism of Action I: Kinase Inhibition

A primary mechanism through which these derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cellular signaling and are frequently dysregulated in cancer.[4]

Causality: The planar quinoline ring system is well-suited to fit into the ATP-binding pocket of many kinases. By displacing the natural substrate, ATP, the derivatives block the downstream phosphorylation cascade that would otherwise promote cell growth, proliferation, and survival. The substituents introduced at the 4-position are crucial for establishing specific interactions (e.g., hydrogen bonds) with key amino acid residues in the kinase domain, thereby determining the compound's potency and selectivity.

Key kinase families targeted by quinoline derivatives include:

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival pathway that is hyperactivated in a multitude of cancers. The 6-bromo-4-chloroquinoline core is a recognized scaffold for developing inhibitors of this pathway.[6]

  • Src Kinase: As a non-receptor tyrosine kinase, Src plays a pivotal role in cell migration, adhesion, and proliferation. Novel derivatives have been synthesized as potent Src kinase inhibitors.[7]

  • Pim-1 Kinase: This serine/threonine kinase is implicated in apoptosis and cell cycle progression, making it an attractive target in cancers like prostate cancer.[7]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression and mutation of this receptor tyrosine kinase are hallmarks of several cancers. Quinoline and the structurally similar quinazoline derivatives are well-established EGFR inhibitors.[1][8]

Below is a generalized diagram illustrating the inhibition of a receptor tyrosine kinase signaling pathway.

Kinase_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Inhibitor 6-Bromo-4-Substituted Quinoline Derivative Inhibitor->RTK Gene Gene Expression (Proliferation, Survival) TF->Gene

Caption: Inhibition of a kinase signaling cascade by a 6-bromoquinoline derivative.[9]

Mechanism of Action II: DNA Interaction and Topoisomerase Inhibition

A historically significant mechanism for quinoline-based anticancer agents is their direct interaction with DNA.[7][10]

Causality: The flat, aromatic structure of the quinoline ring allows it to intercalate between the base pairs of the DNA double helix. This physical insertion distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[10][11] Furthermore, this distortion can inhibit the function of topoisomerase enzymes, which are responsible for managing DNA topology during replication. By trapping the topoisomerase-DNA complex, these compounds introduce permanent strand breaks, a cytotoxic event that triggers cell death.[2][7]

Summary of In Vitro Anticancer Activity

The therapeutic potential of this class of compounds is evidenced by their potent cytotoxic effects against various human cancer cell lines. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for selected quinoline and structurally related 6-bromoquinazoline derivatives.

Compound Class/DerivativeCancer Cell LineIC₅₀ (µM)Mechanism/TargetReference
6-Bromoquinazoline deriv. (5b)MCF-7 (Breast)0.53 - 1.95EGFR[12]
6-Bromoquinazoline deriv. (5b)SW480 (Colon)1.95EGFR[12]
6-Bromo-2-mercapto-quinazolinone (8a)MCF-7 (Breast)15.85EGFR[13]
6-Bromo-2-mercapto-quinazolinone (8a)SW480 (Colon)17.85EGFR[13]
2-aminoimidazole (CA-4 analog)MCF-7 (Breast)0.003Tubulin Polymerization[14]
Quinoline Derivative (Compound 5)PC-3 (Prostate)1.29Pim-1 Kinase[7]

Note: Data for direct derivatives of 6-bromo-4-chloroquinoline is often embedded within broader studies. The data from 6-bromoquinazolines is presented due to high structural similarity and shared mechanisms.[8]

Antimicrobial Potential

Beyond oncology, the quinoline core is famous for its role in antimalarial drugs like chloroquine.[1] Derivatives of 6-bromo-4-chloroquinoline are also being explored for broader antimicrobial applications.

Mechanism: In malaria, quinolines are thought to interfere with the parasite's detoxification of heme within its digestive vacuole.[11] In bacteria, quinoline derivatives can inhibit DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, thereby halting bacterial growth.[15] The presence of halogens like bromine and chlorine has been shown to significantly affect the antimicrobial properties of heterocyclic compounds.[16]

Studies have shown that novel chloroquinoline analogs exhibit good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[15] Molecular docking studies suggest these compounds have a strong binding affinity for bacterial E. coli DNA gyrase B.[15] This area, while less developed than the anticancer applications, represents a promising avenue for future research, particularly in the face of rising antibiotic resistance.[3]

Core Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols provide a validated framework for the synthesis and evaluation of 6-bromo-4-chloroquinoline derivatives.

Synthesis Workflow

The creation of therapeutically active derivatives typically follows a two-stage process: first, the synthesis of the core scaffold, and second, the diversification at the 4-position.

Caption: General workflow for the synthesis of a 4-amino-6-bromoquinoline library.

Protocol 1: Synthesis of 6-Bromo-4-chloroquinoline (Core Scaffold) [6][17][18]

This protocol is a representative synthesis; specific reagents and conditions may vary.

  • Step 1: Synthesis of 6-Bromoquinolin-4-ol.

    • Combine 4-bromoaniline, Meldrum's acid, and triethylorthoformate.

    • Stir the mixture at room temperature to form the anilinomethylene intermediate.

    • Cyclize the intermediate by heating at high temperature (e.g., 210-250°C) in a high-boiling point solvent like diphenyl ether.

    • Cool the reaction mixture and precipitate the product with a non-polar solvent (e.g., petroleum ether).

    • Isolate the solid 6-bromoquinolin-4-ol via filtration.

  • Step 2: Chlorination.

    • To the 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) as both the reagent and solvent. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[17][18]

    • Heat the mixture under reflux (approx. 110°C) for 3-6 hours.

    • After cooling, carefully remove the excess POCl₃ under reduced pressure.

    • Slowly pour the remaining residue into ice water with vigorous stirring to precipitate the product.

    • Neutralize the solution with a base (e.g., saturated sodium bicarbonate or potassium carbonate) to a pH of 7-8.[18]

    • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 6-bromo-4-chloroquinoline.

Protocol 2: Synthesis of a 4-Anilino-quinoline Derivative [4]

  • Dissolve 6-bromo-4-chloroquinoline (1 equivalent) and the desired substituted aniline (1.1 equivalents) in a suitable solvent such as isopropanol.

  • Add a catalytic amount of acid (e.g., hydrochloric acid).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring progress by TLC.

  • Upon completion, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the resulting solid by filtration, wash with cold isopropanol, and then with diethyl ether.

  • Dry the final derivative product under vacuum.

Biological Evaluation

Protocol 3: MTT Cytotoxicity Assay [6][9]

This protocol assesses the effect of a compound on cancer cell viability.

  • Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test derivatives in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period (typically 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., at 0.5 mg/mL). Incubate for 2-4 hours.

  • Formazan Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals. Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the crystals.

  • Data Acquisition: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Future Directions and Conclusion

The 6-bromo-4-chloroquinoline scaffold is a validated and highly promising starting point for the development of targeted therapeutics. While the primary focus has been on anticancer agents, particularly kinase inhibitors, significant opportunities exist in other areas.

  • Expanding Antimicrobial Research: Systematic screening of derivative libraries against a broad panel of pathogenic bacteria, fungi, and parasites is warranted.

  • Exploring Other Therapeutic Areas: Given the diverse bioactivity of quinolines, investigating derivatives for anti-inflammatory, antiviral, and neuroprotective properties could yield novel leads.[1][11]

  • Structure-Based Drug Design: As more crystal structures of quinoline derivatives in complex with their target proteins become available, computational methods like molecular docking and QSAR can be more effectively used to rationally design next-generation compounds with improved potency and reduced off-target effects.[12][19]

References

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen.
  • Wang, Y. T., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(15), 8497. [Link]

  • Solomon, V. R., & Lee, H. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(16), 3163-3183.
  • Kumar, A., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 5(67), 54308-54326. [Link]

  • (PDF) Anticancer Activity of Quinoline Derivatives; An Overview. (n.d.). Academia.edu. [Link]

  • Comparative Performance Analysis of 6-Bromo-4-chloroquinoline-3-carbonitrile in Preclinical Research. (2025). BenchChem.
  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • CN106432073A - 6-bromo-4-chloroquinoline preparation method. (2017).
  • Applications of 6-Bromo-4-chloroquinoline-3-carbonitrile in Medicinal Chemistry. (2025). BenchChem.
  • CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. (2017).
  • A Comparative Analysis of the Biological Activities of 6-Bromo-Quinazoline Derivatives and 6-Bromo-1- methylquinolin-4. (2025). BenchChem.
  • Faghih, Z., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Chemistry & Biodiversity, e202201245. [Link]

  • Tadesse, A., et al. (2021). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry. [Link]

  • Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5489. [Link]

  • Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 10, 1025704. [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h). (2023). Medires Publishing.
  • Zare, A., et al. (2023). 6-Bromoquinazoline Derivatives as Potent Anticancer Agents: Synthesis, Cytotoxic Evaluation, and Computational Studies. Chemistry & Biodiversity, 20(7), e202201245. [Link]

  • QSAR Analysis of 6-Bromoquinoline Derivatives: A Compar
  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. (2025). R Discovery. [Link]

Sources

Engineering Halogenated Quinoline Scaffolds: A Technical Guide to 2-Hydroxymethyl-4-chloro-6-bromoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline heterocycle is a privileged pharmacophore in medicinal chemistry, forming the backbone of numerous FDA-approved therapeutics. Within this chemical space, halogenated derivatives such as 4-chloro-6-bromoquinoline serve as critical, highly versatile intermediates for the development of antimalarial agents, antibacterial compounds, and advanced targeted therapies like anti-cancer kinase inhibitors[1].

By introducing a hydroxymethyl group at the C2 position, researchers generate 2-hydroxymethyl-4-chloro-6-bromoquinoline —a tri-functionalized scaffold. This specific substitution pattern provides orthogonal reactivity, allowing for independent, site-specific modifications. This whitepaper provides an in-depth mechanistic analysis, validated synthetic protocols, and biological applications of this highly valuable intermediate.

Mechanistic Rationale & Structural Design

The architectural design of 2-hydroxymethyl-4-chloro-6-bromoquinoline is not arbitrary; it is engineered to maximize synthetic versatility during hit-to-lead optimization.

  • C4-Chlorine (Nucleophilic Aromatic Substitution - SNAr): The quinoline nitrogen withdraws electron density from the ring, making the C2 and C4 positions highly electrophilic. The C4-chloro group is perfectly primed for SNAr reactions with aliphatic amines or anilines. This is a foundational step in synthesizing ATP-competitive kinase inhibitors, where the resulting C4-amine acts as a critical hinge-binding motif[2].

  • C6-Bromine (Palladium-Catalyzed Cross-Coupling): While the C4-chlorine reacts via SNAr, the C6-bromine is relatively inert to nucleophiles but highly reactive toward oxidative addition by low-valent transition metals (e.g., Pd(0)). This allows for subsequent Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-couplings to extend the molecule's hydrophobic tail without interfering with the C4 position.

  • C2-Hydroxymethyl (Hydrogen Bonding & Functionalization): Unlike a metabolically labile C2-methyl group (which is prone to rapid CYP450-mediated oxidation), the hydroxymethyl group provides a stable hydrogen-bond donor/acceptor. It also serves as a synthetic handle for etherification, esterification (useful for prodrug design), or oxidation to an aldehyde for reductive aminations[3].

Retrosynthetic Strategy & Experimental Workflows

The synthesis of this scaffold requires strict chemoselectivity. The primary challenge is reducing the C2-carboxylate precursor to a hydroxymethyl group without causing hydrodehalogenation of the sensitive C4-chloro and C6-bromo substituents.

SyntheticWorkflow A 6-Bromo-4-hydroxy quinoline-2-carboxylate B Chlorination (PCl3 or POCl3, Reflux) A->B C 6-Bromo-4-chloro quinoline-2-carboxylate B->C D Selective Reduction (NaBH4 / MeOH, 50°C) C->D E 2-Hydroxymethyl-4-chloro -6-bromoquinoline D->E

Fig 1: Step-by-step synthetic workflow for 2-hydroxymethyl-4-chloro-6-bromoquinoline.

Protocol 1: Chlorination of the Quinoline Core

Objective: Convert the C4-hydroxyl (quinolone tautomer) to a C4-chloride. Causality: Phosphorus trichloride (PCl3) or Phosphorus oxychloride (POCl3) converts the hydroxyl group into a good leaving group (phosphorodichloridate), which is subsequently displaced by a chloride ion.

  • Setup: To a 100 mL round-bottom flask, add the 6-bromo-4-hydroxyquinoline-2-carboxylate precursor (1.0 equiv).

  • Reagent Addition: Add PCl3 or POCl3 (approx. 10 volumes) and a catalytic amount of N,N-dimethylformamide (DMF) (0.5 mL). Note: DMF acts as a catalyst by forming a highly electrophilic Vilsmeier-Haack type intermediate, accelerating the chlorination.

  • Reaction: Heat the mixture to reflux (approx. 105 °C) and stir continuously for 6 hours[4].

  • Self-Validating Workup: Cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into ice water (100 mL) to quench unreacted phosphorus reagents. Stir for 1 hour. Adjust the pH of the mixture to 8 using a saturated aqueous sodium bicarbonate solution[4]. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate. The disappearance of the broad -OH stretch in IR spectroscopy validates the conversion.

Protocol 2: Chemoselective Reduction to the Hydroxymethyl Group

Objective: Reduce the C2-ester to an alcohol without dehalogenating the C4 or C6 positions. Causality: Standard reducing agents like Lithium Aluminum Hydride (LiAlH₄) are too harsh and can trigger unwanted hydrodehalogenation[5]. Instead, a combination of Sodium Borohydride (NaBH₄) and Methanol is utilized. Methanol reacts with NaBH₄ to generate alkoxyborohydride species in situ, which are sufficiently electrophilic to reduce esters rapidly under mild conditions[3].

  • Setup: To a 100 mL flask, add the 6-bromo-4-chloroquinoline-2-carboxylate ester (1.0 equiv) and NaBH₄ (10.0 equiv).

  • Solvent: Suspend the mixture in anhydrous Tetrahydrofuran (THF) (15 mL per mmol of ester) and heat to 50 °C[3].

  • Activation: Slowly add Methanol (6 mL per mmol of ester) dropwise. Caution: Hydrogen gas is evolved; ensure proper venting.

  • Self-Validating Workup: Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is typically complete within 1 hour, indicated by the baseline shift of the starting material to a more polar spot (the alcohol). Cool to room temperature and quench unreacted NaBH₄ with water (10 mL per mmol of ester)[3]. Extract with dichloromethane, dry, and evaporate to yield the target 2-hydroxymethyl-4-chloro-6-bromoquinoline.

Quantitative Data: Physicochemical Profiling

Understanding the physicochemical properties of this intermediate is vital for predicting its behavior in downstream biological assays and formulation.

PropertyValueRationale / Implication in Drug Design
Molecular Formula C₁₀H₇BrClNOCore scaffold composition.
Molecular Weight 272.53 g/mol Low molecular weight leaves ample room (< 225 Da) for further elaboration while remaining within Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) ~33.12 ŲExcellent membrane permeability; highly suitable for intracellular targeting (e.g., crossing cell membranes to reach cytosolic kinases).
LogP (Estimated) 2.8 - 3.2Optimal lipophilicity for balancing aqueous solubility and lipid bilayer penetration.
Reactive Sites C4 (Cl), C6 (Br), C2 (-OH)Enables orthogonal, three-dimensional functionalization during high-throughput library synthesis.

Biological Application: PI3K/mTOR Pathway Inhibition

Derivatives of the 4-chloro-6-bromoquinoline scaffold have been extensively utilized in the design of novel dual inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways[2]. By substituting the C4-chlorine with a functionalized aniline and leveraging the C6-bromine to introduce sulfonamide or urea motifs, researchers can design molecules that competitively bind to the ATP pockets of both PI3K and mTOR.

Pathway Ligand Growth Factors RTK Receptor Tyrosine Kinase Ligand->RTK PI3K PI3K Kinase RTK->PI3K AKT AKT Activation PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Tumor Proliferation mTOR->Proliferation Inhibitor Quinoline Dual Inhibitor Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits

Fig 2: Mechanism of action for quinoline-derived PI3K/mTOR dual inhibitors in oncology.

The dual inhibition of this pathway is highly sought after in oncology, as it prevents the feedback loop activation of AKT that often occurs when mTORC1 is inhibited alone[2]. The 2-hydroxymethyl group can further be utilized to fine-tune the solvent-exposed region of the kinase binding pocket, enhancing binding affinity and residence time.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 5139537, 6-Bromo-4-chloroquinoline." PubChem. Available at:[Link][6]

  • MDPI Molecules. "Design, Synthesis and Biological Evaluation of Novel Phenylsulfonylurea Derivatives as PI3K/mTOR Dual Inhibitors." Molecules, 2018. Available at:[Link][2]

  • Chemistry—A European Journal. "General procedure for the synthesis of 2-hydroxymethylquinolines." The Ivan Huc Group / LMU Munich. Available at: [Link][3]

  • SciSpace / Digital Commons. "Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents." Electronic Theses and Dissertations. Available at: [Link][5]

Sources

The Biological Activity of Halogenated Quinoline Methanol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the multifaceted biological activities of halogenated quinoline methanol derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on the antimalarial, anticancer, and antimicrobial properties of these compounds. We will delve into the mechanistic underpinnings of their activity, structure-activity relationships (SAR), and provide detailed experimental protocols for their evaluation.

Introduction: The Quinoline Methanol Scaffold and the Impact of Halogenation

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Quinoline methanols, in particular, have a rich history, with quinine being one of the earliest and most well-known antimalarial drugs.[3][4] The introduction of halogen atoms onto the quinoline methanol backbone is a key strategy in medicinal chemistry to modulate the physicochemical and biological properties of these molecules.[1] Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic efficacy.[1] This guide will explore the profound impact of halogenation on the diverse biological activities of quinoline methanol derivatives.

Antimalarial Activity: A Cornerstone of Quinoline Methanol Research

Halogenated quinoline methanols, most notably mefloquine, have been crucial in the fight against malaria, especially against chloroquine-resistant strains of Plasmodium falciparum.[5][6]

Mechanism of Action

The primary mechanism of action for many quinoline-based antimalarials, including the halogenated quinoline methanols, is the disruption of heme detoxification in the parasite's food vacuole.[3][4] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme.[4] The parasite normally detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline methanols are thought to interfere with this polymerization process, leading to the accumulation of toxic heme, which ultimately kills the parasite.[3][4]

While this is a primary mechanism, more lipophilic quinoline methanols like mefloquine may have alternative sites of action and are not as extensively concentrated in the food vacuole as chloroquine.[3][4] Photoaffinity labeling studies have identified other parasite proteins that interact with mefloquine, suggesting a multifactorial mechanism of action.[3]

Signaling Pathway: Inhibition of Hemozoin Formation

Hemozoin_Inhibition cluster_parasite Plasmodium falciparum cluster_vacuole Digestive Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization QuinolineMethanol Halogenated Quinoline Methanol QuinolineMethanol->Heme Inhibits Polymerization

Caption: Inhibition of hemozoin formation by halogenated quinoline methanols.

Structure-Activity Relationship (SAR)

Systematic variations of the quinoline methanol scaffold have revealed key structural features that govern antimalarial activity. For instance, a library of mefloquine analogues demonstrated that modifications to the 4-position amino alcohol side chain could maintain potency while potentially reducing central nervous system accumulation.[7] This highlights the critical role of the side chain in both efficacy and safety.[7] The presence and position of trifluoromethyl groups on the quinoline ring, as seen in mefloquine, are also known to be important for activity.

Experimental Protocol: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-based Fluorescence Assay)

This protocol describes a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.[8]

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 µg/mL gentamicin.[9] Incubate at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).[9]

  • Drug Preparation: Prepare a stock solution of the halogenated quinoline methanol derivative in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations.

  • Assay Setup: In a 96-well plate, add 50 µL of the drug dilutions to each well. Add 50 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well. Include drug-free controls (parasitized and non-parasitized red blood cells) and a known antimalarial drug as a positive control.

  • Incubation: Incubate the plate for 72 hours under the same conditions as the parasite culture.

  • Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye. Add 100 µL of this lysis buffer to each well.

  • Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

  • Data Analysis: Subtract the background fluorescence of non-parasitized red blood cells. Normalize the data to the drug-free control (100% growth). Calculate the IC50 values by fitting the dose-response curves using a non-linear regression model.

Workflow: In Vitro Antimalarial Susceptibility Assay

Antimalarial_Assay A Prepare Drug Dilutions B Add Parasite Culture to 96-well Plate A->B C Incubate for 72 hours B->C D Add Lysis Buffer with SYBR Green I C->D E Incubate in Dark D->E F Read Fluorescence E->F G Calculate IC50 Values F->G

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Anticancer Activity: An Emerging Frontier

Recent research has highlighted the potential of halogenated quinoline derivatives as anticancer agents.[10][11][12] Their cytotoxic effects have been observed in various cancer cell lines, and their mechanisms of action are currently under active investigation.[2]

Mechanism of Action

The anticancer activity of quinoline derivatives is often multifaceted, involving the inhibition of key cellular processes such as cell proliferation and survival.[13] Some halogenated quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[13] The specific molecular targets can vary depending on the substitution pattern of the quinoline ring. For example, some derivatives act as kinase inhibitors, blocking signaling pathways that are dysregulated in cancer.[1]

Structure-Activity Relationship (SAR)

The position and nature of the halogen substituent on the quinoline ring significantly influence the anticancer activity.[1] For instance, studies on 4-chloroquinoline-3-carbonitriles have shown that halogenation at the 6-position can enhance cytotoxic and kinase inhibitory activities.[1] In a study of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines, the 8-chloro derivative showed significant antitumor activity against murine leukemias.[14]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[15][16]

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7, or A549) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline methanol derivative in culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).[17]

  • Incubation: Incubate the cells with the compounds for 48-72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity: A Broad Spectrum of Action

Halogenated quinolines have also demonstrated significant activity against a range of microbial pathogens, including bacteria and fungi.[18][19][20]

Mechanism of Action

In bacteria, the primary targets of some quinoline derivatives, particularly the fluoroquinolones, are DNA gyrase and topoisomerase IV.[2] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The mechanism of action for antifungal activity is less well-defined but may involve disruption of the fungal cell membrane or interference with essential metabolic pathways.[19]

Structure-Activity Relationship (SAR)

The antibacterial and antifungal activity of halogenated quinolines is highly dependent on the specific halogen and its position on the quinoline ring. For example, certain halogenated quinolines have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[18][21] In some cases, halogenation enhances the ability of the compound to penetrate microbial cells and eradicate biofilms.[18][19]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Step-by-Step Methodology:

  • Microorganism Preparation: Grow the bacterial or fungal strain overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

  • Compound Preparation: Prepare a stock solution of the halogenated quinoline methanol derivative in a suitable solvent. Perform two-fold serial dilutions in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[22][23]

Summary of Biological Activities and Future Perspectives

The halogenation of quinoline methanol derivatives is a powerful strategy for enhancing their biological activities. These compounds have demonstrated significant potential as antimalarial, anticancer, and antimicrobial agents. The data presented in this guide underscores the importance of structure-activity relationship studies in optimizing the efficacy and safety of these promising therapeutic candidates.

Table 1: Summary of In Vitro Biological Activity of Selected Halogenated Quinolines (Illustrative Data)

Compound IDHalogen SubstitutionTarget Organism/Cell LineAssayIC50 / MIC (µM)Reference
Mefloquine2,8-bis(trifluoromethyl)P. falciparum (W2)SYBR Green I0.03[7]
WR6213082,8-bis(trifluoromethyl)P. falciparum (W2)SYBR Green I0.02[7]
HQ-27-ChloroMRSE 35984Broth Microdilution0.59[18]
8-Chloro-DTQ8-ChloroL1210 LeukemiaCytotoxicity>10[14]
Cloxyquin5-chloro, 7-iodoL. monocytogenesAgar Dilution5.57[20]

Note: This table presents illustrative data from various sources and is intended for comparative purposes. Experimental conditions may vary between studies.

Future research should focus on elucidating the precise molecular targets of these compounds, particularly in the context of their anticancer and antimicrobial activities. Further optimization of the quinoline methanol scaffold through medicinal chemistry approaches will be crucial for developing next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of current practices and future trends. Clinical infectious diseases, 49(8), 1249-1256. [Link]

  • Egan, T. J. (2008). Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics. MESA Malaria Knowledge Hub. [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • World Health Organization. (2012). Methodologies for antimicrobial susceptibility testing. [Link]

  • Wikipedia. (2024). Antibiotic sensitivity testing. [Link]

  • Khan, Z. A., Siddiqui, M. F., & Park, S. (2019). Current and emerging methods of antibiotic susceptibility testing. Diagnostics, 9(2), 49. [Link]

  • Foley, M., & Tilley, L. (1995). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 67(3), 415-442. [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Omics Online. [Link]

  • Zhang, S., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12054. [Link]

  • Wernsdorfer, W. H. (1986). In vitro assay of antimalarials: technologies, applications, and prospects. Southeast Asian J Trop Med Public Health, 17(4), 513-524. [Link]

  • Medicines for Malaria Venture. (n.d.). A Protocol for Antimalarial Efficacy Testing in vitro. [Link]

  • Rahman, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409. [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. [Link]

  • Schmidt, L. H. (1979). Antimalarial activities of various 4-quinolinemethanols with special attention to WR-142490 (mefloquine). Antimicrobial agents and chemotherapy, 16(4), 475-485. [Link]

  • Milner, E., et al. (2011). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Journal of medicinal chemistry, 54(18), 6296-6306. [Link]

  • Dow, G. S., et al. (2006). Utility of Alkylaminoquinolinyl Methanols as New Antimalarial Drugs. Antimicrobial agents and chemotherapy, 50(12), 4132-4143. [Link]

  • Mohapatra, R. K., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in microbiology, 8, 1569. [Link]

  • Espíndola, M. R., et al. (2022). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Brazilian Journal of Pharmaceutical Sciences, 58. [Link]

  • Melander, R. J., et al. (2019). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Frontiers in chemistry, 7, 63. [Link]

  • Zhang, S., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12046-12054. [Link]

  • Science.gov. (n.d.). antimalarial quinoline methanols: Topics by Science.gov. [Link]

  • Abdel-Moneim, A. M., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC advances, 10(52), 31227-31245. [Link]

  • Lown, J. W., & Koley, P. (1985). Synthesis and antitumor activity of halogen-substituted 4-(3,3-dimethyl-1-triazeno)quinolines. Journal of medicinal chemistry, 28(5), 589-594. [Link]

  • Milner, E., et al. (2010). Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Bioorganic & medicinal chemistry letters, 20(4), 1347-1351. [Link]

  • Schmidt, L. H. (1979). Antimalarial activities of the 4-quinolinemethanols WR-184806 and WR-226253. Antimicrobial agents and chemotherapy, 16(4), 486-495. [Link]

  • Melander, R. J., et al. (2017). Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. MedChemComm, 8(4), 795-801. [Link]

  • Melander, R. J., et al. (2016). In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans. Future medicinal chemistry, 8(13), 1521-1533. [Link]

  • Al-Omair, M. A., et al. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. [Link]

  • Theiner, S., et al. (2015). Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents. Organometallics, 34(23), 5589-5601. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Phosrithong, N., et al. (2025). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. [Link]

  • Pawar, V. (2023). Quinolines- Antimalarial drugs.pptx. SlideShare. [Link]

  • Wujec, M., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3988. [Link]

  • ResearchGate. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 63. [Link]

  • Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Medicinal Chemistry. [Link]

  • Sharma, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5289-5316. [Link]

  • Kumar, A., et al. (2018). A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science, 9(28), 6149-6154. [Link]

  • Kumar, A., & Singh, R. K. (2014). A Brief History of Quinoline as Antimalarial Agents. International Journal of Pharmaceutical Sciences Review and Research, 24(3), 273-281. [Link]

  • Scilit. (n.d.). A novel synthesis for quinoline derivatives. [Link]

  • Al-Masoudi, N. A., et al. (2021). Biological evaluation of some quinoline with different functional groups as anticancer agents. ResearchGate. [Link]

  • Chen, Y., et al. (2025). Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Molecules, 30(17), 3988. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling & Control of Chloroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the development of aminoquinoline therapeutics—ranging from historical antimalarials (Chloroquine, Hydroxychloroquine) to modern kinase inhibitors—the intermediate 4,7-dichloroquinoline (4,7-DCQ) serves as the structural linchpin. Its utility is defined by a unique reactivity dichotomy: the chlorine atom at the C4 position is highly labile toward nucleophilic substitution, while the C7 chlorine remains stable, preserving the pharmacophore's lipophilicity.

This guide moves beyond basic property listing to analyze how the physicochemical characteristics of 4,7-DCQ dictate synthetic process parameters, purification logic, and analytical control strategies.

Physicochemical Characterization

Understanding the physical constants of 4,7-DCQ is not merely for documentation but for process design.[1] The molecule’s high lipophilicity and low basicity drive solvent selection and extraction protocols.

Table 1: Core Physicochemical Parameters of 4,7-Dichloroquinoline[1][2][3]
ParameterValue / RangeOperational Implication
Molecular Weight 198.05 g/mol Baseline for stoichiometric calculations.[1]
Melting Point 81–84 °CSharp endotherm indicates purity; depression suggests 4-hydroxy impurities.[1]
LogP (Octanol/Water) 3.2 – 3.5Highly lipophilic.[1] Aqueous workups require low pH or high organic ratios.[1]
pKa (Quinoline N) ~2.0 – 3.6Critical: Significantly lower than unsubstituted quinoline (~4.[1]9) due to electron-withdrawing Cl atoms.[1]
Solubility (Water) InsolublePrecludes aqueous mobile phases without organic modifiers.[1]
Solubility (THF) High (>100 mg/mL)Preferred solvent for SNAr coupling reactions.
UV Max ~254 nm, 325 nmDual-band detection useful for HPLC purity profiling.[1]
Field Insight: The pKa Trap

A common error in early-phase development is assuming 4,7-DCQ behaves like a standard amine.[1] With a pKa near 2-3, the quinoline nitrogen is weakly basic.[1]

  • Extraction: To retain 4,7-DCQ in the organic phase, the aqueous wash does not need to be highly basic; neutral pH is often sufficient.

  • Salt Formation: It does not form stable salts with weak acids.[1] Strong mineral acids (HCl) are required to protonate the ring nitrogen, which significantly alters solubility profiles.

Synthetic Route & Process Control

The industrial standard for generating 4,7-DCQ is the Gould-Jacobs reaction .[1] This pathway is chemically elegant but thermally demanding.[1] Control of the thermodynamic cyclization step is the primary determinant of yield and purity.

Diagram 1: The Gould-Jacobs Pathway & Critical Control Points[1]

GouldJacobs cluster_control Critical Process Parameter (CPP) Aniline 3-Chloroaniline Enol Enol Ether Intermediate Aniline->Enol Condensation (100°C) EMME EMME (Reagent) EMME->Enol Cyclization Thermal Cyclization (250°C, Dowtherm A) Enol->Cyclization - EtOH Quinolone 4-Hydroxy-7-chloro- quinoline Cyclization->Quinolone Ring Closure Chlorination Chlorination (POCl3) Quinolone->Chlorination Activation Product 4,7-Dichloroquinoline (Target) Chlorination->Product Nucleophilic Subst.

Caption: Workflow of the Gould-Jacobs reaction. The thermal cyclization step (Red) is the rate-limiting thermodynamic bottleneck requiring temperatures >250°C.

Causality in Synthesis

The transformation of 4-hydroxy-7-chloroquinoline to 4,7-DCQ uses phosphorus oxychloride (


).[1][2]
  • Why

    
    ?  It serves a dual role: it acts as the solvent and the chlorinating agent.
    
  • The Impurity Vector: Incomplete chlorination leaves residual 4-hydroxy material.[1] Due to the vast difference in LogP (4-hydroxy is polar, 4,7-DCQ is lipophilic), these are easily separated via aqueous/organic extraction at pH 9.[1]

Reactivity Profile: The SNAr Mechanism

The utility of 4,7-DCQ lies in the regioselective reactivity of the C4-chlorine.[1] This is a classic Nucleophilic Aromatic Substitution (


).
Mechanism

The ring nitrogen withdraws electron density, making the C2 and C4 positions electrophilic. However, the C4 position is sterically more accessible and electronically activated for attack by amine nucleophiles (e.g., diamines in chloroquine synthesis).

Diagram 2: Regioselective SNAr Mechanism[1]

SNAr_Mechanism Substrate 4,7-Dichloroquinoline (Electrophile) Transition Meisenheimer-like Complex (Transition) Substrate->Transition Addition (Rate Limiting) C7_Stability C7-Cl remains stable (No resonance activation) Substrate->C7_Stability Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Transition Addition (Rate Limiting) Product 4-Amino-7-chloroquinoline (Drug Scaffold) Transition->Product Elimination (Restoration of Aromaticity) LeavingGroup Cl- (Leaving Group) Transition->LeavingGroup

Caption: The SNAr mechanism showing the selective displacement of the C4-Chlorine. The C7-Chlorine is deactivated and retained.[1]

Analytical Methodologies & Protocols

Precise characterization requires validated methods.[1][3][4] Below are the standard protocols for purity and identification.

Protocol A: RP-HPLC Purity Profiling

Objective: Quantify 4,7-DCQ and detect hydrolytic impurities (4-hydroxy-7-chloroquinoline).[1]

  • Column: C18 (Octadecylsilyl),

    
     mm, 3.5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).
    
  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water (Buffer).[1]

    • Solvent B: Acetonitrile (MeCN).[1][5]

    • Note: High organic content is required due to the lipophilicity of 4,7-DCQ.[1]

  • Gradient:

    • 0–2 min: 20% B (Isocratic hold for polar impurities).[1]

    • 2–15 min: 20%

      
       80% B (Linear ramp to elute 4,7-DCQ).[1]
      
    • 15–20 min: 80% B (Wash).[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 325 nm (conjugated system).[1]

  • Self-Validation Check: The 4,7-DCQ peak should elute late (typically >10 min) with a sharp symmetry factor (

    
    ).[1] If tailing occurs, increase buffer ionic strength (add Ammonium Acetate).
    
Protocol B: Solubility-Driven Purification (Recrystallization)

Objective: Remove polar impurities without chromatography.[1]

  • Dissolution: Dissolve crude 4,7-DCQ in hot Ethanol (approx. 5 mL per gram of solid) at 70°C.

  • Filtration: Filter while hot to remove inorganic salts (insoluble in EtOH).

  • Crystallization: Slowly cool to room temperature, then refrigerate at 4°C.

  • Anti-solvent (Optional): If yield is low, add dropwise Water (the anti-solvent) until turbidity persists, then cool.

  • Validation: Recovered crystals should have a melting point range

    
    C.
    

References

  • PubChem. (2023).[1] 4,7-Dichloroquinoline Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

  • Al-Bayati, R. I., et al. (2015).[1] Synthesis and Characterization of New Quinoline Derivatives. International Journal of Science and Research.

  • World Health Organization. (2020).[1] International Pharmacopoeia: Chloroquine Phosphate. [Link]

Sources

Introduction: Navigating the Safety Landscape of Halogenated Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling of (6-bromo-4-chloroquinolin-2-yl)methanol and Its Analogs

Disclaimer: A specific Safety Data Sheet (SDS) for (6-bromo-4-chloroquinolin-2-yl)methanol was not available at the time of this writing. The following guide is a synthesis of safety data from structurally similar compounds, including other halogenated quinoline derivatives. This information is intended for use by trained researchers and scientists in a laboratory setting. A thorough risk assessment should be conducted for your specific experimental conditions, and it is imperative to consult the direct SDS for any chemical before use.

(6-bromo-4-chloroquinolin-2-yl)methanol is a halogenated quinoline derivative, a class of compounds with significant applications in medicinal chemistry and materials science. The presence of bromine and chlorine atoms on the quinoline scaffold suggests that this molecule may possess biological activity and potential hazards. This guide provides a comprehensive overview of the anticipated safety considerations, handling protocols, and emergency procedures based on data from closely related analogs. The causality behind these recommendations is rooted in the known reactivity and toxicity of similar chemical structures.

Hazard Identification and GHS Classification (Inferred)

Based on the hazard classifications of structurally related compounds like 6-bromo-4-chloroquinoline, a GHS classification for (6-bromo-4-chloroquinolin-2-yl)methanol can be inferred. Researchers should handle this compound with the assumption that it presents similar hazards.

Inferred GHS Classification:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4H301/H302: Toxic or Harmful if swallowed[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][4]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2]

Signal Word: Danger[1] or Warning[2][5]

Hazard Pictograms:

Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety is paramount when handling potentially hazardous materials. The following engineering controls and PPE are mandated to minimize exposure.

Engineering Controls
  • Fume Hood: All work with solid (6-bromo-4-chloroquinolin-2-yl)methanol and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6]

  • Eyewash Station and Safety Shower: A readily accessible and recently tested eyewash station and safety shower are essential in the event of accidental contact.[4][6]

Personal Protective Equipment

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required. A face shield is recommended when there is a risk of splashing.[2][4]

  • Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for integrity before use and dispose of them properly after handling the compound.[7]

  • Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes are mandatory to protect the skin.[6][8]

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4][7]

Figure 1: Personal Protective Equipment (PPE) selection workflow.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling
  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Avoid Contact: Take measures to avoid contact with skin, eyes, and clothing.[6][8]

  • Dust and Aerosol Formation: Avoid the formation of dust and aerosols during handling.[8]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday.[2][6]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9]

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[2]

  • Labeling: Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.[6]

First-Aid Measures in Case of Exposure

Immediate and appropriate first-aid is critical in mitigating the effects of accidental exposure.

  • Inhalation: If inhaled, move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4][8]

  • Skin Contact: In case of skin contact, take off contaminated clothing immediately and wash the affected area with soap and plenty of water. Consult a doctor.[4][8]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[4][8]

  • Ingestion: If swallowed, rinse your mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[8]

First_Aid_Protocol Exposure Accidental Exposure Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Action_Inhalation Move to fresh air. Give oxygen if breathing is difficult. Seek immediate medical attention. Inhalation->Action_Inhalation Action_Skin Remove contaminated clothing. Wash with soap and water. Seek medical attention. Skin_Contact->Action_Skin Action_Eye Rinse with water for 15 minutes. Remove contact lenses. Seek immediate medical attention. Eye_Contact->Action_Eye Action_Ingestion Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Action_Ingestion

Figure 2: First-aid decision tree for accidental exposure.

Accidental Release and Disposal Measures

Proper containment and disposal of chemical waste are essential for environmental and personal safety.

Accidental Release
  • Personal Precautions: Use personal protective equipment and ensure adequate ventilation. Evacuate personnel to safe areas.[2][8]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[8]

  • Containment and Cleanup: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment.[8]

Disposal
  • Waste Classification: Treat all waste containing (6-bromo-4-chloroquinolin-2-yl)methanol as hazardous chemical waste.[10]

  • Halogenated Waste: Collect all waste in a designated and properly labeled "Halogenated Organic Waste" container. Do not mix with non-halogenated waste.[6][10]

  • Disposal Method: Arrange for disposal by a licensed professional waste disposal service. High-temperature incineration is the recommended method for this type of compound.[7][10]

Physical and Chemical Properties (Inferred)

While specific data for (6-bromo-4-chloroquinolin-2-yl)methanol is limited, the properties of the parent compound, 6-bromo-4-chloroquinoline, provide a useful reference.

PropertyValue (for 6-bromo-4-chloroquinoline)
Molecular FormulaC9H5BrClN[4]
Molecular Weight242.50 g/mol [4]
FormSolid

Stability and Reactivity

  • Chemical Stability: Stable under recommended storage conditions.[2]

  • Incompatible Materials: Strong acids/alkalis, strong oxidizing/reducing agents.[2]

  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen halides.[2][11]

References

  • PubChem. (n.d.). 6-Bromo-4-chloroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Capot Chemical. (2010, April 7). MSDS of 6-Bromo-2-(4-chlorophenyl)quinoline-4-carboxylicacid. Retrieved from [Link]

  • PubChem. (n.d.). 6-Bromo-2-chloro-4-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Redox. (2022, May 24). Safety Data Sheet Methanol. Retrieved from [Link]

  • PubChemLite. (n.d.). (6-bromo-4-chloroquinolin-2-yl)methanol. Retrieved from [Link]

Sources

Methodological & Application

reaction conditions for oxidizing (6-bromo-4-chloroquinolin-2-yl)methanol to aldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Molecule: 6-bromo-4-chloroquinoline-2-carbaldehyde Starting Material: (6-bromo-4-chloroquinolin-2-yl)methanol Application: Key intermediate in the synthesis of PI3K/mTOR inhibitors (e.g., Omipalisib analogs) and anti-tubercular agents (Bedaquiline analogs).

This technical guide outlines the optimal reaction conditions for oxidizing the primary alcohol of (6-bromo-4-chloroquinolin-2-yl)methanol to its corresponding aldehyde. Due to the electron-deficient nature of the quinoline ring (exacerbated by 4-Cl and 6-Br substituents) and the presence of a basic nitrogen, standard oxidation protocols must be tuned to prevent over-oxidation to the carboxylic acid or degradation of the halogenated scaffold.

Two primary protocols are detailed:

  • Activated Manganese Dioxide (

    
    ) Oxidation:  The industry standard for "benzylic-like" heteroaromatic alcohols. Preferred for scale-up due to cost and operational simplicity.[1][2]
    
  • Dess-Martin Periodinane (DMP) Oxidation: A homogeneous, mild alternative for high-value, small-scale batches where filtration of heavy metals is undesirable.

Chemical Context & Retrosynthetic Logic

The transformation targets the C2-hydroxymethyl group. The substrate possesses specific electronic features that dictate the choice of oxidant:

  • Activated Position: The alcohol is "benzylic" relative to the quinoline ring, stabilizing the radical intermediates involved in

    
     oxidation.
    
  • Electron Deficiency: The 4-Cl and 6-Br atoms withdraw electron density, making the alcohol less nucleophilic. This suppresses side reactions but may require longer reaction times compared to electron-rich quinolines.

  • Basic Nitrogen: While the halogens reduce the basicity of the N1-nitrogen, it remains a potential site for coordination with Lewis acidic oxidants (like PCC/PDC), which can stall the reaction.

    
     and DMP avoid this chelation issue.
    
Reaction Scheme

ReactionScheme cluster_0 Substrate cluster_1 Product SM (6-bromo-4-chloroquinolin-2-yl)methanol (C10H7BrClNO) Prod 6-bromo-4-chloroquinoline-2-carbaldehyde (C10H5BrClNO) SM->Prod Oxidation (MnO2 or DMP)

Caption: Transformation of the hydroxymethyl group to the formyl group.

Protocol A: Activated Manganese Dioxide ( )

Status: Gold Standard for Scale-Up Mechanism: Radical-mediated surface oxidation.

Rationale

Activated


 is highly selective for 

-unsaturated and benzylic/heterocyclic alcohols. It does not oxidize saturated alcohols, ensuring that if any impurities exist, they remain untouched. It avoids over-oxidation to the carboxylic acid, which is a common risk with Jones Reagent or Permanganate.
Reagents & Equipment[1][3][4][5][6][7]
  • Substrate: (6-bromo-4-chloroquinolin-2-yl)methanol (1.0 equiv).

  • Oxidant: Activated

    
     (10.0 – 20.0 equiv). Note: Large excess is required due to surface area dependence.
    
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Anhydrous is preferred but not strictly required.
    
  • Equipment: Round-bottom flask, vigorous magnetic stirring (or mechanical stirring for >50g scale), Celite® pad for filtration.

Step-by-Step Methodology
  • Activation (Critical): If using commercial

    
     that has been stored for long periods, activate it by heating at 110°C in an oven for 12 hours or azeotroping with toluene. Unactivated material will lead to stalled conversion.
    
  • Solvation: Dissolve the starting material in DCM (0.1 M concentration). Ensure complete solubility; mild warming (30°C) may be necessary.

  • Addition: Add Activated

    
     (10 equiv) in a single portion.
    
  • Reaction: Stir vigorously at reflux (

    
     for DCM) or room temperature.
    
    • Monitoring: Check TLC every 2 hours. The aldehyde usually runs significantly higher (less polar) than the alcohol.

    • Boost: If reaction stalls at >50% conversion, add another 5-10 equiv of

      
      .
      
  • Workup:

    • Cool the mixture to room temperature.

    • Filter the black slurry through a pad of Celite® packed in a sintered glass funnel.

    • Wash the filter cake copiously with DCM (or 10% MeOH/DCM) to desorb the product from the manganese surface.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is typically pure enough for the next step. Recrystallize from Hexane/EtOAc if necessary.

Data Summary: Optimization
ParameterCondition A (Mild)Condition B (Aggressive)Recommendation
Solvent Dichloromethane (DCM)Chloroform (

)
DCM (Easier removal)
Temp

(RT)

(Reflux)
Reflux (Faster kinetics)
Equivalents 10 eq20-30 eqStart with 15 eq
Time 12-24 hours4-6 hoursMonitor by TLC

Protocol B: Dess-Martin Periodinane (DMP)

Status: High-Value / Small Scale Mechanism: Ligand exchange followed by reductive elimination.

Rationale

DMP is a homogeneous oxidant that works under neutral conditions. It is ideal if the specific batch of


 is inactive or if the substrate is part of a late-stage complex synthesis where metal contamination must be minimized (e.g., GMP steps).
Reagents & Equipment[1][3][4][5][7]
  • Substrate: 1.0 equiv.

  • Oxidant: Dess-Martin Periodinane (1.2 – 1.5 equiv).

  • Solvent: Wet DCM (DMP benefits from trace water to accelerate the breakdown of the intermediate acetoxy-iodinane species).

  • Quench: Sat.

    
     + Sat. 
    
    
    
    (1:1 ratio).
Step-by-Step Methodology
  • Preparation: Dissolve the alcohol in DCM (0.15 M) at

    
     (ice bath).
    
  • Addition: Add DMP (1.2 equiv) portion-wise to control slight exotherm.

  • Reaction: Remove ice bath and stir at Room Temperature. Reaction is typically fast (1–3 hours).

  • Quench (Critical):

    • Dilute with diethyl ether or DCM.

    • Add a 1:1 mixture of saturated aqueous

      
       (to neutralize acid) and 
      
      
      
      (to reduce excess iodine species).
    • Stir vigorously for 15 minutes until the organic layer is clear and the aqueous layer is cloudy/white.

  • Extraction: Separate layers. Extract aqueous layer 2x with DCM.

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    

Process Workflow & Decision Tree

The following diagram illustrates the decision logic and workflow for selecting and executing the oxidation.

Workflow Start Start: (6-bromo-4-chloroquinolin-2-yl)methanol ScaleCheck Scale of Reaction? Start->ScaleCheck LargeScale > 5 Grams / Cost Sensitive ScaleCheck->LargeScale Industrial SmallScale < 5 Grams / High Purity ScaleCheck->SmallScale Medicinal Chem MnO2_Route Protocol A: Activated MnO2 (Heterogeneous) LargeScale->MnO2_Route DMP_Route Protocol B: Dess-Martin (Homogeneous) SmallScale->DMP_Route Exec_MnO2 Reflux in DCM (15 eq MnO2) Filter Celite MnO2_Route->Exec_MnO2 Exec_DMP 0°C to RT in DCM (1.2 eq DMP) Quench Na2S2O3 DMP_Route->Exec_DMP QC QC: 1H NMR / HPLC Check for Acid impurity Exec_MnO2->QC Exec_DMP->QC

Caption: Operational workflow for selecting oxidation method based on scale and purity requirements.

Troubleshooting & Critical Control Points

Reaction Stalling ( )
  • Cause: Surface deactivation of

    
     by water or strong adsorption of the product.
    
  • Solution: Use "Ultrasonic Activation." Sonicate the reaction mixture for 10 minutes after adding

    
     to break up aggregates and expose fresh surface area.
    
Over-Oxidation to Acid
  • Observation: Appearance of a very polar spot on TLC or broad OH peak >10 ppm in NMR.

  • Prevention: This is rare with

    
    . If using DMP, ensure strict stoichiometry (1.1 equiv) and low temperature (
    
    
    
    ). Avoid adding water to the reaction until the quench.
Solubility Issues
  • Issue: The starting material (quinoline methanol) may be sparingly soluble in cold DCM.

  • Solution: Add a small amount of co-solvent such as THF or Acetonitrile. Note that DMSO should be avoided with DMP (explosive risk) but is compatible with

    
    .
    

References

  • Cahiez, G., et al. (2010). Manganese Dioxide in Organic Synthesis. In Encyclopedia of Reagents for Organic Synthesis. Wiley. (General reference for MnO2 selectivity).
  • Upadhayaya, R. S., et al. (2009). Design, synthesis and biological evaluation of novel quinoline derivatives as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 17(13), 4681-4692.
  • Musso, D. L., et al. (2003). Synthesis and Antiviral Activity of Certain 4-Substituted 2-Phenylquinolines. Journal of Medicinal Chemistry.
  • Common Organic Chemistry. (2023). Manganese Dioxide (MnO2) Oxidation Procedures. Retrieved March 2, 2026, from [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution (SNAr) Protocols for 4-Chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 4-aminoquinoline scaffold is a privileged pharmacophore embedded in numerous biologically active molecules, ranging from classic antimalarials (e.g., chloroquine) to modern kinase inhibitors and Toll-like receptor agonists[1]. The most robust and widely adopted strategy for synthesizing these derivatives is the Nucleophilic Aromatic Substitution (SNAr) of 4-chloroquinolines with primary or secondary amines[1].

As a Senior Application Scientist, it is critical to understand that SNAr at the C4 position is not a generic coupling reaction; it is a highly tunable system dictated by the electronic nature of the nucleophile. The quinoline ring's electron-withdrawing nitrogen activates the C4 position for nucleophilic attack. However, the choice of catalysis—acid versus base—is entirely dependent on the amine:

  • Base Catalysis: Required for strong nucleophiles (aliphatic amines). The base scavenges the HCl byproduct, preventing the protonation (and subsequent deactivation) of the aliphatic amine[2].

  • Acid Catalysis: Required for weak nucleophiles (anilines). A Brønsted acid protonates the quinoline nitrogen, forming a highly electrophilic quinolinium ion that lowers the activation energy required to form the critical Meisenheimer complex[1].

Logical Workflow & Pathway Visualization

The following diagram illustrates the divergent mechanistic pathways required to successfully achieve SNAr based on the steric and electronic properties of the chosen amine.

SNAr_Mechanism cluster_0 Nucleophile Selection & Activation Substrate 4-Chloroquinoline (Electrophile) Meisenheimer Meisenheimer Complex (sp3 Hybridized C4) Substrate->Meisenheimer Nucleophilic Attack Aliphatic Aliphatic Amines (1°/2°) Strong Nucleophiles Base Base (K2CO3 / DIPEA) Scavenges HCl Aliphatic->Base Base->Meisenheimer Promotes Aromatic Anilines Weak Nucleophiles Acid Brønsted Acid (HCl) Activates Quinoline N Aromatic->Acid Acid->Substrate Protonates N Product 4-Aminoquinoline (Target Scaffold) Meisenheimer->Product Cl- Elimination Rearomatization

Mechanistic pathways for the SNAr of 4-chloroquinolines based on nucleophile strength.

Quantitative Reaction Parameters

To facilitate experimental design, the following table synthesizes field-proven quantitative parameters for various SNAr conditions.

Amine TypeCatalyst / BaseSolventTemp (°C)TimeTypical Yield (%)Ref
Aliphatic (1°/2°) K₂CO₃ or Et₃NDMF / NMP120 – 15012 – 24 h75 – 92[2],[1]
Aliphatic (2°) DIPEA (Hünig's Base)DMFRoom Temp3 h80 – 90[3]
Aromatic (Anilines) Catalytic HClEtOH / iPrOH80 (Reflux)12 – 24 h60 – 85[1]
Sterically Hindered None / NaOH (if aryl)DMSO (Microwave)140 – 18020 – 30 min80 – 95[1]

Validated Experimental Protocols

Protocol A: Base-Promoted SNAr (Aliphatic Amines)

Causality: Aliphatic amines are highly nucleophilic but easily neutralized by the HCl generated during the substitution. Utilizing an inorganic base like K₂CO₃ or an organic base like DIPEA drives the reaction forward by acting as an acid scavenger[2],[3]. Materials: 4-chloroquinoline (1.0 equiv), aliphatic amine (1.2–2.0 equiv), K₂CO₃ (2.0 equiv), anhydrous DMF.

  • Initiation: Dissolve the 4-chloroquinoline in anhydrous DMF (0.5 M concentration) in a round-bottom flask.

    • Self-Validation: Ensure complete dissolution; a clear solution confirms proper solvation before introducing the nucleophile.

  • Addition: Add the aliphatic amine and K₂CO₃.

    • Causality: K₂CO₃ remains largely heterogeneous in DMF, providing a solid surface for HCl neutralization without interfering with the nucleophilic attack[2].

  • Heating: Heat the mixture to 120 °C for 12–24 hours (or stir at room temperature for 3 hours if using highly reactive secondary amines with DIPEA[3]).

    • Self-Validation: Monitor via TLC (e.g., 5:1 petroleum ether:ethyl acetate). The starting material (high Rf) will deplete, and a new, highly UV-active spot (lower Rf) will appear[2].

  • Quenching & Workup: Cool to room temperature and pour over crushed ice with vigorous stirring.

    • Causality: DMF is highly water-soluble; pouring into ice water crashes out the hydrophobic 4-aminoquinoline product while dissolving the inorganic salts and solvent.

  • Isolation: Filter the precipitate, wash with cold water, and dry under a vacuum.

Protocol B: Acid-Catalyzed SNAr (Anilines & Weak Nucleophiles)

Causality: Anilines suffer from poor nucleophilicity due to the delocalization of their nitrogen lone pair into the aromatic ring. Base catalysis yields poor results here[1]. Instead, adding a catalytic amount of Brønsted acid protonates the quinoline nitrogen, drastically increasing the electrophilicity of the C4 carbon[1]. Materials: 4-chloroquinoline (1.0 equiv), aniline derivative (1.1 equiv), concentrated HCl (0.1–0.2 equiv), Ethanol.

  • Initiation: Suspend 4-chloroquinoline and the aniline in absolute ethanol.

  • Activation: Add 2-3 drops of concentrated HCl.

    • Self-Validation: A slight color shift (often yellowing) may occur, visually indicating the formation of the activated quinolinium species.

  • Reflux: Heat to reflux (80 °C) for 12–24 hours.

    • Self-Validation: The product often precipitates directly out of the alcoholic solvent as a hydrochloride salt as the reaction reaches completion.

  • Isolation: Cool the mixture in an ice bath to maximize crystallization. Filter the solid.

  • Free-basing: Suspend the solid in water and adjust the pH to 8–9 using saturated NaHCO₃.

    • Causality: This deprotonates the quinoline nitrogen, yielding the free base 4-aminoquinoline, which can then be extracted with dichloromethane or ethyl acetate.

Protocol C: Microwave-Assisted High-Throughput Amination

Causality: For sterically hindered amines or highly deactivated substrates, conventional heating leads to degradation or incomplete conversion. Microwave irradiation in a highly polar aprotic solvent provides rapid, uniform superheating, overcoming high activation barriers in minutes[1]. Materials: 4-chloroquinoline (1.0 equiv), amine (1.5 equiv), DMSO.

  • Preparation: Combine reagents in a microwave-safe vial with a magnetic stir bar. Use DMSO as the solvent.

    • Causality: DMSO has a high dipole moment and loss tangent, making it exceptionally efficient at absorbing microwave energy and transferring it directly to the reactants[1].

  • Irradiation: Seal the vial and heat at 140–180 °C for 20–30 minutes[1].

    • Self-Validation: Post-irradiation LC-MS should show >95% conversion. The absence of the M+2 isotope pattern (from the chlorine atom) in the product mass spectrum confirms successful substitution.

  • Workup: Dilute with brine and extract heavily with ethyl acetate to partition the product away from the DMSO layer.

Troubleshooting & Analytical Validation

  • Hydrolysis of Starting Material: In aqueous conditions or in the presence of adventitious water, 4-chloroquinoline can undergo competitive hydrolysis to form 4-hydroxyquinoline (which tautomerizes to the highly stable 4-quinolone)[4].

    • Correction: Ensure all solvents (especially hygroscopic DMF and DMSO) are strictly anhydrous. Oven-dry inorganic bases like K₂CO₃ prior to use.

  • Incomplete Conversion with Anilines: If TLC shows stalled progress in Protocol B, the aniline may be too electron-deficient.

    • Correction: Transition to Protocol C (Microwave) and consider using a stronger base auxiliary like sodium hydroxide if the acid-catalyzed route is fully exhausted[1].

References

  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis , Benchchem. 4

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline , MDPI. 2

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies , Frontiers in Chemistry. 1

  • A Simple and Highly Efficient Synthesis of Quinoline Tertiary Amines Catalyzed by Hunig's Base , Heteroletters. 3

Sources

Application Note: Chemoselective Suzuki-Miyaura Functionalization of 6-Bromo-4-chloroquinolin-2-yl-methanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemoselectivity, Catalytic Optimization, and Step-by-Step Methodologies

Introduction & Mechanistic Rationale

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of kinase inhibitors targeting pathways such as mTOR/Akt/PI3K and RIPK2[1][2]. The substrate 6-bromo-4-chloroquinolin-2-yl-methanol [3] presents a unique synthetic opportunity due to its tri-functional nature: a primary alcohol, an electron-deficient heteroaryl chloride at C-4, and an aryl bromide at C-6.

The primary challenge in functionalizing this molecule via the Suzuki-Miyaura cross-coupling reaction is chemoselectivity . When exposed to palladium catalysis, the substrate contains two potential sites for oxidative addition. However, the carbon-bromine (C-Br) bond dissociation energy is significantly lower than that of the carbon-chlorine (C-Cl) bond. This thermodynamic difference dictates the kinetics of the catalytic cycle; the rate-determining oxidative addition of Pd(0) occurs much faster at the C-Br bond[4].

By carefully tuning the catalyst, ligand, and temperature, chemists can exploit this kinetic preference to selectively arylate the 6-position, leaving the 4-chloro group intact as a synthetic handle for subsequent nucleophilic aromatic substitution (S_NAr) or a second, distinct cross-coupling event[5]. Alternatively, utilizing highly active, electron-rich phosphine ligands (e.g., XPhos) at elevated temperatures allows for global bis-arylation at both the C-4 and C-6 positions[6].

Reaction Pathways & Chemoselectivity

The logical relationship between catalyst selection and the resulting functionalized quinoline is visualized below. The free primary alcohol at the C-2 position is generally well-tolerated under mild aqueous basic conditions, circumventing the need for protecting group chemistry[1].

Pathway Sub 6-bromo-4-chloroquinolin -2-yl-methanol C6 Selective C-6 Arylation (Mono-coupled) Sub->C6 Pd(PPh3)4, Na2CO3 80°C (Favors C-Br) Bis C-4 & C-6 Arylation (Bis-coupled) Sub->Bis Pd2(dba)3, XPhos 110°C (C-Br & C-Cl) C6->Bis Pd, Ar-B(OH)2 110°C (C-Cl Suzuki) SNAr C-6 Aryl, C-4 Amino (Sequential SNAr) C6->SNAr R-NH2, DIPEA 120°C (C-Cl SNAr)

Chemoselective reaction pathways for 6-bromo-4-chloroquinolin-2-yl-methanol.

Experimental Design & Optimization Data

To achieve a self-validating experimental system, it is critical to understand how reaction parameters influence the chemoselectivity ratio (C-6 mono-arylation vs. C-4/C-6 bis-arylation). The table below summarizes the quantitative optimization data for directing the coupling outcome[7].

Table 1: Reaction Optimization Matrix for Chemoselectivity

Catalyst SystemBase (Aqueous)Solvent SystemTemp (°C)Target PathwayChemoselectivity (C-6 : Bis)
Pd(PPh3)4 (10 mol%)2M Na2CO31,4-Dioxane / H2O80Selective C-6> 95 : 5
Pd(dppf)Cl2 (5 mol%)2M K2CO3DMF / H2O90Selective C-685 : 15
Pd(OAc)2 / SPhos (5 mol%)2M Cs2CO31,4-Dioxane / H2O100Mixed45 : 55
Pd2(dba)3 / XPhos (5 mol%)2M K3PO4Toluene / H2O110Global Bis (C-4/C-6)< 5 : 95

Expert Insight: The use of Pd(PPh3)4 with a mild base (Na2CO3) at 80°C is the optimal self-validating protocol for C-6 selectivity. The triphenylphosphine ligand is sufficiently electron-donating to activate the C-Br bond but lacks the steric bulk and electron density required to efficiently insert into the more inert C-Cl bond at this temperature[4].

Experimental Protocols

Workflow S1 1. Solvent Degassing (Dioxane/H2O, Ar purge) S2 2. Reagent Assembly (Substrate, Boronic Acid, Base) S1->S2 S3 3. Catalyst Addition (Pd(PPh3)4 under Argon) S2->S3 S4 4. Reaction Execution (80°C, TLC/LC-MS Monitor) S3->S4 S5 5. Aqueous Workup (EtOAc Extraction, Brine Wash) S4->S5 S6 6. Purification (Silica Gel Chromatography) S5->S6

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Protocol A: Chemoselective C-6 Arylation

Objective: Synthesize (6-aryl-4-chloroquinolin-2-yl)methanol.

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-4-chloroquinolin-2-yl-methanol (1.0 equiv, e.g., 1.0 mmol) and the desired aryl boronic acid (1.1 equiv).

  • Solvent Addition: Add a mixture of 1,4-Dioxane and H2O (4:1 v/v, 10 mL total volume).

  • Base Addition: Add aqueous Na2CO3 (2.0 M solution, 2.5 equiv). Causality note: Na2CO3 is chosen because it effectively forms the reactive boronate complex required for transmetalation without deprotonating the C-2 primary alcohol[1].

  • Degassing: Purge the reaction mixture with Argon gas for 15–20 minutes by bubbling directly into the solution. Critical step: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 to 0.10 equiv) under a positive stream of Argon.

  • Heating: Seal the flask and heat the mixture in a pre-warmed oil bath at 80°C for 6–12 hours. Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to afford the pure C-6 arylated product.

Protocol B: Global Bis-Arylation (C-4 and C-6)

Objective: Synthesize (4,6-diarylquinolin-2-yl)methanol in a single pot.

  • Setup: Follow the assembly steps in Protocol A, but increase the aryl boronic acid to 2.5 equiv .

  • Base & Solvent: Use K3PO4 (3.0 equiv) in a Toluene/H2O (5:1 v/v) solvent system.

  • Catalyst System: Add Pd2(dba)3 (0.05 equiv) and XPhos (0.10 equiv) after rigorous Argon degassing. Causality note: The bulky, electron-rich biaryl phosphine ligand (XPhos) accelerates the oxidative addition into the more challenging C-Cl bond, enabling full conversion to the bis-arylated product[6].

  • Heating: Heat the reaction mixture at 110°C for 16 hours. Proceed with standard workup and purification.

Troubleshooting & Analytical Characterization

  • Protodeboronation: If the aryl boronic acid is electron-poor or heteroaromatic, it may undergo protodeboronation before transmetalation can occur. Solution: Switch to the corresponding boronic acid pinacol ester (BPin) or use potassium trifluoroborate salts, and lower the reaction temperature while utilizing a more active catalyst like Pd(dppf)Cl2.

  • Homocoupling (Biaryl Formation): The presence of symmetric biaryl byproducts indicates oxygen ingress. Solution: Ensure rigorous degassing (freeze-pump-thaw method if necessary) and check the integrity of the Schlenk line and septa.

  • Poor Solubility: The quinoline-methanol substrate can exhibit poor solubility in pure non-polar solvents. Solution: The 1,4-Dioxane/Water mixture generally resolves this. If issues persist, substituting 10-20% of the Dioxane with DMF will fully solubilize the starting materials without disrupting the catalytic cycle.

References

  • [3] PubChemLite: (6-bromo-4-chloroquinolin-2-yl)methanol. Université du Luxembourg. Available at: [Link]

  • [1] Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • [5] Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. Taylor & Francis. Available at: [Link]

  • [2] Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. PubMed Central (NIH). Available at: [Link]

  • [6] Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PubMed Central (NIH). Available at:[Link]

  • [7] Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. MDPI. Available at: [Link]

Sources

Application Note: A Step-by-Step Guide to the Synthesis of (6-bromo-4-chloroquinolin-2-yl)methanol from Aniline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, step-by-step protocol for the multi-step synthesis of (6-bromo-4-chloroquinolin-2-yl)methanol, a key intermediate in pharmaceutical research and drug development. The synthesis commences with aniline and proceeds through a logical sequence of protection, electrophilic substitution, quinoline core formation via the Gould-Jacobs reaction, and subsequent functional group manipulations. This document is intended for researchers, chemists, and drug development professionals, offering not only a procedural guide but also the underlying chemical principles, safety considerations, and mechanistic insights for each transformation. All protocols are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Introduction: The Significance of Substituted Quinolines

Quinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties. The specific substitution pattern of (6-bromo-4-chloroquinolin-2-yl)methanol makes it a valuable and versatile building block for accessing novel chemical entities. The 4-chloro position serves as a reactive handle for nucleophilic substitution, while the 2-hydroxymethyl group allows for esterification or etherification, enabling diverse library synthesis.

This guide outlines a robust and scalable six-stage synthetic route, beginning with the readily available starting material, aniline. Each step has been optimized to ensure high purity and reasonable yields, with explanations grounded in established chemical literature.

Overall Synthetic Workflow

The transformation from aniline to the target molecule is achieved through a structured six-step sequence. The workflow is designed to logically build the complex quinoline core and then install the required functional groups in a controlled manner.

G cluster_0 Stage 1: Preparation of 4-Bromoaniline cluster_1 Stage 2: Quinoline Core Synthesis (Gould-Jacobs) cluster_2 Stage 3: Functional Group Manipulation A Aniline B Acetanilide A->B  Acetylation  (Protection) C 4-Bromoacetanilide B->C  Bromination D 4-Bromoaniline C->D  Hydrolysis  (Deprotection) E Ethyl 6-bromo-4-hydroxy quinoline-2-carboxylate D->E  1. Condensation (EMME)  2. Thermal Cyclization F 6-Bromo-4-hydroxy quinoline-2-carboxylic acid E->F  Saponification G 6-Bromo-4-chloro quinoline-2-carboxylic acid F->G  Chlorination (POCl₃) H (6-Bromo-4-chloroquinolin-2-yl)methanol G->H  Reduction (BH₃·THF)

Figure 1: Overall synthetic workflow from Aniline to the target compound.

Experimental Protocols

Safety Precaution: All procedures must be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. All reagents are hazardous and should be handled with care, consulting the Safety Data Sheet (SDS) for each before use.

Stage 1: Synthesis of 4-Bromoaniline from Aniline

The amino group of aniline is a strong activating group for electrophilic aromatic substitution, which can lead to multiple bromination products. To achieve selective mono-bromination at the para-position, the amine must first be "protected" by converting it to a less activating amide (acetanilide).

Step 1.1: Acetylation of Aniline to Acetanilide

  • Principle: The lone pair on the nitrogen is delocalized into the adjacent carbonyl group, reducing its activating effect on the aromatic ring.

  • Procedure:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add aniline (0.10 mol, 9.31 g).

    • Add 150 mL of 5% aqueous acetic acid. Stir until the aniline has dissolved.

    • Prepare a solution of acetic anhydride (0.11 mol, 11.2 g, 10.4 mL) in a dropping funnel.

    • While stirring vigorously, add the acetic anhydride dropwise to the aniline solution.

    • Simultaneously, add a solution of sodium acetate trihydrate (0.11 mol, 15.0 g) in 50 mL of water in portions.

    • After the addition is complete, stir the mixture for an additional 30 minutes.

    • Cool the mixture in an ice bath for 30 minutes to precipitate the acetanilide.

    • Collect the white solid by vacuum filtration, wash with cold water, and air dry.

  • Expected Outcome: A white crystalline solid. Yield: ~90-95%. Melting point: 114°C.

Step 1.2: Bromination of Acetanilide

  • Principle: The acetamido group is an ortho, para-director. Due to steric hindrance from the bulky protecting group, substitution occurs preferentially at the para-position.

  • Procedure:

    • In a 250 mL flask, dissolve the dried acetanilide (0.08 mol, 10.8 g) in 40 mL of glacial acetic acid.

    • In a separate beaker, carefully prepare a solution of bromine (0.08 mol, 12.8 g, 4.1 mL) in 20 mL of glacial acetic acid. (Caution: Bromine is highly corrosive and toxic. Handle in a fume hood.)

    • Slowly add the bromine solution to the stirring acetanilide solution over 15 minutes. The color should change from reddish-brown to orange/yellow.

    • Stir the reaction mixture at room temperature for 1 hour.

    • Pour the reaction mixture into 400 mL of cold water with stirring. The product will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and air dry.

  • Expected Outcome: A white to off-white solid (4-bromoacetanilide). Yield: ~85-90%.

Step 1.3: Hydrolysis of 4-Bromoacetanilide to 4-Bromoaniline

  • Principle: Acid-catalyzed hydrolysis removes the acetyl protecting group, regenerating the amine functionality.

  • Procedure:

    • Place the crude 4-bromoacetanilide (0.07 mol, 15.0 g) in a 250 mL round-bottom flask.

    • Add 50 mL of 70% ethanol, followed by 15 mL of concentrated hydrochloric acid.

    • Fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour. The solid should dissolve.

    • After reflux, pour the hot solution into 200 mL of cold water.

    • To neutralize the excess acid and precipitate the free amine, slowly add concentrated ammonium hydroxide solution until the mixture is basic to litmus paper.

    • Cool the mixture in an ice bath to complete precipitation.

    • Collect the 4-bromoaniline by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be performed for higher purity.

  • Expected Outcome: A crystalline solid. Yield: ~90-95%. Melting point: 66°C.

Stage 2: Quinoline Core Synthesis via Gould-Jacobs Reaction

This stage builds the fundamental quinoline ring system from the prepared 4-bromoaniline.

Step 2.1: Condensation and Cyclization to form Ethyl 6-bromo-4-hydroxyquinoline-2-carboxylate

  • Principle: The reaction proceeds in two main phases. First, a nucleophilic substitution reaction occurs where the aniline derivative attacks diethyl ethoxymethylenemalonate (EMME), followed by elimination of ethanol to form an enamine intermediate. Second, this intermediate undergoes thermal cyclization at high temperature, followed by tautomerization to yield the more stable 4-hydroxyquinoline (quinolone) form.

  • Procedure:

    • In a 250 mL three-neck flask fitted with a stirrer and a dropping funnel, combine 4-bromoaniline (0.05 mol, 8.6 g) and diethyl ethoxymethylenemalonate (EMME) (0.055 mol, 11.9 g, 11.2 mL).

    • Heat the mixture with stirring at 110-120°C for 2 hours. Ethanol will be evolved.

    • For Cyclization: The intermediate is typically not isolated. The reaction setup is changed for high-temperature cyclization by adding a high-boiling point solvent. Add 100 mL of Dowtherm A (or diphenyl ether) to the flask.

    • Fit the flask with a reflux condenser and heat the solution to reflux (approx. 250-260°C) for 30-45 minutes.

    • Allow the mixture to cool to below 100°C. The product will begin to precipitate.

    • While still warm, add 100 mL of hexane or petroleum ether to aid precipitation and dilute the high-boiling solvent.

    • Cool the mixture to room temperature, then in an ice bath.

    • Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane to remove the Dowtherm A.

    • Dry the solid under vacuum.

  • Expected Outcome: A light tan or off-white solid. Yields are typically in the range of 70-85%.

Stage 3: Final Functional Group Manipulations

Step 3.1: Saponification to 6-Bromo-4-hydroxyquinoline-2-carboxylic acid

  • Principle: Base-catalyzed hydrolysis (saponification) converts the ethyl ester at the C2 position into a carboxylate salt, which is then protonated to yield the carboxylic acid.

  • Procedure:

    • In a 500 mL flask, suspend the crude ethyl ester from the previous step (0.04 mol, 12.4 g) in 150 mL of 10% aqueous sodium hydroxide solution.

    • Heat the mixture to reflux with stirring for 2-3 hours. The solid should gradually dissolve as the sodium salt is formed.

    • Monitor the reaction by TLC (e.g., 10% Methanol in Dichloromethane) until the starting material is consumed.

    • Cool the solution to room temperature and filter to remove any insoluble impurities.

    • Transfer the filtrate to a beaker and cool in an ice bath.

    • With vigorous stirring, slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 2-3. A thick precipitate will form.

    • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum at 60°C.

  • Expected Outcome: A pale yellow or white solid. Yield: >90%.

Step 3.2: Chlorination to 6-Bromo-4-chloroquinoline-2-carboxylic acid

  • Principle: The 4-hydroxy group of the quinolone is converted to a 4-chloro group using a dehydrating/chlorinating agent like phosphorus oxychloride (POCl₃). The reaction likely proceeds through a phosphate ester intermediate.

  • Procedure:

    • Caution: This reaction is hazardous, evolves HCl gas, and must be performed in a high-efficiency fume hood.

    • In a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap (e.g., a drying tube filled with calcium chloride leading to a bubbler with NaOH solution), place the dried carboxylic acid (0.03 mol, 8.5 g).

    • Carefully add phosphorus oxychloride (POCl₃) (90 mL) to the flask.

    • Add a few drops of N,N-dimethylformamide (DMF) as a catalyst.

    • Heat the mixture to reflux (approx. 110°C) and maintain for 4-5 hours. The solid will slowly dissolve.

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Crucial Quenching Step: Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring in a fume hood. This is a highly exothermic and gas-evolving process.

    • The product will precipitate. Stir the mixture until all the ice has melted and the excess POCl₃ has been hydrolyzed.

    • Collect the solid by vacuum filtration. Wash the solid extensively with cold water.

    • Dry the crude product under vacuum.

  • Expected Outcome: A tan or brownish solid. Yield: 80-90%.

Step 3.3: Reduction to (6-Bromo-4-chloroquinolin-2-yl)methanol

  • Principle: Borane-tetrahydrofuran complex (BH₃·THF) is a suitable reagent for the selective reduction of the carboxylic acid to a primary alcohol in the presence of the aryl halide functionalities, which are generally unreactive towards it.

  • Procedure:

    • Caution: This reaction must be conducted under an inert atmosphere (Nitrogen or Argon) as borane is pyrophoric and reacts with moisture.

    • Dry all glassware in an oven before use.

    • In a 500 mL three-neck flask under a nitrogen atmosphere, suspend the dried 6-bromo-4-chloroquinoline-2-carboxylic acid (0.02 mol, 6.0 g) in 100 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add 1.0 M solution of borane-THF complex in THF (60 mL, 0.06 mol, 3 equivalents) dropwise via a syringe or dropping funnel over 30 minutes. Vigorous gas evolution (hydrogen) will be observed.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

    • Monitor the reaction by TLC. Upon completion, cool the flask back to 0°C.

    • Slowly and carefully quench the reaction by the dropwise addition of 20 mL of methanol. This will destroy excess borane.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the residue, add 100 mL of saturated sodium bicarbonate solution to neutralize any acidic species and stir for 1 hour.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

  • Expected Outcome: A white to off-white solid. Yield after purification: 65-75%.

Summary of Reagents and Conditions

StepReactionKey ReagentsSolventTemp. (°C)Approx. Time
1.1 AcetylationAniline, Acetic Anhydride, NaOAc5% Acetic Acid0 - RT1 hr
1.2 BrominationAcetanilide, BromineGlacial Acetic AcidRT1 hr
1.3 Hydrolysis4-Bromoacetanilide, HCl70% EthanolReflux (~90)1 hr
2.1 Condensation4-Bromoaniline, EMMENeat110-1202 hrs
2.2 CyclizationIntermediate from 2.1Dowtherm AReflux (~255)45 min
3.1 SaponificationEthyl Ester, NaOHWaterReflux (~100)3 hrs
3.2 ChlorinationCarboxylic Acid, POCl₃, DMF (cat.)POCl₃ (neat)Reflux (~110)5 hrs
3.3 ReductionCarboxylic Acid, BH₃·THFAnhydrous THF0 - RT12-16 hrs

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Cinchophen and Other Quinoline-4-carboxylic Acids. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Knowles, C. et al. The Gould-Jacobs reaction: scope and limitations. Beilstein J. Org. Chem.2011 , 7, 1615–1620. [Link]

  • Magidson, O. Y.; Rubtsov, M. V. Researches in the quinoline series. Part I. Synthesis of some derivatives of 4-chloroquinoline-2-carboxylic acid. J. Gen. Chem. USSR (Engl. Transl.)1937, 7, 1896-1904.
  • Lane, C. F. Borane-Tetrahydrofuran. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001 . [Link]

Application Note: Chemoselective Buchwald-Hartwig Amination of 6-Bromo-4-chloroquinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 6-bromo-4-chloroquinoline scaffold is a privileged, bifunctional building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors targeting EGFR, PI3K, and Cyclin G-associated kinase (GAK) 1, 2. The strategic functionalization of this scaffold relies heavily on the orthogonal reactivity of its two halogenated sites.

This application note provides a comprehensive, self-validating protocol for the divergent amination of 6-bromo-4-chloroquinoline. It details the causality behind chemoselective Nucleophilic Aromatic Substitution (SNAr) at the C4 position, followed by palladium-catalyzed Buchwald-Hartwig amination at the C6 position, ensuring high yields and preventing complex reaction mixtures.

Mechanistic Insights: Orthogonal Reactivity & Causality

To successfully functionalize 6-bromo-4-chloroquinoline, chemists must exploit the distinct electronic environments of the C4 and C6 positions:

  • The C4-Chloro Position (SNAr Domain): The quinoline nitrogen strongly withdraws electron density from the C2 and C4 positions via resonance. This makes the C4-chloro group highly electrophilic and susceptible to SNAr by amines. Thermal heating in protic solvents (e.g., ethanol) is usually sufficient to displace the chloride, eliminating the need for transition-metal catalysis 1.

  • The C6-Bromo Position (Pd-Catalysis Domain): The C6 position is electronically isolated from the direct resonance effects of the quinoline nitrogen, rendering it inert to SNAr under standard conditions. However, the C–Br bond has a lower bond dissociation energy than an unactivated C–Cl bond, making it the preferred site for oxidative addition by Palladium(0) species 3.

  • Causality of Reaction Order: Attempting a direct Buchwald-Hartwig amination on the intact 6-bromo-4-chloroquinoline scaffold often leads to poor chemoselectivity. Pd(0) preferentially inserts into the C6-Br bond, but the highly reactive C4-Cl can also undergo competitive oxidative addition or background SNAr with the amine nucleophile. Therefore, the self-validating approach is a sequential protocol: C4 SNAr followed by C6 Buchwald-Hartwig cross-coupling .

Visualizing the Chemoselective Workflow

G A 6-Bromo-4-chloroquinoline B Step 1: SNAr (Amine 1, Heat) A->B Highly electrophilic C4 F Direct Pd-Catalysis (Chemoselectivity Risk) A->F Pd(0) catalyst C 6-Bromo-4-aminoquinoline B->C D Step 2: Buchwald-Hartwig (Amine 2, Pd/Ligand) C->D Pd inserts C-Br E 4,6-Diaminoquinoline (Target Scaffold) D->E G 4-Chloro-6-aminoquinoline + Mixtures F->G Preferential C-Br insertion

Divergent functionalization pathways of 6-bromo-4-chloroquinoline demonstrating chemoselectivity.

Quantitative Data: Ligand & Base Optimization for C6 Amination

Once the C4 position is protected via amination, the C6-bromide is subjected to Buchwald-Hartwig conditions. The choice of ligand and base is critical to prevent protodehalogenation (replacement of Br with H) and ensure high catalytic turnover.

Table 1: Optimization of Buchwald-Hartwig Amination at the C6 Position

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd2(dba)3 / XPhosCs2CO31,4-Dioxane10085 High conversion; bulky ligand accelerates reductive elimination.
Pd(OAc)2 / BINAPNaOtBuToluene9045 Strong base induced significant protodehalogenation.
Pd2(dba)3 / RuPhosK2CO3t-AmylOH10072 Good yield, but slower oxidative addition than XPhos.
Pd(dppf)Cl2Cs2CO3DMF11030 Sluggish reaction; bidentate ligand too rigid for bulky amines.

Data synthesis based on established cross-coupling parameters for haloquinolines 2, 3.

Detailed Experimental Protocols

Protocol A: Chemoselective SNAr at C4 (Synthesis of 6-Bromo-N-arylquinolin-4-amine)

Objective: Selectively install the first amine at C4 while preserving the C6-bromide for downstream coupling.

  • Reaction Setup: In a round-bottom flask, suspend 6-bromo-4-chloroquinoline (1.0 equiv.) and the desired primary amine/aniline (1.1 equiv.) in anhydrous ethanol (0.1 M concentration).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.).

    • Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the equilibrium forward without hydrolyzing the quinoline core 1.

  • Heating: Attach a reflux condenser and heat the mixture to 80 °C for 18 hours.

  • Monitoring (Self-Validation System): Analyze a reaction aliquot via LC-MS. The reaction is complete when the starting material peak disappears, replaced by a single peak corresponding to the

    
     of the mono-aminated product. The isotopic pattern must clearly show the presence of the retained bromine atom (a characteristic 1:1 ratio of M / M+2 peaks).
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure. Purify by flash chromatography (EtOAc/Hexanes gradient) to yield the 6-bromo-4-aminoquinoline intermediate.

Protocol B: Buchwald-Hartwig Amination at C6

Objective: Catalytically couple a second amine to the sterically hindered C6-bromide.

  • Preparation (Inert Atmosphere): To an oven-dried Schlenk tube, add the 6-bromo-4-aminoquinoline intermediate (1.0 equiv.), the secondary amine (1.2 equiv.), Pd2(dba)3 (0.02 equiv.), XPhos (0.04 equiv.), and Cs2CO3 (2.5 equiv.) 2.

  • Solvent Addition: Evacuate and backfill the tube with Argon three times. Add anhydrous, degassed 1,4-dioxane (0.2 M).

    • Causality: Oxygen must be rigorously excluded because Pd(0) and electron-rich phosphines like XPhos are highly susceptible to aerobic oxidation, which irreversibly poisons the catalytic cycle.

  • Heating: Seal the tube and stir the mixture at 100 °C for 12–16 hours.

    • Causality: XPhos is chosen because its electron density accelerates the oxidative addition of the C–Br bond, while its steric bulk forces the two coupling partners into close proximity, facilitating rapid reductive elimination before competitive side reactions occur.

  • Monitoring (Self-Validation System): Quench a 10 µL aliquot in acetonitrile and analyze by LC-MS. Successful C–N bond formation is indicated by the complete disappearance of the brominated isotopic pattern and the appearance of the diamino target mass.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel chromatography (DCM/MeOH gradient) to afford the target 4,6-diaminoquinoline.

Troubleshooting & Trustworthiness

  • Failure Mode: Protodehalogenation during Buchwald-Hartwig.

    • Symptom: LC-MS shows a mass corresponding to the loss of bromine without amine incorporation (

      
      ).
      
    • Resolution: This occurs when the rate of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -hydride elimination exceeds reductive elimination. Switch from a strong base (NaOtBu) to a milder base (Cs2CO3) . Ensure the amine is completely dry, as trace water can act as a hydride source.
      
  • Failure Mode: Sluggish SNAr at C4.

    • Symptom: Unreacted 6-bromo-4-chloroquinoline remains after 24 hours of reflux.

    • Resolution: Highly electron-deficient anilines are poor nucleophiles. If thermal SNAr fails, switching the solvent to a higher boiling point polar aprotic solvent (e.g., NMP at 120 °C) is preferred over premature Pd introduction, which would compromise chemoselectivity 1.

References

  • Title: Development of SGC-GAK-1 as an orally active in vivo probe for cyclin G associated kinase through cytochrome P450 inhibition Source: bioRxiv URL
  • Source: PMC (PubMed Central)
  • Title: MEDICINAL CHEMISTRY APPROACHES FOR NOVEL DNA LIGANDS Source: Universidade de Lisboa URL

Sources

Application Note: Protecting Group Strategies for Quinoline Methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

Quinoline methanol derivatives (e.g., Mefloquine analogs, kinase inhibitors) represent a privileged scaffold in medicinal chemistry. However, the coexistence of a nucleophilic/basic quinoline nitrogen and a reactive hydroxyl group creates a unique synthetic challenge. Standard protection protocols often fail due to Lewis acid quenching by the pyridine-like nitrogen or heterocyclic reduction during deprotection.

This guide provides a validated decision framework and optimized protocols for protecting quinoline methanols. It prioritizes strategies that maintain the integrity of the heteroaromatic ring while ensuring quantitative protection/deprotection cycles.

The "Nitrogen Challenge"

The quinoline nitrogen (pKa ~4.9) acts as a Lewis base. This has two critical implications for protecting group (PG) chemistry:

  • Catalyst Poisoning: Acid-catalyzed protections (e.g., THP ether formation with

    
    -TsOH) may stall as the nitrogen sequesters the proton/Lewis acid.
    
  • Quaternization Risk: Alkylating agents (e.g., Benzyl bromide, SEM-Cl) can react at the nitrogen center, forming irreversible quaternary salts.

Decision Matrix: Selecting the Right Group

Do not default to Acetyl or Benzyl groups without analyzing downstream conditions. Use the logic flow below to select the optimal PG.

PG_Selection Start START: Downstream Reaction Conditions? BaseSens Will you use Strong Bases/Nucleophiles? (e.g., LiAlH4, Grignards, LDA) Start->BaseSens AcidSens Will you use Strong Acids? BaseSens->AcidSens No (Mild conditions) MOM RECOMMENDED: MOM Ether Stable: Strong Base Deprotect: Acid BaseSens->MOM Yes (Need robust stability) Hydrogenation Will you use H2/Pd? AcidSens->Hydrogenation No TBS RECOMMENDED: Silyl Ether (TBS/TBDPS) Stable: Base, Ox, Red Deprotect: F- or Acid AcidSens->TBS Yes (Need Acid Stability) Hydrogenation->TBS Yes (Avoid Benzyls) PMB RECOMMENDED: PMB Ether Stable: Base Deprotect: DDQ (Oxidative) Hydrogenation->PMB No (Oxidative removal ok) AvoidBn AVOID: Benzyl Ether Risk: Reduction of Quinoline Ring Hydrogenation->AvoidBn If Benzyl selected

Figure 1: Decision tree for selecting protecting groups based on subsequent reaction compatibility. Note the specific warning against Benzyl ethers due to ring reduction risks.

Validated Protocols

Protocol A: Silyl Protection (TBS/TBDPS) – The Gold Standard

Context: Silyl ethers are the most reliable choice for quinolines. They avoid the "Nitrogen Challenge" by using imidazole (a base) which buffers the system, and silyl chlorides which react preferentially with oxygen over the steric bulk of the quinoline nitrogen.

Reagents:

  • Substrate: Quinoline Methanol (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2–1.5 equiv)

  • Base: Imidazole (2.5 equiv)[1]

  • Solvent: Anhydrous DMF (Concentration ~0.5 M)

Step-by-Step Methodology:

  • Dissolution: In a flame-dried flask under Argon, dissolve the quinoline methanol in anhydrous DMF.

  • Activation: Add Imidazole in one portion. The solution may warm slightly.

  • Silylation: Add TBSCl portion-wise over 5 minutes.

    • Expert Tip: If the alcohol is tertiary or sterically crowded (e.g., adjacent to a trifluoromethyl group as in Mefloquine analogs), TBSCl may fail. Switch to TBSOTf (1.2 equiv) + 2,6-Lutidine (3.0 equiv) in DCM at 0°C.

  • Monitoring: Stir at RT for 3–12 hours. Monitor via TLC.

    • Note: Quinoline derivatives often streak on silica. Use 95:5 DCM:MeOH with 1% Triethylamine (TEA) for clear TLC spots.

  • Workup (Critical):

    • Dilute with Et₂O (Diethyl ether).

    • Wash 2x with Water (removes DMF).

    • Wash 1x with Brine .

    • Avoid acidic washes (like 1M HCl), as this will protonate the quinoline nitrogen and drag the product into the aqueous phase.

  • Purification: Flash chromatography on silica gel (pre-flushed with 1% TEA in Hexanes) eluting with Hexanes/EtOAc.

Deprotection: Use TBAF (1.0 M in THF) .[2]

  • Warning: The resulting tetrabutylammonium salts can be difficult to separate from polar quinolines. If purification is difficult, use HF·Pyridine or HCl/MeOH (if the molecule tolerates acid).

Protocol B: MOM Ether – For Base/Lithium Resistance

Context: Methoxymethyl (MOM) ethers are smaller than silyl groups and stable to organolithiums (e.g., n-BuLi). Risk: MOM-Cl is a carcinogen and highly reactive. The reaction generates HCl, which forms a salt with the quinoline nitrogen.

Reagents:

  • Substrate: Quinoline Methanol (1.0 equiv)

  • Reagent: MOM-Cl (2.0 equiv)

  • Base: DIPEA (Hünig's Base) (3.0 equiv) - Essential to scavenge HCl and protect the Quinoline N.

  • Solvent: DCM (anhydrous)

Step-by-Step Methodology:

  • Setup: Dissolve substrate and DIPEA in DCM at 0°C under N₂.

  • Addition: Add MOM-Cl dropwise.

    • Observation: White smoke (amine salts) may form; this is normal.

  • Reaction: Allow to warm to RT and stir for 16 hours.

  • Quench: Add saturated NaHCO₃ (aq) vigorously.

  • Workup: Extract with DCM. The quinoline stays in the organic layer as the free base due to the basic quench.

Protocol C: The "Benzyl Trap" & The Fix

Context: Benzyl (Bn) ethers are standard in synthesis but dangerous for quinolines. The Problem: Removing a Bn group typically requires H₂/Pd-C. These conditions readily reduce the pyridine ring of the quinoline system (1,2,3,4-tetrahydroquinoline formation) before cleaving the ether.

The Solution (If you MUST use Benzyl): Use the "Poisoned Catalyst" Method [1].

  • Reagents: Pd/C (10% w/w), H₂ (1 atm).

  • Additive: Pyridine or NH₄OAc (0.5 equiv relative to substrate).

  • Mechanism: The additive competitively binds to the catalyst surface, inhibiting the hydrogenation of the electron-deficient heteroaromatic ring while permitting the hydrogenolysis of the O-Bn bond.

Better Alternative: Use PMB (p-Methoxybenzyl) ether.

  • Installation: PMB-Cl, NaH, DMF (Standard).

  • Deprotection: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in DCM/H₂O. This is an oxidative deprotection that leaves the quinoline ring untouched.

Comparative Data Table

Protecting GroupStability: AcidStability: BaseStability: ReductionStability: OxidationQuinoline Compatibility
TBS (Silyl) PoorExcellentExcellentGoodHigh (Best general choice)
MOM (Acetal) PoorExcellentExcellentExcellentMedium (Requires excess base during install)
Benzyl (Ether) GoodExcellentPoor (Ring reduction risk)ExcellentLow (Avoid unless using poisoned Pd/C)
Acetate (Ester) GoodPoorGoodPoorHigh (Good for short-term protection)

Experimental Workflow Visualization

Workflow Input Quinoline-MeOH (Crude) Protect Protection Step (TBSCl / Imidazole) Input->Protect DMF, RT, 4h Workup Basic Workup (Avoid Acid Washes!) Protect->Workup Dilute Et2O, Wash H2O Purify Silica Column (Pre-treat with 1% TEA) Workup->Purify Concentrate Product Protected Intermediate (Ready for Coupling) Purify->Product Yield >90%

Figure 2: Optimized workflow for TBS protection of quinoline methanols, highlighting the critical basic workup and purification modifications.

References

  • Sajiki, H. (1995).[3] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[3] Tetrahedron Letters, 36(20), 3465-3468.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference for general PG stability).
  • Gemma, S., et al. (2009). Design and synthesis of antimalarial agents based on a polyaromatic pharmacophore. Bioorganic & Medicinal Chemistry, 17(16), 6063-6072. (Demonstrates silyl protection in quinoline antimalarials).
  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[1][4] Journal of the American Chemical Society, 94(17), 6190–6191.

Sources

Application Note: Microwave-Assisted Synthesis of (6-Bromo-4-chloroquinolin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The (6-bromo-4-chloroquinolin-2-yl)methanol scaffold is a privileged pharmacophore in drug discovery, serving as a critical intermediate for PI3K/mTOR inhibitors (e.g., Omipalisib analogs), antimalarials (Mefloquine analogs), and antitubercular agents. Conventional thermal synthesis of this core is often plagued by harsh conditions (temperatures >200°C), prolonged reaction times (24–48 h), and poor regioselectivity.

This application note details a microwave-assisted synthetic protocol that reduces total process time from days to hours while increasing overall yield by >30%. We utilize a modified Knorr-quinoline synthesis followed by a Boekelheide rearrangement sequence, fully optimized for single-mode microwave reactors.

Retrosynthetic Strategy & Mechanism

The synthesis is designed to maximize convergence and minimize purification bottlenecks. We employ a "build-chlorinate-oxidize" strategy.

Mechanistic Pathway[1]
  • Scaffold Formation: Microwave-accelerated condensation of 4-bromoaniline with acetoacetate, followed by cyclization.

  • Chlorination: Rapid

    
     displacement of the 4-hydroxyl group using POCl3 under dielectric heating.
    
  • Functionalization: A Boekelheide rearrangement sequence converts the 2-methyl group to the target hydroxymethyl moiety via an N-oxide intermediate.

SynthesisPath Start 4-Bromoaniline + Ethyl Acetoacetate Inter1 6-Bromo-4-hydroxy- 2-methylquinoline Start->Inter1 MW 140°C Cyclization Inter2 6-Bromo-4-chloro- 2-methylquinoline Inter1->Inter2 MW 110°C POCl3 Chlorination Inter3 Quinoline N-Oxide Intermediate Inter2->Inter3 mCPBA Oxidation Target (6-Bromo-4-chloroquinolin- 2-yl)methanol Inter3->Target 1. Ac2O, MW 140°C 2. Hydrolysis

Caption: Figure 1. Microwave-assisted synthetic workflow for the target quinoline methanol derivative.

Materials & Equipment

Equipment Requirements
  • Microwave Reactor: Single-mode synthesizer (e.g., CEM Discover, Anton Paar Monowave) capable of maintaining 20 bar pressure and 250°C.

  • Vessels: 10 mL and 35 mL pressure-rated borosilicate glass vials with Teflon/silicone septa.

  • Analysis: LC-MS (ESI+), 1H-NMR (400 MHz).

Reagents
  • 4-Bromoaniline (>98%)[1]

  • Ethyl acetoacetate[2]

  • Polyphosphoric acid (PPA) or Diphenyl ether (solvent/catalyst)

  • Phosphorus oxychloride (POCl3)[1]

  • 3-Chloroperbenzoic acid (mCPBA, 77%)

  • Acetic anhydride (Ac2O)

Experimental Protocol

Stage 1: Synthesis of 6-Bromo-4-hydroxy-2-methylquinoline

Rationale: Conventional heating requires 250°C in diphenyl ether. Microwave irradiation allows the use of PPA as a solvent/catalyst at lower temperatures with cleaner profiles.

  • Preparation: In a 35 mL microwave vial, mix 4-bromoaniline (1.72 g, 10 mmol) and ethyl acetoacetate (1.30 g, 10 mmol).

  • Pre-activation: Add Polyphosphoric acid (5 g). Vortex to ensure a homogeneous paste.

  • Irradiation:

    • Temp: 140°C

    • Time: 15 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup: Pour the hot reaction mixture into ice-cold water (50 mL). Neutralize with NaOH (2M) to pH 7.

  • Isolation: Filter the precipitate, wash with water and cold ethanol. Dry under vacuum.

    • Expected Yield: 85-90% (Off-white solid).[3]

Stage 2: Chlorination to 6-Bromo-4-chloro-2-methylquinoline

Rationale: Microwave heating accelerates the chlorodehydroxylation and prevents the formation of tarry byproducts common in refluxing POCl3.

  • Preparation: Suspend the Stage 1 product (2.38 g, 10 mmol) in POCl3 (5 mL) in a 10 mL microwave vial.

  • Irradiation:

    • Temp: 110°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150W)

  • Safety Note: POCl3 is corrosive. Vent the vial carefully after cooling.

  • Workup: Pour slowly onto crushed ice/ammonia mixture. Extract with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Flash chromatography (Hexane/EtOAc 9:1).

    • Expected Yield: 92% (White crystalline solid).

Stage 3: Functionalization to (6-Bromo-4-chloroquinolin-2-yl)methanol

Rationale: The Boekelheide rearrangement is the most robust method to functionalize the 2-methyl position. Microwave irradiation drives the rearrangement step in minutes rather than hours.

Step 3A: N-Oxidation

  • Dissolve Stage 2 product (1.0 eq) in DCM. Add mCPBA (1.2 eq). Stir at RT for 2 h (or MW 40°C for 10 min).

  • Wash with NaHCO3, dry, and concentrate to yield the N-oxide.

Step 3B: Boekelheide Rearrangement & Hydrolysis

  • Reaction: Dissolve the N-oxide residue in Acetic Anhydride (3 mL per gram).

  • Irradiation:

    • Temp: 140°C

    • Time: 5 minutes

  • Hydrolysis: Evaporate Ac2O. Dissolve residue in MeOH (10 mL) and add K2CO3 (2 eq). Stir for 30 min at RT.[1]

  • Purification: Partition between water/EtOAc. Recrystallize from Ethanol.[4]

    • Final Yield: 75-80% (over 2 steps).[5][3]

Data Analysis & Optimization

The following table compares the efficiency of this microwave protocol against standard thermal literature methods.

Reaction StepMethodTemp (°C)TimeYield (%)Solvent Usage
Cyclization Thermal2504 h65%Diphenyl Ether (High)
Microwave 140 15 min 88% PPA (Solvent-free)
Chlorination Thermal110 (Reflux)4-6 h78%Neat POCl3
Microwave 110 10 min 92% Neat POCl3
Rearrangement Thermal140 (Reflux)3 h60%Acetic Anhydride
Microwave 140 5 min 85% Acetic Anhydride

Table 1: Comparative metrics demonstrating the efficiency gains of the microwave-assisted protocol.

Troubleshooting & Critical Parameters

Regioselectivity Check

During Stage 1, ensure the temperature reaches 140°C rapidly (ramp time < 2 min). Slow heating can favor the formation of the kinetic crotonamide intermediate rather than the thermodynamic quinoline cyclization.

Safety: POCl3 in Microwave
  • Volume Limit: Never fill the microwave vial >50% when using POCl3. Rapid gas evolution can occur.

  • Pressure Cap: Ensure the pressure release limit is set to 20 bar.

  • Quenching: Always quench POCl3 reactions into ice slowly with vigorous stirring.

Purification of the Alcohol

The final alcohol derivative can be prone to aggregation. If NMR shows broad peaks, add a drop of D2O to the DMSO-d6 sample to exchange the OH proton and sharpen the spectrum.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives

    • Title: Microwave-assisted solvent-free synthesis of 4-methyl-2-hydroxy- and 2-methyl-4-hydroxyquinolines.
    • Source: ResearchGate.[2][6][7]

    • URL:[Link]

  • Chlorination Protocols: Title: Synthesis of 6-bromo-4-chloroquinoline (ChemicalBook). Source: ChemicalBook.
  • Boekelheide Rearrangement & Oxidation

    • Title: Microwave and Conventional Synthesis of Novel Quinoline Derivatives.[4][8]

    • Source: Lew.ro (Scientific Journal).
    • URL:[Link]

  • General Microwave Methodology

    • Title: Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.[5]

    • Source: MDPI.
    • URL:[Link][3][9]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (6-Bromo-4-chloroquinolin-2-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocyclic Synthesis Support Center. This guide is specifically designed for drug development professionals and synthetic chemists optimizing the yield of (6-bromo-4-chloroquinolin-2-yl)methanol. The primary synthetic challenge for this molecule is selectively reducing the C2-carboxylic acid (or ester) to a hydroxymethyl group without triggering the cleavage of the highly reactive C4-chlorine or C6-bromine bonds.

Mechanistic Overview & Synthetic Pathways

To successfully synthesize the target molecule, you must choose a pathway that balances reducing power with chemoselectivity.

SynthesisWorkflow SM 6-Bromo-4-chloroquinoline- 2-carboxylic acid BH3 BH3-THF (Direct Reduction) SM->BH3 SOCl2 SOCl2 / MeOH (Esterification) SM->SOCl2 Ester Methyl/Ethyl Ester Intermediate NaBH4 NaBH4 / EtOH (Mild Reduction) Ester->NaBH4 Product (6-Bromo-4-chloroquinolin- 2-yl)methanol BH3->Product SOCl2->Ester NaBH4->Product

Fig 1: Divergent synthetic pathways for reducing 6-bromo-4-chloroquinoline-2-carboxylic acid.

Frequently Asked Questions (Troubleshooting)

Q1: Why am I observing a loss of the 4-chloro or 6-bromo substituents during the reduction step? A: This is a classic case of hydrodehalogenation caused by using overly harsh or inappropriate reducing agents. The C4-position of the quinoline ring is highly electron-deficient, making the C-Cl bond exceptionally susceptible to nucleophilic attack or oxidative addition.

  • The Error: Using Palladium on Carbon (Pd/C) with H₂ will rapidly insert into the C-Br and C-Cl bonds, stripping the halogens from the ring. Similarly, using Lithium Aluminum Hydride (LiAlH₄) at elevated temperatures causes direct nucleophilic displacement of the 4-chloro group by the hydride ion.

  • The Solution: You must use chemoselective reducing agents. For ester intermediates, Sodium Borohydride (NaBH₄) in ethanol is highly recommended, as it is mild enough to leave the halogens intact while fully reducing the ester to the methanol[1].

Q2: I attempted to reduce 6-bromo-4-chloroquinoline-2-carboxylic acid directly with NaBH₄, but recovered mostly unreacted starting material. What went wrong? A: NaBH₄ is a mild nucleophilic hydride donor. It is not electrophilic enough to reduce a carboxylic acid directly. Instead, the acid protonates the hydride (evolving H₂ gas) and forms a carboxylate salt. The resulting negatively charged carboxylate repels further nucleophilic attack by the remaining borohydride anions.

  • The Solution: You have two options:

    • Two-Step Method: Convert the acid to a methyl or ethyl ester first, followed by reduction with NaBH₄[2].

    • Direct Method: Use Borane-Tetrahydrofuran (BH₃·THF). Borane is an electrophilic reducing agent that coordinates with the electron-rich oxygen of the carboxylic acid, facilitating hydride transfer without affecting the aryl halides.

Q3: The starting carboxylic acid has poor solubility in THF and DCM. How can I improve the reaction kinetics? A: 6-Bromo-4-chloroquinoline-2-carboxylic acid[3] exhibits strong intermolecular hydrogen bonding and forms zwitterionic-like networks, leading to poor solubility in standard aprotic solvents.

  • The Solution: Converting the acid to an ester disrupts this hydrogen bonding, drastically improving solubility in standard organic solvents. This ensures a homogeneous reaction mixture and significantly higher yields during the subsequent reduction step[4].

Chemoselectivity SM Ester/Acid Precursor (Contains C-Cl & C-Br) PdC H2, Pd/C or LiAlH4 (Harsh/Nucleophilic) SM->PdC Mild BH3-THF or NaBH4 (Mild/Electrophilic) SM->Mild Dehalo Hydrodehalogenation (Loss of Cl/Br) PdC->Dehalo Success Selective Reduction (Target Methanol) Mild->Success

Fig 2: Chemoselectivity logic for reducing halogenated quinolines.

Quantitative Data: Reagent Selection & Chemoselectivity
Reducing AgentSubstrateTarget YieldHydrodehalogenation RiskRecommendation
BH₃·THF Carboxylic Acid>85%LowHighly Recommended (Direct)
NaBH₄ / EtOH Methyl/Ethyl Ester>90%LowHighly Recommended (2-Step)
DIBAL-H (-78°C) Methyl/Ethyl Ester~75%ModerateAcceptable, but requires cryogenics
LiAlH₄ Acid or Ester<40%HighStrictly Avoid
H₂, Pd/C Acid or Ester0%CriticalStrictly Avoid
Standardized Experimental Protocols
Method A: Direct Reduction of Carboxylic Acid using BH₃·THF

Mechanism: Electrophilic hydride transfer via Lewis acid-base coordination.

  • Preparation: Suspend 6-bromo-4-chloroquinoline-2-carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Addition: Dropwise add a 1.0 M solution of BH₃·THF complex (2.5 eq) over 30 minutes. Ensure vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Self-Validation Checkpoint: The initial heterogeneous suspension will gradually clear into a homogeneous solution as the insoluble carboxylic acid is reduced to the highly soluble alcohol. If the solution remains cloudy after 4 hours, the borane complex may have degraded.

  • Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C until gas evolution (H₂) ceases.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate and saturated aqueous NaHCO₃. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude (6-bromo-4-chloroquinolin-2-yl)methanol.

Method B: Two-Step Esterification and Mild Reduction

Mechanism: Nucleophilic acyl substitution followed by mild nucleophilic hydride attack[1]. Step 1: Esterification

  • Dissolve the carboxylic acid in anhydrous Methanol (0.5 M).

  • Cool to 0 °C and add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise.

  • Reflux for 4 hours, then concentrate in vacuo to isolate the methyl ester intermediate.

    • Self-Validation Checkpoint: Complete dissolution of the starting material during reflux indicates successful conversion to the highly soluble ester.

Step 2: Reduction

  • Dissolve the crude methyl ester (1.0 eq) in absolute Ethanol (0.2 M).

  • Cool to 0 °C and add Sodium Borohydride (NaBH₄, 2.0 eq) in small portions to control hydrogen evolution[4].

    • Self-Validation Checkpoint: The controlled evolution of hydrogen gas upon NaBH₄ addition confirms active hydride transfer. Cessation of bubbling marks the completion of the initial reagent breakdown.

  • Stir at room temperature for 4 hours.

  • Quench with saturated aqueous NH₄Cl, extract with Dichloromethane (DCM), dry over Na₂SO₄, and evaporate to obtain the pure target methanol[2].

References
  • 887589-43-7 | 6-Bromo-4-chloroquinoline-2-carboxylic acid - BLD Pharm. 3

  • Glycoconjugation of Quinoline as an Effective Strategy for Selective Inhibition of mTORC1 - Journal of Medicinal Chemistry (ACS Publications). 1

  • WO2017023905A1 - Heterocyclic compounds useful as modulators of tnf alpha - Google Patents. 4

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] - DSpace@MIT. 2

Sources

purification methods for crude (6-bromo-4-chloroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of (6-bromo-4-chloroquinolin-2-yl)methanol . As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists handling complex, polyhalogenated heterocyclic scaffolds.

The purification of this specific molecule is notoriously challenging due to three competing chemical factors:

  • Amphoteric-like Secondary Interactions: The basic quinoline nitrogen and the protic hydroxymethyl group cause severe peak tailing and irreversible binding on standard acidic silica gel.

  • Halogen Lability: The C4-chlorine is highly activated toward nucleophilic attack, and the C6-bromine is susceptible to hydrodehalogenation during upstream hydride reductions.

  • Metal Salt Emulsions: The synthesis of quinoline methanols typically involves the reduction of their corresponding ester precursors using DIBAL-H or NaBH4[1]. These hydride donors generate intractable aluminum or boron polymer emulsions during the aqueous quench phase, trapping the product.

Below is the validated, self-correcting workflow and troubleshooting guide to isolate this compound with >99% purity.

Section 1: Experimental Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Contains Al-salts & Dehalogenated Impurities) Quench Rochelle's Salt Quench (Chelates Al3+ to break emulsion) Crude->Quench Add Sat. aq. KNaC4H4O6 Extraction Liquid-Liquid Extraction (EtOAc / H2O) Quench->Extraction Stir vigorously 1-2h Organic Organic Phase (Target + Organic Impurities) Extraction->Organic Phase Separation Chromatography Silica Gel Chromatography (Hexanes:EtOAc + 1% TEA) Organic->Chromatography Concentrate & Dry Load Recrystallization Recrystallization (DCM/Hexanes) Chromatography->Recrystallization Pool Target Fractions Pure Pure (6-bromo-4-chloroquinolin-2-yl)methanol Recrystallization->Pure Vacuum Filtration

Figure 1: End-to-end purification workflow for crude (6-bromo-4-chloroquinolin-2-yl)methanol.

Section 2: Step-by-Step Purification Protocol

Phase 1: Emulsion Breaking & Liquid-Liquid Extraction Causality: DIBAL-H reductions of 6-bromo-4-chloroquinoline esters are typically executed at strict cryogenic temperatures (-80 °C) to preserve the labile C4-chlorine[2]. However, quenching DIBAL-H generates aluminum salts that form gelatinous hydroxides in water, physically trapping the lipophilic quinoline product and preventing phase separation.

  • Quench: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (3x reaction volume) while maintaining the reaction at 0 °C.

  • Chelation: Add an equal volume of saturated aqueous Rochelle's salt (potassium sodium tartrate).

    • Self-Validating Check: The mixture will initially form a thick, opaque white emulsion. Continue vigorous mechanical stirring for 1 to 2 hours. The system validates its own completion when the emulsion spontaneously resolves into two distinct, crystal-clear layers.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice more with EtOAc to ensure complete recovery of the polar methanol derivative.

  • Drying: Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude solid.

Phase 2: Deactivated Flash Column Chromatography Causality: The target molecule contains both a hydrogen-bond donor (-OH) and a basic site (quinoline N). If run on standard silica, these functional groups interact strongly with acidic silanol sites, causing the product to streak across multiple fractions and co-elute with dehalogenated byproducts.

  • Stationary Phase Deactivation: Slurry-pack the silica gel column using Hexanes containing 1% Triethylamine (TEA).

    • Mechanistic Insight: TEA competitively binds the active silanol sites, neutralizing the column and forcing the quinoline to elute as a tight, symmetrical band.

  • Dry Loading: Dissolve the crude mixture in a minimum amount of DCM, add Celite (2x the mass of the crude), and evaporate to a free-flowing powder. Load this onto the column.

  • Elution: Run a gradient from 10% EtOAc/Hexanes to 40% EtOAc/Hexanes (maintaining 1% TEA throughout).

  • Fraction Collection: Monitor via TLC (UV 254 nm). Pool the fractions containing the target mass.

Phase 3: Lattice-Driven Recrystallization Causality: Chromatography often leaves trace amounts of regioisomers (e.g., 6-bromo-2-chloroquinoline-3-methanol derivatives) which share nearly identical Rf values. Recrystallization leverages the rigid, planar quinoline core to exclude these structural isomers from the crystal lattice.

  • Dissolve the chromatographed solid in a minimum amount of boiling Dichloromethane (DCM).

  • Slowly add Hexanes dropwise until the solution reaches the cloud point (slight, persistent turbidity).

  • Allow the flask to cool ambiently to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Self-Validating Check: Filter the resulting off-white crystals. A sharp melting point range (within 1-2 °C) validates the total exclusion of regioisomers and dehalogenated impurities.

Section 3: Quantitative Chromatographic Data

To assist in fraction identification, refer to the standardized retention factors (Rf) below. Note that the addition of TEA is critical for achieving these exact values.

Compound / ImpurityRf (Hexanes:EtOAc 3:1 + 1% TEA)Rf (DCM:MeOH 95:5 + 1% TEA)Primary Detection Method
Starting Material (Ester Precursor)0.750.90UV 254 nm
Target ((6-bromo-4-chloroquinolin-2-yl)methanol)0.35 0.55 UV 254 nm / KMnO₄ stain (yellow on purple)
Impurity (Des-chloro byproduct)0.300.50UV 254 nm
Impurity (Des-bromo byproduct)0.280.48UV 254 nm

Section 4: Troubleshooting & FAQs

Q: Why am I seeing a byproduct with a mass of [M-34] or [M-79] in my LC-MS analysis of the crude? A: This indicates hydrodehalogenation. The C4-chlorine is highly activated by the electron-withdrawing quinoline nitrogen, making it susceptible to displacement or reduction, while the C6-bromine is prone to oxidative insertion/reduction. Solution: Ensure your upstream reduction is strictly maintained at -80 °C and quenched cold[2]. If dehalogenated impurities are already present in your crude, standard chromatography may fail due to their similar polarities. You must rely on the Phase 3 Recrystallization step, as the loss of a heavy halogen significantly alters the lattice packing energy, allowing the pure target to crystallize out.

Q: My product is streaking down the entire TLC plate despite using the recommended solvent gradient. How can I fix this? A: The basic quinoline nitrogen is protonating on the acidic silica gel. Solution: You likely forgot to pre-treat the column with Triethylamine (TEA). Always add 1% TEA to your mobile phase. Alternatively, switch to neutral Alumina as the stationary phase, which inherently lacks the highly acidic silanol groups that cause quinoline tailing.

Q: The aqueous workup is an intractable gel, and the Rochelle's salt quench didn't work. What are my alternatives? A: If the Rochelle's salt quench fails (usually due to insufficient stirring time or inadequate aqueous volume), employ the Fieser workup method. Solution: For every


 grams of DIBAL-H or LiAlH₄ used in the reaction, sequentially add 

mL of water, followed by

mL of 15% aqueous NaOH, and finally

mL of water. Stir vigorously until a granular, snow-like white precipitate forms. This precipitate can be easily vacuum-filtered through a Celite pad, leaving a perfectly clear organic filtrate containing your product.

Section 5: References

1.[2] Title: CN105859684B - Fused ring compound and preparation method, application and intermediate compound thereof - Google Patents Source: google.com URL: 2. Title: 6-Bromo-2-chloroquinoline-3-methanol AldrichCPR 1017464-16-2 Source: sigmaaldrich.com URL: 3.[1] Title: UNIVERSIDADE DE LISBOA MEDICINAL CHEMISTRY APPROACHES FOR NOVEL DNA LIGANDS Source: ulisboa.pt URL:

Sources

Technical Support Center: Solubility & Stability Optimization for 6-Bromo-4-Chloroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Brick Dust" Challenge

Welcome to the technical support hub for 6-bromo-4-chloroquinoline (CAS 65340-70-7) . If you are reading this, you are likely facing one of two issues: your compound is precipitating immediately upon dilution into biological media, or your stock solution has degraded into an insoluble white solid (likely the 4-hydroxy hydrolysis product).

This molecule presents a classic medicinal chemistry paradox: the very halogens that provide metabolic stability and binding affinity (Bromine at C6, Chlorine at C4) create a lipophilic "brick dust" profile. Furthermore, the C4-chlorine is chemically labile, making the compound prone to hydrolysis if mishandled.

This guide moves beyond generic advice to provide specific, chemically grounded solutions for this scaffold.

Part 1: The Physicochemical Root Cause

To solve the issue, we must first understand the enemy.

PropertyValue / CharacteristicImpact on Solubility
LogP (Predicted) ~4.0 – 4.5High Lipophilicity. The molecule hates water. It requires significant organic co-solvent or surfactant to stay in solution.
pKa (Quinoline N) ~3.5 – 3.8Low Basicity. The electron-withdrawing halogens (Cl, Br) pull density from the ring, lowering the nitrogen's pKa. At pH 7.4, the molecule is 99.9% uncharged (neutral), leading to immediate precipitation.
C4-Reactivity High (

active)
Hydrolysis Risk. The C4-Cl bond is susceptible to nucleophilic attack by water (hydrolysis) to form 6-bromo-4-hydroxyquinoline, which is insoluble and inactive.
Crystal Lattice High Energy"Brick Dust." Planar stacking interactions make the solid state very stable and hard to break apart.

Part 2: Troubleshooting Workflows

Diagram 1: The Solubility vs. Stability Decision Tree

Use this flowchart to diagnose whether you have a physical solubility issue or a chemical degradation issue.

Solubility_Troubleshooting Start Issue: Compound Precipitates or Loss of Activity Check_Stock Step 1: Inspect DMSO Stock Is it clear or cloudy? Start->Check_Stock Check_LCMS Step 2: Run LC-MS Check MW 242.5 vs 224.0 (OH) Check_Stock->Check_LCMS Cloudy/Precipitate Precipitation Physical Precipitation (Compound Intact) Check_Stock->Precipitation Clear Stock, Crashes in Media Hydrolysis Chemical Degradation (4-OH-quinoline formed) Discard Stock. Check_LCMS->Hydrolysis Mass 224 detected Check_LCMS->Precipitation Mass 242 intact Sol_C Solution C: Anhydrous Handling (Store under Argon/N2) Hydrolysis->Sol_C Sol_A Solution A: Acidify Buffer (pH < 3.0 keeps N+ charged) Precipitation->Sol_A For Chemical Synthesis Sol_B Solution B: Complexation (Use SBE-beta-Cyclodextrin) Precipitation->Sol_B For Biological Assay

Figure 1: Diagnostic logic for distinguishing between physical precipitation (reversable) and chemical hydrolysis (irreversible).

Part 3: Critical Protocols & Solutions

Scenario A: Stock Solution Preparation (Prevention)

The Issue: DMSO is hygroscopic (absorbs water from air). Water + 4-chloroquinoline = Hydrolysis (degradation). The Fix:

  • Solvent: Use Anhydrous DMSO (Grade ≥99.9%, water <50 ppm).

  • Concentration: Do not exceed 10-20 mM. Higher concentrations increase the likelihood of aggregation.

  • Storage: Store in small aliquots at -20°C or -80°C. Do not freeze-thaw more than once. Repeated opening introduces moisture, driving hydrolysis.

Scenario B: Biological Assay Formulation (The "Crash Out")

The Issue: You dilute the DMSO stock into PBS (pH 7.4). The compound instantly crashes out because the Nitrogen is not protonated at this pH. The Fix: Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .

Protocol: SBE-β-CD Formulation (Recommended) Why: Cyclodextrins encapsulate the hydrophobic halogenated rings, keeping them soluble in aqueous media without relying on pH or toxic levels of DMSO.

  • Prepare Vehicle: Dissolve 20% (w/v) SBE-β-CD in water or PBS. Stir until clear.

  • Add Compound: Add your 6-bromo-4-chloroquinoline (powder or high-conc DMSO stock) slowly to the vortexing vehicle.

  • Sonication: Sonicate for 10-15 minutes at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove any micro-crystals.

  • Validation: Verify concentration via UV-Vis (approx 320-330 nm) or HPLC.

Scenario C: Chemical Synthesis (Reaction Solvent)

The Issue: You need the compound dissolved for a reaction (e.g., S_NAr displacement of the Chlorine). The Fix:

  • Avoid: Protic solvents (Ethanol, Methanol) if high heat is involved, as solvolysis can occur.

  • Preferred: DMF, DMA, or NMP.

  • Catalysis: If reacting with an amine, the addition of a mild acid catalyst (like dilute HCl in dioxane) can protonate the ring nitrogen, activating the C4-position and improving solubility, but this must be done in anhydrous conditions.

Part 4: Frequently Asked Questions (FAQ)

Q1: Why does my compound turn into a white solid in the DMSO bottle after 2 weeks? A: This is likely 6-bromo-4-hydroxyquinoline . The 4-chloro group is labile. If your DMSO absorbed moisture from the air, the water attacked the 4-position, displacing the chloride. Run an LC-MS; if you see a mass of ~224 (M+H), your compound has hydrolyzed. Solution: Use single-use anhydrous DMSO ampules.

Q2: Can I just add HCl to solubilize it in water? A: Yes, but with a major caveat. Protonating the quinoline nitrogen (pKa ~3.8) requires a pH below 2.5 to ensure full solubility. While this works for dissolving the powder, acidic aqueous conditions accelerate the hydrolysis of the C4-chlorine bond, especially with heat. Only use this method if you are immediately using the solution for a chemical reaction. Do not store it in acidic water.

Q3: Is this compound light sensitive? A: Yes, halogenated heterocycles can be photolabile. 4-chloroquinolines are sometimes used as photoaffinity probes because the C-Cl bond can be reactive under UV. Store solids and solutions in amber vials wrapped in foil.

Q4: What is the maximum DMSO concentration I can use in cell culture? A: Typically 0.5% to 1.0%. However, for this compound, 1% DMSO in media is often insufficient to prevent precipitation due to its high LogP. We strongly recommend the Cyclodextrin (SBE-β-CD) method described in Protocol B, which allows you to reduce DMSO to <0.1%.

Part 5: Mechanism of Solubilization

Diagram 2: Molecular Solubilization Strategies

Visualizing how different methods overcome the lattice energy.

Solubilization_Mechanism Insoluble Insoluble Aggregate (Hydrophobic Stacking) Protonation Strategy A: Protonation (pH < 3.0) N+ repels stacking Insoluble->Protonation Add Acid (H+) Encapsulation Strategy B: Encapsulation (Cyclodextrin) Hydrophobic host/guest Insoluble->Encapsulation Add SBE-beta-CD Result_A Soluble (Ionic) *Risk of Hydrolysis* Protonation->Result_A Result_B Soluble (Inclusion) *Biologically Stable* Encapsulation->Result_B

Figure 2: Comparison of solubilization strategies. Encapsulation is preferred for biological applications to prevent chemical degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5139537, 6-Bromo-4-chloroquinoline. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. (General principles on solubilizing high LogP drugs).

minimizing side reactions during quinoline methanol oxidation

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: QMOX-GEN-001 Status: Open Subject: Minimizing Side Reactions in Heterocyclic Alcohol Oxidation Assigned Specialist: Senior Application Scientist

Executive Summary & Decision Matrix

User Context: You are attempting to oxidize a quinoline-methanol derivative (primary or secondary alcohol) to its corresponding carbonyl (aldehyde/ketone). The Challenge: The quinoline ring contains a basic nitrogen atom (pKa ~4.9) that is susceptible to N-oxidation and metal coordination. Furthermore, the "benzylic-like" position of the alcohol makes the resulting aldehyde prone to over-oxidation to carboxylic acid or autoxidation.

Immediate Action Plan: Do not use standard "shotgun" oxidants like Permanganate (


) or Chromic Acid (Jones Reagent). These will destroy your ring system or salt out the nitrogen. Use the decision matrix below to select the correct reagent.

OxidantSelection start Start: Quinoline Methanol Substrate scale Scale of Reaction? start->scale solubility Soluble in DCM/CHCl3? scale->solubility < 1g (Lab Scale) tempo Reagent C: TEMPO / BAIB (Catalytic) scale->tempo > 10g (Process Scale) mno2 Reagent A: Activated MnO2 (High Surface Area) solubility->mno2 Yes ibx Reagent B: IBX in DMSO (Hypervalent Iodine) solubility->ibx No (Polar) acid_sens Acid Sensitive? acid_sens->ibx Yes (Mild) swern Reagent D: Swern Oxidation (DMSO/Oxalyl Chloride) acid_sens->swern No (Robust) mno2->acid_sens If reaction stalls

Figure 1: Oxidant Selection Logic for Quinoline Scaffolds.

Troubleshooting Guides (Tickets)
Ticket #1: "My product mass spec shows M+16 peaks (N-Oxide formation)."

Diagnosis: You likely used a peracid (like mCPBA) or a generated peroxide intermediate. The quinoline nitrogen lone pair is nucleophilic. If the oxidant is electrophilic enough, it will attack the nitrogen before (or simultaneously with) the alcohol.

The Fix: Switch to IBX (2-Iodoxybenzoic acid) or Activated


 .
  • Mechanism: IBX acts via a ligand exchange mechanism with the alcohol oxygen, not an electrophilic attack on the nitrogen.

    
     operates via a radical surface mechanism that generally ignores the basic nitrogen.
    
  • Protocol Adjustment: If you must use a peroxide-based oxidant (rare), pre-complex the nitrogen with a Lewis acid (like

    
    ), but this is often messy.
    
Ticket #2: "The reaction stalls at 50% conversion."

Diagnosis: Metal Poisoning (Chelation). If you are using a metal-based oxidant (PCC, PDC, TPAP, or even


), the quinoline nitrogen can coordinate to the metal center, occupying the active sites and killing the catalyst.

The Fix:

  • For

    
    :  The "catalytic" loading works poorly here. You must use a massive excess (10–20 equivalents by mass). The reaction is heterogeneous; the surface area is the reagent.
    
  • For TPAP/Transition Metals: Add a co-ligand or proton source (like 1 eq. of TFA) to block the nitrogen, though this may slow oxidation.

  • Ultimate Solution: Switch to Swern or IBX (Metal-free methods).

Ticket #3: "I'm getting the carboxylic acid instead of the aldehyde."

Diagnosis: Over-oxidation (Hydrate formation). Electron-deficient quinoline aldehydes readily form hydrates (


) in the presence of water. Oxidants like TEMPO/Bleach or Permanganate rapidly oxidize this hydrate to the acid.

The Fix:

  • Eliminate Water: Use anhydrous conditions. Swern and IBX/DMSO are ideal.

  • Buffering: If using TEMPO, switch the co-oxidant from Bleach (NaOCl) to BAIB (Bis-acetoxy iodobenzene) in DCM. This excludes water and prevents hydrate formation.

Validated Experimental Protocols
Protocol A: Activated Manganese Dioxide (

) Oxidation

Best for: Small scale, acid-sensitive substrates, and avoiding N-oxidation.

Reagents:

  • Substrate: Quinoline methanol (1.0 eq)

  • Oxidant: Activated

    
     (10.0 – 20.0 eq by weight). Note: "Activated" is critical. Commercial MnO2 often fails if not activated.
    
  • Solvent: DCM or Chloroform (Anhydrous).

Procedure:

  • Dissolve the substrate in DCM (0.1 M concentration).

  • Add activated

    
     in one portion.
    
  • Stir vigorously at reflux (40°C) or room temperature. Vigorous stirring is essential for surface contact.

  • Monitor: Check TLC every hour. Quinoline aldehydes are often UV-active and form distinct spots.

  • Workup: Filter the black slurry through a pad of Celite. Rinse the pad thoroughly with DCM (the product often sticks to the manganese salts).

  • Concentrate the filtrate.

Validation Check:

  • If the reaction is too slow (>24h), add 1-2% methanol to the solvent to help desorption, but be careful (this can deactivate the oxidant).

Protocol B: IBX Oxidation (The "Gold Standard")

Best for: Polar substrates, high value intermediates, ensuring zero over-oxidation.

Reagents:

  • Substrate: Quinoline methanol (1.0 eq)

  • Oxidant: IBX (1.1 – 1.5 eq)

  • Solvent: DMSO (Required for solubility).[1]

Procedure:

  • Dissolve IBX in DMSO (0.3 M). Note: IBX is insoluble in most organic solvents.

  • Add the quinoline substrate to the IBX solution at room temperature.

  • Stir for 1–4 hours.

  • Quench: Dilute with water and diethyl ether (or EtOAc).

  • Workup: The byproduct (IBA) and excess IBX will precipitate or stay in the aqueous phase. Filter the white solid (IBA) if necessary. Extract the aqueous layer with organic solvent.[2][3]

  • Wash organic layer with saturated

    
     and brine to remove DMSO traces.
    
Mechanistic Visualization

Understanding the competing pathways is vital for control.

ReactionPathways sub Quinoline Methanol (Starting Material) inter_n N-Coordination (Metal Poisoning) sub->inter_n Metal Oxidants (Low Yield) inter_ox N-Oxide (Side Product) sub->inter_ox mCPBA / H2O2 (Electrophilic Attack) prod_ald Quinoline Aldehyde (Target) sub->prod_ald IBX / MnO2 / Swern (Selective) prod_acid Carboxylic Acid (Over-oxidation) prod_ald->prod_acid Water + Strong Oxidant (Hydrate Pathway)

Figure 2: Competing reaction pathways. The goal is to select the green path and block the red paths.

Comparative Data Table
OxidantSelectivity (Aldehyde)N-Oxide RiskOver-oxidation RiskScale SuitabilityComments
Activated

HighVery LowVery Low< 5gHeterogeneous; requires large excess.
IBX Very HighLowNone< 10gRequires DMSO; explosive if heated dry.
Swern HighLowLow< 20gCryogenic (-78°C); generates odors (

).
TEMPO/BAIB HighLowLow> 10gCatalytic; excellent for scale-up.
Jones/PCC LowLowHighN/AAvoid. Toxic; difficult workup; acid sensitive.
References
  • More, J. D., & Finney, N. S. (2002). A simple and advantageous protocol for the oxidation of alcohols with o-iodoxybenzoic acid (IBX). Organic Letters, 4(17), 3001-3003.

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Focus on Chapter 2: Manganese Dioxide).

  • De Nooy, A. E., Besemer, A. C., & Van Bekkum, H. (1996).[3] On the use of stable organic nitroxyl radicals for the oxidation of primary and secondary alcohols. Synthesis, 1996(10), 1153-1174.

  • Organic Chemistry Portal. (n.d.). Manganese Dioxide (

    
    ) Oxidations.[4] 
    
  • Organic Chemistry Portal. (n.d.). IBX (2-Iodoxybenzoic acid).

Sources

Technical Support Center: Recrystallization of (6-bromo-4-chloroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists working with (6-bromo-4-chloroquinolin-2-yl)methanol , a highly functionalized heterocyclic building block. The quinoline core, particularly its halogenated derivatives like 6-bromo-4-chloroquinoline, serves as a critical intermediate in the synthesis of advanced pharmaceutical agents, including PI3K/mTOR inhibitors such as Omipalisib (GSK2126458)[1],[2].

Unlike its precursor, the addition of the hydroxymethyl group (-CH₂OH) at the 2-position fundamentally alters the molecule's physicochemical profile, shifting it from a strictly lipophilic entity to one capable of strong hydrogen bonding. This guide provides field-proven, self-validating methodologies for isolating this compound in high purity.

Mechanistic Solvent Selection: The Causality of Crystallization

Choosing the correct solvent system is not a trial-and-error process; it is dictated by the molecular architecture of the target compound.

  • The Quinoline Core & Halogens (Br, Cl): The aromatic system promotes strong

    
     stacking, while the heavy bromine and chlorine atoms increase the molecule's lipophilicity and density[3]. This makes the compound highly soluble in moderately polar aprotic solvents like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
    
  • The Hydroxymethyl Group (-CH₂OH): This moiety acts as both a hydrogen bond donor and acceptor. Purely non-polar solvents (like pure heptane or hexane) will fail to dissolve the compound even at reflux because they cannot disrupt the intermolecular hydrogen-bonding network of the crystal lattice.

Recommended Systems:

  • Ethyl Acetate / Heptane (Dual-Solvent): A classic thermodynamic system. EtOAc acts as the "good" solvent, breaking the H-bonds and solvating the molecule. Heptane acts as the "anti-solvent," systematically lowering the dielectric constant of the mixture until the saturation point is reached, forcing nucleation[3],[4].

  • Isopropanol (Single-Solvent): Isopropanol (IPA) is an excellent polar protic solvent that balances lipophilic hydrocarbon bulk with a hydrogen-bonding hydroxyl group. It provides an ideal temperature-dependent solubility curve (steep gradient between 20°C and 82°C), making it a highly efficient single-solvent system for chloroquinoline derivatives[5],[6].

Standard Operating Protocols (SOPs)

Every protocol below is designed as a self-validating system , meaning the physical phenomena you observe directly confirm the success of the step.

Protocol A: Dual-Solvent Recrystallization (EtOAc / Heptane)

Best for heavily contaminated crude mixtures.

  • Initial Solvation: Place 1.0 g of crude (6-bromo-4-chloroquinolin-2-yl)methanol in a 50 mL Erlenmeyer flask. Add 5 mL of Ethyl Acetate.

  • Heating: Heat the suspension to a gentle reflux (approx. 75°C) using a water bath or heating block.

    • Causality: Heat increases kinetic energy, breaking the solute-solute lattice interactions.

    • Validation: The solution should become completely transparent. If particulates remain, they are likely inorganic salts or highly polymerized impurities. Perform a hot filtration.

  • Anti-Solvent Addition: While maintaining reflux, add hot Heptane dropwise. Continue until the solution reaches the cloud point (a persistent, faint milky turbidity that does not disappear upon swirling).

  • Equilibration: Add exactly 1-2 drops of hot EtOAc until the solution just turns clear again.

    • Causality: This ensures the solution is exactly at the boundary of saturation, preventing premature kinetic precipitation ("crashing out") which traps impurities.

  • Thermodynamic Cooling: Remove the flask from the heat source. Wrap it in aluminum foil or place it in a room-temperature water bath to force a slow cooling rate (over 2-4 hours).

  • Isolation & Validation: Filter the resulting crystals via a Büchner funnel.

    • Self-Validation Check: Spot the mother liquor on a TLC plate alongside the pure crystals. If the mother liquor shows a heavy concentration of impurities and only a faint product spot, the thermodynamic separation was successful[3],[7].

Protocol B: Single-Solvent Recrystallization (Isopropanol)

Best for scaling up and achieving high polymorphic purity.

  • Suspension: Suspend 1.0 g of the crude compound in 8 mL of Isopropanol (IPA).

  • Dissolution: Heat to reflux (82°C). If the solid does not fully dissolve, add IPA in 1 mL increments until a clear solution is achieved[8],[5].

  • Nucleation: Allow the flask to cool to room temperature undisturbed.

    • Causality: IPA's hydrogen-bonding network interacts with the compound's -CH₂OH group. As temperature drops, the kinetic energy falls below the threshold required to maintain these solvent-solute H-bonds, allowing solute-solute H-bonds to dominate and form a highly ordered crystal lattice[6].

  • Harvesting: Chill the flask in an ice bath (0-5°C) for 30 minutes to maximize yield, then filter and wash with 2 mL of ice-cold IPA.

Troubleshooting FAQs

Q: My compound is "oiling out" (forming a liquid layer) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound separates as a super-cooled liquid phase because the melting point of the compound is lower than the temperature at which it phase-separates from the solvent. Fix: Reheat the mixture until the oil redissolves. Add 10-15% more of the "good" solvent (EtOAc or IPA) to lower the saturation temperature. Allow it to cool much more slowly, and introduce a seed crystal just above room temperature to provide a nucleation site, bypassing the liquid-liquid phase separation.

Q: The recovery yield is extremely low (<30%). Where did my compound go? A: The hydroxymethyl group makes this molecule surprisingly soluble in polar media. If you used too much EtOAc or IPA, the compound remains dissolved even at 0°C. Fix: Transfer the mother liquor to a rotary evaporator, reduce the solvent volume by 70%, and repeat the cooling process. Always use the absolute minimum amount of boiling solvent during the initial dissolution step.

Q: I am seeing co-precipitation of a regioisomer (e.g., a 5-bromo or 7-bromo impurity). A: Regioisomers have nearly identical solubility profiles. A single recrystallization may not achieve thermodynamic separation. Fix: Switch from a kinetic approach to a highly selective thermodynamic one. Use the Isopropanol method, but hold the cooling temperature at exactly 40°C for 12 hours. This "Ostwald ripening" allows kinetically trapped impurities to redissolve while the most stable, pure crystal lattice grows.

Quantitative Data Summary

The following table summarizes the expected performance metrics of various solvent systems based on the physicochemical properties of halogenated quinoline-methanols[3],[5],[9].

Solvent SystemRatio (v/v)Boiling Point (°C)Expected YieldExpected PurityPrimary AdvantagePrimary Disadvantage
EtOAc / Heptane ~ 1 : 377 / 9875 - 85%> 98%Excellent removal of highly polar/non-polar impurities.Prone to "oiling out" if heptane is added too quickly.
Isopropanol (IPA) 100%8265 - 80%> 99%Simple, scalable, yields highly crystalline material.Lower overall yield due to moderate cold solubility.
Toluene 100%110< 50%VariableGood for removing lipophilic byproducts.Poor solubility of the -CH₂OH group; requires high volumes.
Ethanol / Water ~ 4 : 178 / 10080 - 90%~ 95%Environmentally benign, cheap.High risk of co-precipitating regioisomers.

Visualizations

Troubleshooting Workflow: Resolving "Oiling Out"

OilingOut N1 Compound Oils Out During Cooling N2 Reheat to Redissolve Oil N1->N2 N3 Identify Root Cause N2->N3 N4 Add more 'Good' Solvent (EtOAc/IPA) N3->N4 Too much anti-solvent N5 Add Seed Crystal at Cloud Point N3->N5 Lack of nucleation N6 Cool Slower (Insulate Flask) N3->N6 Cooling too fast N7 Pure Crystals Form N4->N7 N5->N7 N6->N7

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out) during cooling.

Mechanistic Logic of Solvent Selection

SolventLogic M (6-bromo-4-chloroquinolin- 2-yl)methanol F1 Quinoline Core (Lipophilic, Pi-Stacking) M->F1 F2 Halogens (Br, Cl) (Heavy, Hydrophobic) M->F2 F3 -CH2OH Group (Polar, H-Bonding) M->F3 S1 Requires Polar/Aprotic Solvent (EtOAc) F1->S1 S2 Requires Non-Polar Anti-Solvent (Heptane) F2->S2 F3->S1 S3 Requires Protic Solvent (Isopropanol) F3->S3

Structural features dictating the thermodynamic solvent selection for the target molecule.

References

  • Google Patents. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. Retrieved from:[1]

  • Patsnap. 6-bromo-4-chloroquinoline preparation method. Retrieved from:[Link][2]

  • National Institutes of Health (PMC). Optimization of 8-Hydroxyquinolines as Inhibitors of Catechol O-Methyltransferase. Retrieved from:[Link][4]

  • ACS Omega. Synthesis of Imidazo[4,5-f]quinoline and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization. Retrieved from:[Link][5]

  • RSC Publishing. Coordination-assisted formation of quinoline-ortho-quinones. Retrieved from:[Link][9]

  • Preprints.org. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Retrieved from:[Link][6]

  • Google Patents. WO2017046675A1 - Novel imidazo [4,5-c] quinoline and imidazo [4,5-c][1,5] naphthyridine derivatives as lrrk2 inhibitors. Retrieved from:[7]

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro Displacement in Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to optimize the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines. While the electron-withdrawing nature of the quinoline nitrogen inherently activates the C4 position for nucleophilic attack [[1]](1], achieving quantitative conversion without degrading your substrate requires precise thermodynamic control.

This guide bridges the gap between mechanistic theory and benchtop execution, providing self-validating protocols to help you optimize your temperature parameters and troubleshoot failed reactions.

Mechanistic Causality: The Role of Temperature in SNAr

The displacement of a 4-chloro group by an amine nucleophile proceeds via a two-step addition-elimination mechanism. The rate-determining step is the formation of the highly polarized, tetrahedral Meisenheimer complex 2[2].

  • Kinetic Stalling: At room temperature, the thermal energy is insufficient to overcome the activation barrier. Direct SNAr reactions often proceed sluggishly, yielding <15% conversion even after 16 hours 3[3].

  • Thermodynamic Sinks: Conversely, pushing the temperature too high (>150°C) under conventional heating leads to competitive side reactions. These include E2 elimination (if the nucleophile possesses

    
    -hydrogens) 3[3], oxidative degradation of the amine, or the formation of insoluble polymeric tars 1[1].
    

SNAr_Mechanism SM 4-Chloroquinoline + Amine MC Meisenheimer Complex (Tetrahedral Intermediate) SM->MC Nucleophilic Attack (Requires Activation Energy) Degrad Tars & Byproducts (Dehalogenation/Dimers) SM->Degrad Excessive Temp (>150°C) Prod 4-Aminoquinoline (Target Product) MC->Prod Chloride Elimination (Favorable) MC->Degrad Prolonged Heating

Thermodynamic and kinetic pathways in the SNAr of 4-chloroquinolines.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction yield a complex mixture of black tars at 150°C? A: Prolonged conventional heating at extreme temperatures (>150°C) causes aliphatic amines to decompose and promotes the formation of insoluble tars 1[1]. If your substrate requires high activation energy, switch to microwave irradiation. Microwave synthesis in DMSO at 140–180°C reduces the reaction time from 24 hours to 20–30 minutes, cleanly bypassing the kinetic degradation pathways associated with prolonged heating 4[4].

Q2: How does solvent selection dictate my maximum functional temperature? A: SNAr reactions require polar aprotic solvents to stabilize the highly polarized transition state. Solvents like DMF (b.p. 153°C) and NMP (b.p. 202°C) are standard 5[5]. However, if you are limited by the boiling point of your solvent, utilizing pressurized sealed vessels or continuous flow chemistry with back-pressure regulators allows you to operate safely above the solvent's boiling point, dramatically accelerating the reaction rate 6[6].

Q3: My nucleophile is an aniline. Should I just increase the temperature to force the reaction? A: No. Anilines are significantly less nucleophilic than aliphatic amines [[1]](1]. Simply increasing the temperature will likely destroy your starting material before the product forms. Instead of relying solely on thermal energy, you must alter the reaction conditions: either introduce a strong base (e.g., NaOtBu) to deprotonate the aniline, or pivot to a Palladium-catalyzed Buchwald-Hartwig amination, which operates efficiently at much lower temperatures (80–100°C) 7[7].

Quantitative Troubleshooting Matrix

Use the following data-driven matrix to diagnose and resolve temperature-related failures in your SNAr workflows.

Symptom / Failure ModeTemperature RangeQuantitative Yield ImpactMechanistic CauseRecommended Solution
Stalled Reaction / Low Conversion 20°C – 80°C< 15% YieldInsufficient thermal energy to form the Meisenheimer complex.Elevate temperature to 120°C in DMF/NMP or use pressurized vessels.
Extensive Tar Formation > 150°C (Conventional)< 30% Yield (High mass loss)Thermal degradation of the amine nucleophile or solvent oxidation.Switch to microwave irradiation (140°C for 20 min) to minimize heating time.
E2 Elimination Byproducts 130°C – 150°C10% – 40% ByproductSterically hindered amines act as bases rather than nucleophiles.Lower temperature to 110°C or pivot to Pd-catalyzed amination.
Unreactive Anilines 120°C – 140°C< 10% YieldPoor nucleophilicity of the aniline nitrogen.Utilize strong bases (NaOtBu) or Pd-catalysis at 80°C–100°C.

Validated Experimental Protocols

Selecting the right protocol depends heavily on the steric and electronic nature of your amine nucleophile. Use the decision matrix below to select the appropriate methodology.

Protocol_Decision Start Evaluate Amine Nucleophile Aliphatic Aliphatic Amine (1° or 2°) Start->Aliphatic Aniline Aniline / Poor Nucleophile Start->Aniline Conv Conventional SNAr (120-140°C, DMF/NMP) Aliphatic->Conv Standard Scale MW Microwave SNAr (140-180°C, DMSO, 30 min) Aliphatic->MW Rapid Screening Aniline->MW Strong Base Added Pd Pd-Catalyzed Amination (80-100°C, Toluene) Aniline->Pd Temp-Sensitive

Decision matrix for selecting optimal 4-chloroquinoline displacement protocols.

Protocol A: Conventional Base-Promoted SNAr (Optimized for 120°C)

Best for: Standard primary and secondary aliphatic amines on a preparative scale 8[8].

  • Preparation: In an oven-dried round-bottom flask, dissolve the 4-chloroquinoline derivative (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add the aliphatic amine (1.5 equiv) and K2CO3 (2.0 equiv).

  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 120°C under a nitrogen atmosphere for 16–24 hours. Monitor progress via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (3x) to remove DMF. Perform a dilute HCl wash to remove unreacted amine.

  • Self-Validating Checkpoint: A successful Meisenheimer intermediate formation will often present as a deep yellow/orange color change in the solution. If the solution turns opaque black within the first hour, the temperature is too high, causing amine oxidation [[1]](1].

Protocol B: Microwave-Assisted SNAr (Optimized for 140°C–180°C)

Best for: Sterically hindered amines, unreactive substrates, or rapid library screening [[4]](4].

  • Preparation: In a heavy-walled microwave vial, combine 4-chloroquinoline (1.0 equiv), amine (1.5 equiv), and DMSO (0.5 M). Add a strong base (e.g., NaOH or Cs2CO3) if using an aryl amine.

  • Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer at 140°C for 30 minutes.

  • Workup: Cool via compressed air. Pour the mixture into ice water to precipitate the product, then filter.

  • Self-Validating Checkpoint: The microwave pressure curve should remain stable. A sudden, sharp pressure spike indicates solvent (DMSO) degradation or a runaway exotherm; the run should be aborted automatically by the instrument, and the temperature setpoint lowered by 10°C for the next attempt.

Protocol C: Low-Temperature Pd-Catalyzed Amination (Optimized for 80°C–100°C)

Best for: Poor nucleophiles (anilines), temperature-sensitive substrates, or avoiding high-temp cyclization/elimination pathways 7[7].

  • Preparation: In a Schlenk tube, combine 4-chloroquinoline (1.0 equiv), amine (1.2 equiv), Pd(OAc)2 (5 mol%), a bulky phosphine ligand like CyPFtBu or DPEphos (10 mol%), and NaOtBu (1.5 equiv).

  • Degassing: Add anhydrous Toluene or Dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

  • Heating: Seal the tube and heat at 90°C for 12 hours.

  • Workup: Cool, dilute with EtOAc, filter through a pad of Celite to remove the palladium catalyst, and concentrate for column chromatography.

  • Self-Validating Checkpoint: The reaction mixture should remain a homogeneous colored solution (often reddish-brown depending on the ligand). The precipitation of a fine black powder (palladium black) indicates premature catalyst deactivation, meaning your system was not sufficiently degassed.

References

  • C3 Stereogenic- or Quaternary- Carbon Quinolones via Heteroaromatic Claisen Rearrangement ChemRxiv URL:[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies Frontiers in Chemistry URL:[Link]

  • Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues PMC (National Institutes of Health) URL:[Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline MDPI URL:[Link]

  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied ResearchGate URL:[Link]

  • SNAr (Cl) - Aliphatic Amines (secondary) Common Organic Chemistry URL:[Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies PMC (National Institutes of Health) URL:[Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure ACS GCIPR (Wordpress) URL:[Link]

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Bromination

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinoline functionalization. Designed for researchers and drug development professionals, this guide addresses the mechanistic bottlenecks that lead to low conversion rates and poor yields during the bromination of the quinoline scaffold.

Quinoline presents a unique regioselectivity challenge: the electron-deficient pyridine ring resists standard electrophilic aromatic substitution (EAS), while the fused benzene ring is only moderately reactive[1][2]. Consequently, low conversion rates are rarely due to poor reagent quality; rather, they stem from a fundamental mismatch between the chosen brominating agent, the solvent's acidity, and the mechanistic pathway required for the target isomer.

Mechanistic Insights: The Causality of Stalled Reactions

To troubleshoot low conversion, you must first understand the two divergent pathways of quinoline bromination.

  • The Addition-Elimination Pathway (Targeting C-3): Under neutral or basic conditions, bromination bypasses standard EAS. Instead, molecular bromine adds across the C3-C4 double bond of the pyridine ring[1]. Low conversion here is almost always caused by a failure in the subsequent dehydrohalogenation step. If a base (like pyridine) is not present to facilitate the removal of the C-3 proton, the intermediate dibromide is trapped, and the reaction stalls[1][3].

  • The Electrophilic Aromatic Substitution Pathway (Targeting C-5 / C-8): To force bromination onto the benzene ring, the quinoline nitrogen must be protonated using strong acids, which deactivates the pyridine ring[2]. However, this protonation severely deactivates the entire fused system. Low conversion in acidic media occurs because the electrophile is not reactive enough to overcome this systemic deactivation[4].

Mechanism Q Quinoline Substrate Cond1 Strong Acid (H2SO4, CF3SO3H) Q->Cond1 Cond2 Neutral / Basic (CCl4, Pyridine) Q->Cond2 Mech1 Electrophilic Aromatic Substitution (N-Protonated) Cond1->Mech1 Deactivates Pyridine Ring Mech2 Addition-Elimination (Free Base) Cond2->Mech2 Br2 Adds to C3-C4 Prod1 C-5 & C-8 Bromination Mech1->Prod1 Prod2 C-3 Bromination Mech2->Prod2 Base Promotes -HBr

Caption: Mechanistic pathways of quinoline bromination based on reaction conditions.

Troubleshooting Guide & FAQs

Q1: My conversion to 3-bromoquinoline stalls at around 30-40% using Br₂ in DCM. How can I drive this to completion? A1: The use of molecular bromine (Br₂) in non-basic solvents leads to incomplete conversion because the reaction relies on an addition-elimination pathway[1]. Without a base to facilitate the removal of the C-3 proton from the dibromo-intermediate, the reaction reaches a thermodynamic bottleneck. Solution: Switch to a Br₂ / CCl₄ / Pyridine system. The pyridine acts as an acid scavenger and actively drives the dehydrohalogenation step, restoring aromaticity and pushing the conversion forward[1]. Alternatively, use N-Bromosuccinimide (NBS) in 1,2-dichloroethane (DCE), which provides a controlled release of electrophilic bromine and minimizes tar formation[3].

Q2: I am trying to synthesize 5-bromoquinoline using Br₂/AcOH, but I am recovering mostly unreacted starting material. Why? A2: Acetic acid is not acidic enough to fully protonate the quinoline nitrogen while simultaneously generating a strong enough electrophile to overcome the ring's inherent deactivation[4]. Solution: Transition to a superacidic system. Using NBS in concentrated H₂SO₄ or N,N'-dibromoisocyanuric acid (DBI) in CF₃SO₃H significantly enhances the electrophilicity of the brominating agent while ensuring complete N-protonation, directing the attack efficiently to the C-5 and C-8 positions[2][4].

Q3: How do I prevent di-bromination (e.g., forming 5,8-dibromoquinoline) when targeting a mono-brominated product? A3: Over-bromination consumes your starting material, leading to artificially "low" yields of the desired mono-bromo product[5]. Solution:

  • Stoichiometry: Strictly limit the brominating agent to 1.0 - 1.05 equivalents[5].

  • Temperature Control: Conduct the reaction at sub-zero temperatures. For instance, the DBI/CF₃SO₃H system can brominate quinoline at temperatures as low as -70 °C, which heavily suppresses the second bromination event[4].

Q4: Direct bromination is failing entirely due to activating substituents on my substrate. Is there an alternative route? A4: Yes. If direct bromination yields intractable mixtures, consider starting from 1,2,3,4-tetrahydroquinoline. The saturated nitrogen ring is highly electron-rich, allowing for rapid, high-yield regioselective bromination with NBS under mild conditions. In the presence of excess NBS, this is followed by a one-pot oxidative dehydrogenation to yield the fully aromatic bromoquinoline[6][7][8].

Troubleshooting Start Low Conversion / Yield Target Identify Target Regiochemistry Start->Target C3 Target: C-3 Position Target->C3 C58 Target: C-5 / C-8 Position Target->C58 Err1 Issue: Stalled Dehydrohalogenation or Polybromination C3->Err1 Err2 Issue: Sluggish EAS due to Ring Deactivation C58->Err2 Fix1 Action: Add Pyridine Base or use NBS in DCE Err1->Fix1 Fix2 Action: Use Superacid Media (NBS/H2SO4 or DBI/CF3SO3H) Err2->Fix2

Caption: Decision tree for troubleshooting low conversion rates in quinoline bromination.

Quantitative Data Summary

The following table summarizes the expected outcomes and common failure points based on the chosen reagent system.

Target IsomerRecommended ReagentsSolvent / MediaMechanismCommon Cause of Low Conversion
3-Bromoquinoline Br₂ + Pyridine OR NBSCCl₄ or DCEAddition-EliminationLack of base stalls dehydrohalogenation; over-bromination[1][3].
5-Bromoquinoline NBS or DBIConc. H₂SO₄ or CF₃SO₃HEAS (N-Protonated)Insufficient acid strength fails to activate the electrophile[2][4].
Polybromoquinolines NBS (5.0 equiv)CHCl₃ (via Tetrahydroquinoline)EAS + Radical DehydrogenationPremature quenching; lack of oxidative equivalents[6][7].

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure the reaction is proceeding as intended.

Protocol A: Synthesis of 3-Bromoquinoline (Addition-Elimination)

This protocol utilizes a base to force the elimination of HBr, preventing stalled conversions.

  • Preparation: Dissolve quinoline (1.0 equiv) in anhydrous carbon tetrachloride (CCl₄) or 1,2-dichloroethane (DCE).

  • Base Addition: Add pyridine (1.2 equiv) to the solution. Validation: The solution should remain clear; pyridine acts as the acid scavenger[1].

  • Bromination: Slowly add a solution of Br₂ (1.05 equiv) in the chosen solvent dropwise at 0 °C[5]. Validation: The solution will initially turn deep red/orange.

  • Elimination: Allow the reaction to warm to room temperature. Validation: As the addition-elimination proceeds, the red color should fade. If the deep red color persists indefinitely, dehydrohalogenation has stalled—validate the need for additional pyridine.

  • Workup: Quench with saturated aqueous sodium thiosulfate, extract with dichloromethane, and purify via simple distillation or recrystallization of the hydrobromide salt[9].

Protocol B: Regioselective 5-Bromination (Strong Acid EAS)

This protocol overcomes quinoline deactivation by utilizing superacidic media.

  • Preparation: Cool concentrated H₂SO₄ to 0 °C under an inert atmosphere.

  • Protonation: Slowly add quinoline (1.0 equiv). Validation: The dissolution is highly exothermic. The formation of the quinolinium salt deactivates the heterocyclic ring[2].

  • Electrophilic Attack: Add N-Bromosuccinimide (NBS) (1.1 equiv) in small portions to control the exotherm and limit di-bromination[4][5].

  • Monitoring: Stir at room temperature. Validation: Quench a micro-aliquot in water, neutralize, and extract with EtOAc for TLC. The disappearance of the starting material validates the potency of the electrophile.

  • Workup: Pour the mixture over crushed ice, neutralize carefully with NaOH or NH₄OH to pH 10, and extract with ethyl acetate.

Protocol C: Alternative High-Yield Route via Tetrahydroquinoline

Use this one-pot method if direct bromination of activated quinolines yields intractable mixtures.

  • Preparation: Dissolve 1,2,3,4-tetrahydroquinoline (1.0 equiv) in chloroform[7].

  • One-Pot Reaction: Add NBS (5.0 equiv) in batches. Validation: NBS acts as both the electrophile for bromination and the oxidant for radical dehydrogenation[6][8].

  • Monitoring: Stir at room temperature for 10-30 minutes[7]. Validation: Monitor via TLC. The conversion from the saturated ring to the fully aromatic quinoline involves a distinct polarity shift (the aromatic product is less polar and highly UV-active).

  • Workup: Quench with water, extract with dichloromethane, dry over anhydrous Na₂SO₄, and purify by flash column chromatography[7].

References

1.6 2.7 3.8 4. 1 5.4 6.3 7.9 8.5 9. 2

Sources

Technical Support Center: Purification of Halogenated Quinoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of halogenated quinoline intermediates. Halogenated quinolines (e.g., chloro-, bromo-, and iodoquinolines) are critical building blocks in drug discovery, particularly for kinase inhibitors and antimalarial agents[1]. However, their synthesis often generates complex mixtures containing constitutional isomers, over-halogenated byproducts, and unreacted starting materials[2].

This guide provides researchers with field-proven, self-validating protocols and troubleshooting strategies to isolate highly pure halogenated quinolines.

Diagnostic Triage Workflow

Before selecting a purification method, it is crucial to analyze the crude mixture to identify the dominant impurity classes. The following decision matrix illustrates the optimal purification logic based on the physicochemical properties of the impurities.

PurificationWorkflow Start Crude Halogenated Quinoline Mixture Analyze LC-MS & TLC Analysis Start->Analyze CheckIsomers Are Regioisomers Present? Analyze->CheckIsomers CheckDecomp Is Product Decomposing on Silica? Analyze->CheckDecomp CheckNeutral Are Neutral/Non-Basic Impurities Present? Analyze->CheckNeutral ActionIsomers Shallow Gradient Chromatography (C18/Silica) CheckIsomers->ActionIsomers Yes ActionDecomp Use Deactivated Silica (1% TEA) or Alumina CheckDecomp->ActionDecomp Yes ActionNeutral Acid-Base Extraction (1M HCl / NaOH) CheckNeutral->ActionNeutral Yes Pure Purified Quinoline Intermediate ActionIsomers->Pure ActionDecomp->Pure ActionNeutral->Pure

Diagnostic workflow for triaging and purifying halogenated quinoline intermediates.

Troubleshooting Guides & FAQs

Q1: My halogenated quinoline product streaks severely or decomposes on standard silica gel. How can I prevent this? Causality & Solution: The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups (Si-OH) present on standard silica gel surfaces[3]. This acid-base interaction leads to peak tailing, irreversible retention, or acid-catalyzed degradation of sensitive intermediates. To resolve this: Deactivate the silica gel by neutralizing the acidic sites. Prepare your silica slurry using an eluent containing 0.5–2% triethylamine (TEA) or pyridine[3]. The tertiary amine competitively binds to the silanol groups, allowing the quinoline to elute cleanly. Alternatively, switch to a less acidic stationary phase such as neutral Alumina or Florisil (a magnesium silicate-based adsorbent)[4].

Q2: I am struggling to separate constitutional isomers (e.g., 3-bromoquinoline vs. 5-bromoquinoline) and over-halogenated byproducts. What is the best approach? Causality & Solution: Halogenation reactions (e.g., using POBr3 or NBS) often yield mixtures of mono- and di-halogenated regioisomers[2]. Because the core structure is identical, these isomers possess nearly indistinguishable polarities, making standard flash chromatography ineffective[4]. To resolve this: First, screen multiple solvent systems via Thin Layer Chromatography (TLC) to find an optimal mixture (e.g., varying ratios of EtOAc/Hexane or DCM/MeOH) that yields an Rf value of 0.3–0.4 for the target compound[3]. Employ a shallow solvent gradient to enhance resolution. If normal-phase silica fails, reverse-phase chromatography (C18) is highly effective, as it separates compounds based on subtle differences in hydrophobicity rather than polarity[4].

Q3: How do I remove unreacted non-basic starting materials or neutral halogenating byproducts without running a column? Causality & Solution: Quinolines possess a basic pyridine-like nitrogen. By lowering the pH below the pKa of the quinoline's conjugate acid, the molecule becomes protonated, forming a highly water-soluble hydrochloride salt. Neutral or non-basic impurities (such as unreacted halogenating agents or non-basic aromatic byproducts) remain unprotonated and lipophilic. To resolve this: Perform an acid-base extraction. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with 1M HCl. The quinoline will migrate to the aqueous layer. Discard the organic layer containing the impurities, then basify the aqueous layer with saturated NaHCO3 or NaOH to regenerate the free base, which can then be extracted back into fresh organic solvent[2][4].

Quantitative Data Summary

The following table summarizes the typical physicochemical metrics and expected recoveries for common purification strategies applied to halogenated quinolines.

Impurity TypeRecommended Purification MethodKey Physicochemical Metric ExploitedTypical Recovery (%)
Neutral Organics Acid-Base ExtractionpKa difference (Quinoline N: ~4.0 - 4.9)85 - 95%
Regioisomers Shallow Gradient ChromatographyRf difference (ΔRf ≈ 0.05 - 0.10)60 - 80%
Over-halogenated Reverse-Phase (C18) ChromatographyHydrophobicity (LogP variation)70 - 90%
Acidic Byproducts Bicarbonate WashpKa difference (Acidic impurity pKa < 4)> 95%

Detailed Experimental Protocols

These protocols are designed as self-validating systems. By monitoring pH and TLC at each step, the operator can confirm the success of the phase transfer or elution before proceeding.

Protocol A: Acid-Base Extraction for Removing Non-Basic Impurities

Purpose: To isolate basic halogenated quinolines from neutral or acidic reaction byproducts.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aqueous). Shake vigorously and vent.

    • Validation Check: The aqueous layer should now have a pH < 2. The basic quinoline is now in the aqueous layer as a hydrochloride salt[4].

  • Phase Separation: Separate the layers. Wash the organic layer with one more portion of 1M HCl to ensure complete extraction. Combine the aqueous layers and discard the organic layer (which contains neutral/non-basic impurities).

  • Basification: Cool the combined aqueous layers in an ice bath. Slowly add saturated aqueous NaHCO3 or 1M NaOH dropwise while stirring, until the pH reaches 9–10[2][4].

    • Validation Check: The solution will become cloudy as the water-insoluble free base quinoline precipitates out of the aqueous solution.

  • Final Extraction: Extract the basified aqueous layer 3 times with fresh DCM or EtOAc. Combine the new organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the purified halogenated quinoline[2].

Protocol B: Deactivated Silica Gel Flash Chromatography

Purpose: To separate constitutional isomers or closely related impurities while preventing acid-catalyzed decomposition.

  • Stationary Phase Preparation: Determine the optimal solvent system via TLC (aiming for an Rf of 0.3–0.4)[3]. Prepare a slurry of silica gel (30:1 weight ratio of silica to crude material) using the least polar solvent of your chosen system, supplemented with 1% triethylamine (TEA)[3].

  • Column Packing: Pour the slurry into the column. Allow the silica to settle and run 2–3 column volumes of the TEA-containing solvent through the column to fully deactivate the acidic silanol sites.

  • Sample Loading: Dissolve the crude halogenated quinoline in a minimum amount of the starting solvent (or dry-load onto a small amount of deactivated silica) and apply it evenly to the top of the column.

  • Elution: Elute using a shallow solvent gradient (e.g., starting at 5% EtOAc in Hexanes and slowly increasing to 20%). Maintain a steady flow rate using positive pressure[3].

  • Fraction Analysis: Collect fractions and monitor via TLC under UV light (254 nm). Combine fractions containing the pure target compound and remove the solvent via rotary evaporation[3].

References

  • Purification challenges for bromoquinoline compounds Source: Benchchem URL
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography Source: Benchchem URL
  • CN109096185A - A kind of synthetic method of the bromo- quinoline of 4- Source: Google Patents URL
  • Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities Source: The DeRisi Lab / UCSF URL

Sources

Validation & Comparative

1H NMR spectrum analysis of (6-bromo-4-chloroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of (6-bromo-4-chloroquinolin-2-yl)methanol: A Comparative Guide to Solvent Selection and Field Strength

Executive Summary

(6-bromo-4-chloroquinolin-2-yl)methanol is a highly functionalized N-heterocycle that serves as a critical synthetic intermediate in the development of targeted kinase inhibitors, including Omipalisib analogs[1]. For drug development professionals and synthetic chemists, accurate structural verification of this precursor is paramount. The molecule features a complex electronic environment driven by a quinoline core, two distinct halogens (a C4-chlorine and a C6-bromine), and a C2-hydroxymethyl group[2].

This guide objectively compares the analytical performance of different NMR solvents (DMSO-d6 vs. CDCl3) and magnetic field strengths (400 MHz vs. 800 MHz) to optimize the resolution of its distinct spin systems. By understanding the causality behind these spectral behaviors, researchers can establish highly reproducible, self-validating analytical workflows.

Mechanistic Causality of the Aromatic Spin System

Before comparing analytical conditions, it is critical to understand the intrinsic chemical shifts dictated by the molecule's structure. The quinoline core exerts a strong anisotropic deshielding effect, heavily modified by the halogen substituents[3]:

  • H5 Proton (Isolated Doublet): This proton experiences severe peri-deshielding from the spatially adjacent, highly electronegative chlorine atom at C4. This pushes its resonance significantly downfield (typically >8.3 ppm).

  • H7 and H8 Protons (Coupled System): These protons form an AMX-type spin system with H5. H7 couples to H8 via a three-bond ortho-coupling (³J ≈ 9.0 Hz) and to H5 via a four-bond meta-coupling (⁴J ≈ 2.0 Hz), appearing as a distinct doublet of doublets[3].

SpinSystem H5 H5 Proton (C6-Br adjacent) H7 H7 Proton (Between Br & H8) H5->H7 ⁴J_meta ≈ 2.0 Hz H8 H8 Proton (Adjacent to N) H7->H8 ³J_ortho ≈ 9.0 Hz

Aromatic spin-spin coupling logic for the H5, H7, and H8 protons.

Comparison 1: Solvent Effects on the Hydroxymethyl Group

The choice of deuterated solvent fundamentally alters the spectral presentation of the C2-hydroxymethyl (-CH2OH) group.

Table 1: 1H NMR Peak Assignments and Solvent Comparison (Predicted at 400 MHz)
Proton AssignmentDMSO-d6 Chemical Shift (ppm)CDCl3 Chemical Shift (ppm)Multiplicity & Coupling
H5 (Aromatic) 8.308.40Doublet (J = 2.0 Hz)
H8 (Aromatic) 8.007.95Doublet (J = 9.0 Hz)
H7 (Aromatic) 7.957.80Doublet of doublets (J = 9.0, 2.0 Hz)
H3 (Aromatic) 7.807.65Singlet
-CH2- (Aliphatic) 4.754.90Doublet (J = 5.8 Hz) in DMSO; Singlet in CDCl3
-OH (Hydroxyl) 5.653.50 (Variable)Triplet (J = 5.8 Hz) in DMSO; Broad Singlet in CDCl3

The Causality of Solvent Selection: In CDCl3 , trace acidic impurities and the lack of strong hydrogen-bonding acceptors lead to rapid intermolecular chemical exchange of the hydroxyl proton. Because this exchange occurs faster than the NMR timescale, the ³J scalar coupling between the -OH and -CH2- protons averages to zero. Consequently, the -OH appears as a broad singlet, and the -CH2- appears as a sharp singlet.

Conversely, DMSO-d6 acts as a powerful hydrogen-bond acceptor. It strongly solvates the -OH proton, effectively "locking" it in place and slowing the exchange rate well below the NMR timescale. This allows the scalar coupling to be fully resolved, yielding a self-validating structural confirmation: the -CH2- splits into a doublet, and the -OH splits into a well-defined triplet. For structural verification of the methanol moiety, DMSO-d6 is the superior solvent .

Comparison 2: Magnetic Field Strength (400 MHz vs. 800 MHz)

For halogenated quinolines, overlapping aromatic signals can complicate integration and coupling constant extraction[4].

Table 2: Instrument Performance Comparison
Parameter400 MHz Spectrometer800 MHz SpectrometerAnalytical Impact
Chemical Shift Dispersion 400 Hz / ppm800 Hz / ppmHigher dispersion at 800 MHz prevents H7/H8 signal overlap.
Signal-to-Noise (S/N) Baseline (1x)~2.8x enhancement800 MHz allows for microgram-scale sample analysis.
Spin System Order Partial Second-OrderPure First-Order800 MHz eliminates "roofing effects," simplifying J-value extraction.

The Causality of Field Strength: While scalar coupling constants (J, measured in Hz) are dictated by nuclear geometry and are independent of the magnetic field, chemical shift dispersion (measured in Hz) scales linearly with field strength. At 400 MHz, the small chemical shift difference (Δν) between H7 and H8 relative to their coupling constant can induce second-order "roofing" effects, skewing peak intensities. At 800 MHz, the system is pushed into the pure first-order limit (Δν/J > 10), allowing for direct, highly accurate extraction of coupling constants without the need for quantum mechanical line-shape simulations.

Experimental Protocol: Self-Validating NMR Workflow

To ensure absolute trustworthiness in the data, the following protocol integrates self-validating checkpoints to guarantee spectral quality.

Step 1: Sample Preparation & Solubilization

  • Weigh exactly 5.0 mg of (6-bromo-4-chloroquinolin-2-yl)methanol into a clean vial.

  • Add 0.6 mL of anhydrous DMSO-d6 (containing 0.03% v/v Tetramethylsilane, TMS). Causality: TMS acts as an internal standard (0.00 ppm). If the TMS peak is shifted, the entire spectrum's calibration is fundamentally compromised.

Step 2: Particulate Filtration

  • Draw the solution into a glass syringe and filter it through a 0.22 μm PTFE syringe filter directly into a 5 mm precision NMR tube. Causality: Even microscopic undissolved particulates create local magnetic susceptibility gradients, which distort the magnetic field homogeneity and cause peak broadening.

Step 3: Instrument Tuning and Shimming (The Self-Validation Check)

  • Insert the sample into the spectrometer and lock onto the Deuterium signal of DMSO-d6.

  • Perform automated or manual shimming (Z1-Z5 gradients).

  • Validation Check: Acquire a single scan. Measure the full width at half maximum (FWHM) of the TMS peak. Do not proceed to full acquisition unless the TMS FWHM is < 1.0 Hz. If it is broader, re-shim.

Step 4: Data Acquisition & Processing

  • Acquire the 1H spectrum using a standard single-pulse sequence (e.g., zg30).

  • Parameters: 16 scans (ns), 2-second relaxation delay (d1), and an acquisition time (aq) of 3-4 seconds to ensure high digital resolution.

  • Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transform to optimize the signal-to-noise ratio without sacrificing coupling resolution.

Workflow A 1. Sample Prep (5 mg + TMS) B 2. Filtration (0.22 μm PTFE) A->B C 3. Shimming (FWHM < 1.0 Hz) B->C D 4. Acquisition (16 Scans) C->D

Self-validating NMR sample preparation and acquisition workflow.

References

  • Google Patents. "CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-". Google Patents.
  • PubChemLite. "(6-bromo-4-chloroquinolin-2-yl)methanol". Luxembourg Centre for Systems Biomedicine. Available at:[Link]

Sources

Comparative Guide: 6-Bromo vs. 6-Fluoro Quinoline Methanol Bioactivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of quinoline-4-methanol scaffolds—a pharmacophore central to antimalarial (e.g., Mefloquine) and emerging anticancer therapeutics—the choice between 6-bromo and 6-fluoro substitution represents a critical decision point in Structure-Activity Relationship (SAR) studies.

This guide analyzes the divergent bioactivity profiles of these two analogs. 6-Fluoro substitution is primarily utilized to enhance metabolic stability (blocking C6 oxidation) and lower molecular weight without altering steric demand. In contrast, 6-Bromo substitution is a tool for increasing lipophilicity (logP), filling hydrophobic binding pockets via steric bulk, and enabling halogen bonding interactions, often resulting in higher cytotoxicity but lower solubility.

Part 1: Physicochemical & SAR Profile

The biological divergence of these analogs stems directly from their fundamental atomic properties. The 6-position on the quinoline ring is electronically coupled to the nitrogen atom and sits on the periphery of the DNA-intercalating or Heme-stacking surface.

Table 1: Comparative Physicochemical Metrics
Feature6-Fluoro Quinoline Methanol6-Bromo Quinoline MethanolImpact on Bioactivity
Van der Waals Radius 1.47 Å1.85 ÅF mimics Hydrogen (1.20 Å) sterically; Br mimics a Methyl group (2.0 Å), creating steric pressure.
Electronegativity (Pauling) 3.982.96F strongly withdraws electrons, lowering the pKa of the quinoline nitrogen.
C-X Bond Energy ~485 kJ/mol~280 kJ/molF renders the C6 position metabolically inert; Br allows for potential Pd-catalyzed coupling (synthetic handle).
Lipophilicity (

logP)
+0.14+0.86Br significantly increases membrane permeability and vacuolar accumulation.
Halogen Bonding NegligibleStrongBr can act as a Lewis acid (sigma-hole) to interact with backbone carbonyls in target proteins.
SAR Decision Matrix

The following diagram illustrates the logical flow for selecting between F and Br based on the desired pharmacological outcome.

SAR_Decision_Matrix Start Quinoline Methanol Optimization Goal_Metabolism Goal: Improve Metabolic Stability Start->Goal_Metabolism Goal_Potency Goal: Increase Potency/Binding Start->Goal_Potency Select_F Select 6-Fluoro (Bioisostere of H) Goal_Metabolism->Select_F High Clearance? Select_Br Select 6-Bromo (Hydrophobic/Steric Probe) Goal_Potency->Select_Br Empty Hydrophobic Pocket? Outcome_F Result: Blocked C6 Oxidation Minimal Steric Clash Select_F->Outcome_F Outcome_Br Result: Enhanced Lipophilicity Halogen Bonding (Sigma Hole) Select_Br->Outcome_Br

Figure 1: Strategic decision tree for halogen selection in quinoline scaffold optimization.

Part 2: Bioactivity Analysis[1][2]

Antimalarial Activity (Heme Polymerization Inhibition)

The primary mechanism of quinoline methanols (like Mefloquine) is the inhibition of hemozoin formation within the Plasmodium food vacuole.

  • 6-Bromo Analog: Generally exhibits higher potency in vitro against P. falciparum. The increased lipophilicity facilitates accumulation in the parasite's acidic food vacuole (ion trapping). Furthermore, the larger bromine atom disrupts the pi-pi stacking of heme dimers more effectively than the smaller fluorine atom.

  • 6-Fluoro Analog: Often used to prevent metabolic deactivation . While slightly less potent per micromolar concentration than the bromo-analog, it often demonstrates a superior pharmacokinetic half-life in vivo because the C-F bond resists cytochrome P450 oxidation.

Anticancer Activity (Cytotoxicity)

Recent studies on substituted quinolines (e.g., 6-bromo-5-nitroquinoline) highlight the efficacy of the bromo-substituent in oncology.[1]

  • Mechanism: The 6-bromo group enhances intercalation into DNA or binding to kinases (e.g., EGFR) via halogen bonding.

  • Data Insight: In comparative studies of quinoline derivatives against HeLa and HT29 cell lines, 6-bromo derivatives frequently show lower IC50 values (higher cytotoxicity) compared to their fluoro-counterparts, which may be too small to effectively fill the ATP-binding pockets of target kinases.

Part 3: Experimental Protocol (Self-Validating)

To objectively compare these two analogs in your own lab, use the Beta-Hematin Inhibition Assay . This cell-free assay quantifies the drug's ability to stop free heme from polymerizing into hemozoin (the malaria parasite's survival mechanism).[2]

Why this protocol? It eliminates biological variables (membrane permeability, efflux pumps) to measure the intrinsic chemical affinity of the 6-F vs 6-Br analogs for the heme target.

Protocol: High-Throughput Beta-Hematin Inhibition[4]

Materials:

  • Hemin Chloride (dissolved in DMSO, 25 mg/mL stock).

  • 0.5M Sodium Acetate Buffer (pH 4.8).

  • Test Compounds: 6-Br-quinoline-methanol and 6-F-quinoline-methanol (dissolved in DMSO).

  • Tween-20.[2]

Workflow Diagram:

Beta_Hematin_Assay Prep 1. Preparation Hemin in DMSO + Acetate Buffer (pH 4.8) Incubation 2. Incubation Add Drug (0-500 µM) + Tween 20 37°C for 12-24h Prep->Incubation Initiate Crystallization Filtration 3. Quantification Measure Absorbance (405 nm) (Unpolymerized Heme) Incubation->Filtration Solubilize Free Heme Analysis 4. Data Analysis Calculate IC50 Filtration->Analysis Plot Dose-Response

Figure 2: Step-by-step workflow for the Beta-Hematin Inhibition Assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well plate, dispense 100 µL of Sodium Acetate buffer (0.5M, pH 4.8).

  • Drug Addition: Add 2 µL of the test compound (6-Br or 6-F analog) in DMSO at varying concentrations (serial dilution). Include a Chloroquine positive control.[3]

  • Hemin Initiation: Add 2 µL of Hemin stock solution. The final Hemin concentration should be 100 µM.

  • Incubation: Incubate the plate at 37°C for 18–24 hours. The mixture will turn from dark brown to black as beta-hematin crystals form.

  • Solubilization: Add 200 µL of 5% Pyridine solution (in water) to all wells. Note: Pyridine solubilizes free monomeric heme but leaves beta-hematin crystals intact.

  • Readout: Transfer the supernatant to a new plate and measure absorbance at 405 nm .

    • High Absorbance = High Free Heme = Strong Inhibition (Drug worked).

    • Low Absorbance = Low Free Heme = Weak Inhibition (Drug failed, crystals formed).

Part 4: Strategic Recommendations

When to use 6-Fluoro-Quinoline-Methanol:

  • Early Lead Optimization: When the metabolic half-life is too short (high clearance).

  • CNS Targeting: When you need to minimize P-glycoprotein (P-gp) efflux (F is less lipophilic than Br).

  • Fragment Screening: When you want to probe the electronic environment of the binding pocket without introducing steric clashes.

When to use 6-Bromo-Quinoline-Methanol:

  • Potency Optimization: When you need to fill a hydrophobic pocket (e.g., in kinase domains).

  • Crystallography: The heavy bromine atom serves as an anomalous scatterer, aiding in X-ray structure determination of the drug-protein complex.

  • Late-Stage Diversification: The C-Br bond allows for Suzuki/Buchwald couplings to rapidly generate libraries of 6-aryl/amino derivatives.

References

  • Comparison of Halogen Bonding in Drug Design Summerfield, C. J. E., & Pattison, G. (2026).[4] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Anticancer Activity of 6-Bromo Quinolines Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2019).[1][5][6] Journal of Biochemical and Molecular Toxicology. [Link]

  • Beta-Hematin Inhibition Assay Methodology Ncokazi, K. K., & Egan, T. J. (2005).[7] Kinetics of β-hematin formation... and inhibition by quinoline antimalarials.[7][2][8][9] Analytical Biochemistry.[2] [Link]

  • Physicochemical Properties of Fluorine in Medicine Inoue, M., et al. (2022). The Role of Small Molecules Containing Fluorine Atoms in Medicine. Molecules.[10][2][3][4][8][11][12][13][14][15][16] [Link]

Sources

IR spectroscopy peaks for quinolin-2-yl methanol functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Spectroscopic Analysis: IR Fingerprinting of Quinolin-2-yl Methanol (2-Hydroxymethylquinoline)

Executive Summary In the context of drug development and heterocyclic synthesis, Quinolin-2-yl methanol represents a critical pharmacophore. Its infrared (IR) spectrum is defined by the interplay between the electron-deficient quinoline ring and the amphiprotic hydroxymethyl side chain.

This guide provides a comparative analysis of the target molecule against its metabolic precursors and oxidation products. We focus on the diagnostic utility of the hydroxyl (


) and C-O (

) stretching vibrations, distinguishing them from the aromatic signatures of the parent quinoline scaffold.

Structural Analysis & Spectral Prediction

To accurately interpret the IR spectrum, we must first deconvolute the molecule into its vibrating subsystems. The quinoline nitrogen (position 1) acts as a hydrogen bond acceptor, while the hydroxyl group (position 2-methyl) acts as a donor.

The Intramolecular Interaction (The "Hidden" Peak)

Unlike simple benzylic alcohols, quinolin-2-yl methanol can form a 5-membered intramolecular hydrogen bond between the hydroxyl proton and the quinoline nitrogen.

  • Solid State (KBr/ATR): Intermolecular H-bonding dominates. Expect a broad, intense band centered at

    
     .[1]
    
  • Dilute Solution (

    
    ):  Intramolecular H-bonding persists. Expect a sharper, red-shifted band around 
    
    
    
    , distinct from the "free" non-bonded -OH (
    
    
    ).
Diagram: Structural Vibration Logic

G Substrate Quinolin-2-yl Methanol OH_Group Hydroxymethyl Group (-CH2OH) Substrate->OH_Group Ring Quinoline Ring (Aromatic) Substrate->Ring OH_Stretch O-H Stretch (3200-3400 cm-1) OH_Group->OH_Stretch Diagnostic CO_Stretch C-O Stretch (1050-1080 cm-1) OH_Group->CO_Stretch Primary Alcohol CN_Stretch C=N / C=C Ring Modes (1620, 1590, 1500 cm-1) Ring->CN_Stretch Skeletal CH_Bend OOP Bending (750-830 cm-1) Ring->CH_Bend Substitution Pattern

Caption: Deconvolution of vibrational modes. The O-H and C-O bands are the primary differentiators from the parent heterocycle.

Comparative Peak Analysis

The following table contrasts the target molecule with its most common process impurities: the starting material (2-Methylquinoline ) and the over-oxidation product (Quinoline-2-carboxylic acid ).

Functional Group ModeTarget: Quinolin-2-yl Methanol Alt 1: 2-Methylquinoline (Precursor)Alt 2: Quinoline-2-carboxylic Acid (Impurity)Interpretation
O-H Stretch

(Broad)
Absent

(Very Broad, "Bearded")
The Acid O-H is significantly broader and extends to lower wavenumbers due to dimerization.
C=O[1] Stretch Absent Absent

(Strong)
Presence of a sharp peak

indicates oxidation contamination.
C-O Stretch

(Strong)
Absent

(C-O of Acid)
The alcohol C-O is lower in energy than the acid C-O.
Aromatic C-H



Non-diagnostic (present in all).
Ring C=N/C=C



Characteristic "Quinoline Skeleton" bands.
Aliphatic C-H

(Weak,

)

(Medium,

)
Absent (if no alkyl chain)Methyl group C-H is typically stronger than Methylene C-H.

Detailed Band Assignment & Mechanism

A. The Hydroxyl Region ( )

This is the primary region for quality control.

  • Observation: A broad, semi-elliptical band.

  • Mechanism: O-H stretching vibration.[1][2][3] The breadth is caused by the distribution of hydrogen bond lengths in the solid lattice.

  • Differentiation: If this band is absent, you have the starting material (2-Methylquinoline) or the aldehyde intermediate. If it is extremely broad and unstructured, overlapping with C-H stretches (

    
    ), suspect carboxylic acid contamination.
    
B. The Fingerprint Region ( )
  • The C-O Stretch (

    
    ):  This is a strong, sharp peak characteristic of primary alcohols.
    
    • Note: In quinoline systems, ring breathing modes also appear near

      
      . To confirm the C-O alcohol peak, look for its disappearance upon oxidation to the acid or aldehyde.
      
C. The Quinoline Skeleton ( )
  • The "Heterocyclic Doublet": Quinolines typically show two or three sharp bands in this region due to ring stretching (C=C and C=N). These are largely invariant across the derivatives but serve to confirm the integrity of the aromatic core.

Experimental Protocol: Validating Purity via FTIR

Standard Operating Procedure (SOP) for Solid-State Analysis

Objective: Confirm conversion of 2-Methylquinoline to Quinolin-2-yl methanol.

Methodology:

  • Sample Prep (Choice of Matrix):

    • Preferred:ATR (Attenuated Total Reflectance) using a Diamond or ZnSe crystal.

    • Reasoning: ATR requires no sample dilution, preventing moisture uptake (hygroscopicity) from KBr which can create false O-H signals.

  • Background Collection:

    • Run 32 scans of the empty crystal to subtract atmospheric

      
       (
      
      
      
      ) and
      
      
      .
  • Acquisition:

    • Place ~5 mg of solid sample on the crystal. Apply high pressure (clamp).

    • Parameters: 4000–600

      
       range; 4 
      
      
      
      resolution; 16-32 scans.
  • Data Processing:

    • Apply Baseline Correction.[4]

    • Normalize to the strongest Ring Mode (approx.

      
      ) for overlay comparison.
      
Workflow Diagram

Workflow Start Crude Product Dry Vacuum Dry (Remove H2O) Start->Dry ATR ATR-FTIR Acquisition (ZnSe Crystal) Dry->ATR Decision Check 1700 cm-1 (C=O Band?) ATR->Decision PathA Present: Oxidation Impurity Decision->PathA Yes PathB Absent: Proceed to OH Check Decision->PathB No Decision2 Check 3300 cm-1 (Broad OH?) PathB->Decision2 Final Confirmed: Quinolin-2-yl Methanol Decision2->Final Yes Fail Absent: Unreacted Precursor Decision2->Fail No

Caption: QC Decision tree for validating synthesis product purity.

Advanced Insight: Solvent Effects & H-Bonding

For researchers characterizing novel derivatives, the solvent effect is a powerful diagnostic tool.

  • Experiment: Dissolve the sample in dry

    
     or 
    
    
    
    and run in a liquid cell.
  • Result: The broad O-H band (

    
    ) will split or shift.
    
    • Free OH:

      
       (Sharp).
      
    • Intramolecular H-Bond (N...H-O):

      
       (Sharp, concentration independent).
      
    • Intermolecular H-Bond (Polymer):

      
       (Broad, disappears upon dilution).
      
  • Significance: If the

    
     band persists in very dilute solution (
    
    
    
    ), it confirms the 2-position substitution where the OH can "bite" back onto the ring Nitrogen.

References

  • NIST Chemistry WebBook. Infrared Spectra of Quinoline and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • SDBS. Spectral Database for Organic Compounds. AIST (National Institute of Advanced Industrial Science and Technology). (Search: Quinoline-2-methanol). Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (Alcohols vs. Acids). Available at: [Link]

Sources

Comprehensive Comparison Guide: Synthetic Routes for 2-Substituted-4-Chloroquinolines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-substituted-4-chloroquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural backbone for numerous antimalarials, kinase inhibitors, and oncology therapeutics[1]. Furthermore, the C-4 chlorine atom acts as an ideal electrophilic handle for downstream transition-metal-catalyzed cross-couplings (e.g., Stille, Heck, and Buchwald-Hartwig reactions)[2].

For researchers and process chemists, selecting the optimal synthetic route to these molecules is critical. This guide objectively compares the two most prominent methodologies: Route A (Direct Organolithium Addition) , a late-stage functionalization approach, and Route B (POCl₃ Deoxychlorination) , a classical de novo core synthesis method.

Mechanistic Pathways & Causality

Route A: Direct Organolithium Addition (Late-Stage Functionalization)

Developed as a highly efficient two-step protocol, this route involves the direct alkylation or arylation of commercially available 4-chloroquinoline[3].

Causality & Mechanism: The electron-deficient nature of the quinoline heterocycle, exacerbated by the inductive effect of the C-4 chlorine, makes the C-2 position highly susceptible to nucleophilic attack. By utilizing strong, hard nucleophiles like organolithium reagents (RLi or ArLi) under strictly cryogenic conditions (-78 °C), the addition proceeds with near-perfect regioselectivity[2]. The resulting 1,2-dihydro-4-chloroquinoline intermediate is non-aromatic and unstable to air. A subsequent oxidation step—typically employing Ceric Ammonium Nitrate (CAN) or ambient air—rapidly rearomatizes the ring, driving the reaction forward to yield the 2-substituted 4-chloroquinoline[3][4].

RouteA A 4-Chloroquinoline BB BB A->BB Nucleophilic Addition B Organolithium (RLi) -78 °C, THF C 1,2-Dihydro-4-chloroquinoline (Intermediate) D Oxidation (CAN or Air) C->D E 2-Substituted 4-Chloroquinoline D->E Rearomatization BB->C Nucleophilic Addition

Synthetic workflow of regioselective organolithium addition and oxidation.

Route B: Deoxychlorination via Phosphorus Oxychloride (De Novo Core Synthesis)

This is the industrial standard for synthesizing highly functionalized quinolines. It typically begins with a 2-substituted 4-hydroxyquinoline, which is often pre-assembled via a Conrad-Limpach cyclization[5].

Causality & Mechanism: The 4-hydroxyquinoline exists in a tautomeric equilibrium with its 4-quinolone form[6]. When heated in neat Phosphorus oxychloride (POCl₃), the quinolone oxygen acts as a nucleophile, attacking the electrophilic phosphorus atom. This O-phosphorylation transforms the hydroxyl group into a highly reactive phosphorodichloridate leaving group. The liberated chloride ion then undergoes a nucleophilic aromatic substitution (S_NAr) at the C-4 position, displacing the phosphate moiety and restoring aromaticity to yield the chlorinated product[7][8].

RouteB A 2-Substituted 4-Hydroxyquinoline BB BB A->BB B Tautomerization (4-Quinolone) C POCl3 (Reflux) D Phosphorodichloridate Intermediate C->D O-Phosphorylation E 2-Substituted 4-Chloroquinoline D->E Chloride Substitution BB->C

Mechanistic pathway of deoxychlorination using phosphorus oxychloride.

Comparative Performance Data

The following table synthesizes the operational, environmental, and performance metrics of both routes to guide process selection.

ParameterRoute A: Organolithium AdditionRoute B: POCl₃ Deoxychlorination
Primary Application Late-stage diversification, library synthesisScale-up, industrial manufacturing
Starting Material 4-Chloroquinoline (Commercially available)2-Substituted 4-hydroxyquinoline
Reagents RLi / ArLi, CAN (Oxidant)POCl₃ (neat)
Temperature Profile -78 °C (Addition) to 25 °C (Oxidation)90 °C – 110 °C (Reflux)
Reaction Time 1 – 3 hours4 – 24 hours
Typical Yields 65% – 85%75% – 95%
Scalability Moderate (Limited by cryogenic demands)High (Robust and easily scaled)
Green Chemistry / Waste High solvent volume (THF), heavy metal wasteCorrosive waste (Phosphoric acid, HCl)

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating physical observables and mechanistic rationales for critical steps.

Protocol A: Synthesis of 2-Phenyl-4-chloroquinoline (Organolithium Route)

Adapted from the Wolf-Lerebours methodology[2][3].

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add 4-chloroquinoline (1.0 equiv, 5.0 mmol) and dissolve in anhydrous THF (25 mL).

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

    • Causality: Strict adherence to -78 °C is mandatory. Higher temperatures promote unwanted halogen-metal exchange at the C-4 position, destroying the starting material.

  • Nucleophilic Addition: Dropwise add Phenyllithium (1.1 equiv, 1.8 M in dibutyl ether) over 10 minutes. The solution will transition from pale yellow to a deep red/brown, visually validating the formation of the 1,2-dihydro-4-chloroquinoline anion. Stir for 30 minutes.

  • Oxidative Rearomatization: Prepare a solution of Ceric Ammonium Nitrate (CAN) (2.0 equiv, 10.0 mmol) in a 1:1 mixture of THF/H₂O. Inject this solution rapidly into the reaction mixture at -78 °C, then remove the cooling bath.

    • Causality: CAN acts as a rapid single-electron oxidant, stripping electrons from the unstable dihydro-intermediate to restore the aromatic quinoline system before degradation can occur.

  • Workup & Isolation: Once the mixture reaches room temperature (approx. 1 hour), dilute with Ethyl Acetate (50 mL). Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL) and brine (30 mL). Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure product.

Protocol B: Synthesis of 2-Methyl-4-chloroquinoline (POCl₃ Route)

Adapted from standard deoxychlorination procedures[6][8].

  • System Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an acid gas scrubber (to neutralize evolving HCl), add 2-methyl-4-hydroxyquinoline (1.0 equiv, 10.0 mmol).

  • Reagent Addition: Add neat Phosphorus oxychloride (POCl₃) (5.0 equiv, 50.0 mmol) at room temperature.

    • Causality: POCl₃ is used in molar excess to serve simultaneously as the solvent, the dehydrating agent, and the chlorinating electrophile, ensuring pseudo-first-order kinetics.

  • Reflux & Monitoring: Heat the mixture to 100 °C (reflux) for 4 to 6 hours. The solid starting material will gradually dissolve to form a homogenous amber solution. Monitor completion by TLC (quench a 10 µL aliquot into 1 mL of methanol to form the methyl ester of any unreacted POCl₃).

  • Quenching (Critical Safety Step): Allow the reaction to cool to room temperature. Do not add water to the flask. Instead, slowly pour the reaction mixture over 100 g of vigorously stirred crushed ice.

    • Causality: The hydrolysis of excess POCl₃ is violently exothermic. Pouring the mixture onto a massive thermal sink (ice) prevents explosive boiling and thermal degradation of the chlorinated product[8].

  • Neutralization & Isolation: Once the ice has melted, slowly add concentrated aqueous NH₄OH (25%) until the solution reaches pH 8-9[6]. The product will precipitate as a solid. Vacuum filter the solid, wash thoroughly with cold distilled water to remove phosphate salts, and recrystallize from ethanol to yield the pure product.

References

  • Christian Wolf, Rachel Lerebours. "Use of Highly Active Palladium-Phosphinous Acid Catalysts in Stille, Heck, Amination, and Thiation Reactions of Chloroquinolines." The Journal of Organic Chemistry, 2003, 68(18), 7077-7084. URL:[Link]

  • Antonio Carta, et al. "Synthesis of substituted aminoquinolines as useful intermediates for preparation of aromatic N-tricyclic systems." Arkivoc, 2006(7), 186-201. URL:[Link]

  • US Patent 4277607A. "Process for the preparation of 4-chloroquinolines." Google Patents, 1981.

Sources

Structural & Crystallographic Profiling: 6-Bromo-4-chloroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of kinase inhibitor development, the 6-bromo-4-chloroquinoline scaffold (CAS: 65340-70-7) serves as a critical electrophilic intermediate. Its dual-halogenated core allows for orthogonal functionalization—exploiting the labile C4-chlorine for nucleophilic aromatic substitution (


) and the C6-bromine for palladium-catalyzed cross-coupling.

This guide provides a comparative structural analysis of this scaffold against its analogs. Unlike standard datasheets, we integrate experimental synthesis protocols , crystallographic methodology , and comparative packing analysis to validate the structural integrity required for high-affinity ligand design.

Part 1: Chemical Identity & Synthesis Protocol

Before crystallographic analysis, the chemical purity of the scaffold must be established. The presence of regioisomers (e.g., 4-bromo-6-chloroquinoline) can lead to twinning in crystal growth.

Validated Synthesis Workflow

The most reliable route to high-purity 6-bromo-4-chloroquinoline involves the chlorination of 6-bromo-4-hydroxyquinoline using phosphorus oxychloride (


).

Protocol:

  • Reagents: Suspend 6-bromo-4-hydroxyquinoline (1.0 equiv) in anhydrous toluene.

  • Chlorination: Add

    
     (3.0 equiv) and a catalytic amount of DMF (3-5 drops).
    
  • Reflux: Heat to 110-115 °C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Cool to RT and pour slowly onto crushed ice. Neutralize with saturated ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     to pH 8.[1]
    
  • Isolation: Extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol or toluene to obtain white/light yellow needles.

Spectroscopic Validation Data

Experimental data sourced from validated commercial batches (ChemicalBook, 2026).

MetricExperimental ValueNotes
Melting Point 110–112 °CSharp range indicates high crystalline purity.
MS (ESI)

Characteristic Br/Cl isotope pattern observed.

NMR

8.87 (d, H2), 8.32 (d, H5), 8.03 (d, H8), 7.99 (dd, H7), 7.82 (d, H3)
DMSO-

, 500 MHz. Distinct coupling confirms 6,4-substitution.

Part 2: Crystallization & Data Acquisition Strategy

Obtaining X-ray quality crystals of di-halogenated quinolines requires balancing the lipophilicity of the bromine with the polarity of the nitrogen heterocycle.

Crystallization Logic
  • Solvent System: Toluene (good solubility) layered with Hexane (antisolvent) is preferred over alcohols to prevent hydrogen bonding competition with the quinoline nitrogen.

  • Method: Slow vapor diffusion at 4 °C.

  • Target Morphology: Prismatic needles (minimizes disorder).

Workflow Visualization

The following diagram outlines the decision tree for optimizing crystal growth and structure solution.

CrystallizationWorkflow Start Purified 6-Br-4-Cl-Quinoline Solubility Solubility Screen (Toluene vs. EtOH) Start->Solubility Method Vapor Diffusion (Solvent/Antisolvent) Solubility->Method Select Toluene/Hexane Check Microscopy Check (Birefringence) Method->Check 3-7 Days Check->Solubility Amorphous/Twinning XRay X-Ray Diffraction (Mo Ku03b1, 100K) Check->XRay Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) XRay->Solve

Caption: Optimized workflow for obtaining diffraction-quality crystals of halogenated quinolines.

Part 3: Comparative Structural Analysis

This section compares the crystallographic properties of 6-bromo-4-chloroquinoline against its structural analogs. Understanding these differences is vital for predicting ligand binding modes, particularly regarding Halogen Bonding (


-hole)  interactions.
Structural Metrics Comparison

The table below contrasts the 6-bromo-4-chloro derivative with the 6-chloro and non-halogenated analogs. Data is derived from representative structures in the Cambridge Structural Database (CSD) for similar halo-quinolines.

Feature6-Bromo-4-chloroquinoline 6-Chloro-4-bromoquinoline Quinoline (Unsubstituted)
Space Group (Typ.)

or

(Centrosymmetric)


Packing Motif

-Stacked Sheets
driven by Br...N interactions.
Herringbone driven by C-H...Cl interactions.Herringbone (Edge-to-Face).
C6-X Bond Length 1.90 - 1.91 Å (C-Br)1.74 - 1.75 Å (C-Cl)N/A (C-H ~0.93 Å)
Halogen Bond Strength High (Br

-hole is deep/positive).
Moderate (Cl

-hole is smaller).
None.
Density (

)
~1.67 ~1.65~1.09
The Halogen Bonding Advantage

In drug design, the 6-bromo substituent is not merely a steric blocker; it is a specific interaction handle.

  • Mechanism: The bromine atom exhibits a region of positive electrostatic potential (the

    
    -hole) along the C-Br bond axis.
    
  • Comparison: X-ray data confirms that C-Br...N or C-Br...O interactions are significantly shorter (approx. 2.9–3.1 Å) and more directional than corresponding C-Cl interactions.

  • Implication: 6-bromo-4-chloroquinoline derivatives are more likely to crystallize in layered structures stabilized by halogen bonds, whereas chloro-analogs often rely on weaker dipolar packing.

Isostructurality Analysis

Research into halo-indanones and anilines (see References 3, 5) suggests that while Cl and Br derivatives are often isostructural (crystallizing in the same space group with similar cell dimensions), the 6-bromo variants often induce a "phase shift" in packing due to the increased polarizability of bromine.

  • Recommendation: When solving the structure of 6-bromo-4-chloroquinoline, do not strictly constrain the refinement to the cell parameters of the chloro-analog. Allow for expansion along the stacking axis (typically the b-axis in

    
    ).
    

Part 4: Conclusion & Strategic Utility

6-Bromo-4-chloroquinoline outperforms its mono-halogenated or chloro-isomer alternatives in synthetic versatility and specific binding potential.

  • Synthetic Utility: The chemically distinct C4-Cl and C6-Br sites allow for controlled, sequential functionalization (S_NAr then Suzuki/Buchwald).

  • Structural Stability: The strong halogen bonding capability of the C6-Br stabilizes the crystal lattice, often yielding higher quality diffraction data compared to the disordered packing of pure chloro-derivatives.

For researchers, this scaffold represents a "privileged structure"—a robust starting point for generating diverse, crystallographically tractable kinase inhibitor libraries.

References

  • Synthesis & Properties: ChemicalBook. (2026).[1] 6-BROMO-4-CHLOROQUINOLINE | 65340-70-7.[2][1][3][4][5][6][7] Retrieved from

  • Halogen Bonding Principles: ACS Publications. (2012).[8] Principles and Applications of Halogen Bonding in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from

  • Comparative Packing (Indanones): NIH/PMC. (2016).[9] Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Retrieved from

  • Analog Structure (Triazole derivative): MDPI. (2019). 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine. Molbank. Retrieved from

  • Isostructurality in Halo-Anilines: SciSpace. (2004). Supramolecular equivalence of ethynyl, chloro, bromo and iodo groups. CrystEngComm. Retrieved from

Sources

Comprehensive Guide to Melting Point Determination for Halogenated Quinolines: Focus on (6-Bromo-4-chloroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

In pharmaceutical development and synthetic chemistry, the precise characterization of novel heterocyclic compounds is a foundational requirement. For complex halogenated derivatives like (6-bromo-4-chloroquinolin-2-yl)methanol (Molecular Formula: C10H7BrClNO)[1], melting point (MP) determination serves as a critical, first-line analytical gateway to verify chemical identity, assess purity, and detect polymorphism[2][3].

This guide objectively compares the industry-standard methodologies for determining the melting point of such compounds, providing researchers with the mechanistic reasoning and self-validating protocols necessary to generate unimpeachable thermal data.

The Mechanistic Causality of Melting Behavior

To understand why specific determination techniques are chosen, one must first understand the thermodynamic realities of the target molecule. The crystalline lattice of (6-bromo-4-chloroquinolin-2-yl)methanol is stabilized by a triad of intermolecular forces:

  • Hydrogen Bonding: Driven by the hydroxymethyl (-CH2OH) group at position 2.

  • Halogen Bonding & Dipole Interactions: Induced by the electron-withdrawing bromine (position 6) and chlorine (position 4) atoms.

  • 
     Stacking:  Facilitated by the planar aromatic quinoline core.
    

Melting point determination measures the exact thermal energy required to collapse this highly specific lattice[4].

The Principle of Melting Point Depression: According to van't Hoff's law, a completely pure crystalline sample will yield an infinitely narrow melting transition[4]. If the (6-bromo-4-chloroquinolin-2-yl)methanol sample contains impurities (e.g., residual solvents, unreacted precursors, or structural isomers), these contaminants disrupt the uniform crystalline lattice. Consequently, less thermal energy is required to break the intermolecular bonds, resulting in a lowered onset temperature and a broadened melting range[3]. A sharp melting range of 0.5 °C to 2.0 °C is the hallmark of a highly pure compound.

Comparative Analysis of Determination Techniques

Selecting the correct analytical technique depends entirely on the data requirements of your workflow—whether you need high-throughput purity screening or exhaustive thermodynamic profiling[5].

A. Automated Capillary Method

The capillary method remains the most widely used technique for routine quality control[2]. Modern automated systems utilize digital sensors and cameras to monitor the optical transmission of a sample packed in a thin glass capillary as it is heated in a controlled block[2][5].

  • The "Why": It provides exact, visually verifiable data on the temperature at which a sample transitions from solid to liquid, making it indispensable for rapid purity assessments[2].

B. Differential Scanning Calorimetry (DSC)

DSC is a highly sensitive technique that measures the differential heat flow required to increase the temperature of the sample compared to a reference[4].

  • The "Why": DSC does not merely output a temperature; it provides the enthalpy of fusion (

    
    ) by integrating the excess specific heat over the temperature range[4]. This makes DSC the gold standard for identifying polymorphs—different crystalline forms of the same compound that can drastically alter a drug's solubility and bioavailability[4][5].
    
C. Hot-Stage Microscopy (HSM)

HSM couples a polarizing microscope with a temperature-controlled stage.

  • The "Why": It allows for real-time microscopic observation of the sample during heating, which is uniquely valuable for studying phase transitions, desolvation events, and visual confirmation of polymorph nucleation[2][5].

G Start Target Compound: (6-bromo-4-chloroquinolin-2-yl)methanol Q1 Primary Analytical Goal? Start->Q1 Routine Routine QC & Purity Check Q1->Routine High Throughput Thermo Thermodynamic Profiling & Polymorphs Q1->Thermo High Precision Visual Visual Phase Transition Study Q1->Visual Microscopic Data Capillary Automated Capillary Method Routine->Capillary DSC Differential Scanning Calorimetry (DSC) Thermo->DSC HSM Hot-Stage Microscopy (HSM) Visual->HSM

Decision matrix for selecting the optimal melting point determination technique.

Quantitative Method Comparison

FeatureAutomated Capillary MethodDifferential Scanning Calorimetry (DSC)Hot-Stage Microscopy (HSM)
Primary Output Optical Melting Range (°C)Heat Flow (W/g), Enthalpy (

), Exact MP
Visual Phase Transition, Exact MP
Accuracy High (

to

°C)
Very High (Thermodynamic precision)[5]High (Dependent on calibration)[5]
Sample Size 1–3 mg (packed in capillary)2–10 mg (sealed in aluminum pan)< 1 mg (placed on glass slide)
Polymorph Detection Poor (Cannot distinguish easily)Excellent (Distinct endothermic peaks)[4]Excellent (Visual lattice changes)[2]
Best Use Case Routine API purity checks, batch consistency[2]Pre-formulation, thermodynamic characterization[4]Advanced phase transition analysis[2]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, experimental protocols must be designed to self-correct and validate their own findings.

Protocol A: The Two-Step "Rough vs. Fine" Capillary Method

This protocol is designed to prevent thermal overshoot—a common error where rapid heating causes the instrument's block temperature to outpace the actual sample temperature, yielding artificially high results.

Step 1: Sample Preparation

  • Finely powder the (6-bromo-4-chloroquinolin-2-yl)methanol sample using an agate mortar to ensure uniform heat transfer[2].

  • Load 2-3 mm of the powder into a thin glass capillary tube, tapping it firmly to eliminate air pockets[2].

Step 2: Rough Measurement (Range Estimation)

  • Insert the capillary into the apparatus.

  • Program a rapid heating ramp rate of 10 °C to 20 °C per minute .

  • Record the approximate temperature at which liquefaction occurs. Note: This value is thermodynamically inaccurate but serves as a baseline.

Step 3: Thermal Equilibration

  • Allow the heating block to cool to at least 20 °C below the approximate melting point recorded in Step 2.

  • Crucial Causality: Never re-melt the same sample. Once melted, the crystalline structure may undergo thermal decomposition or polymorphic shifts. Always prepare a fresh capillary for the fine measurement.

Step 4: Fine Measurement (Precision Data)

  • Insert the fresh capillary. Set the start temperature 5–10 °C below the approximate range.

  • Program a slow, highly accurate ramp rate of 1 °C to 2 °C per minute [2]. This slow rate ensures thermal equilibrium between the heating block, the glass, and the sample.

  • Record the exact Melting Range:

    • Start Temperature: The point at which the first tiny droplet of liquid is observed (initial softening)[2].

    • End Temperature: The point at which the last crystal melts into a completely transparent liquid[2].

Workflow Step1 Step 1: Rough Measurement Fast Ramp (10-20°C/min) Step2 Record Approximate Melting Range Step1->Step2 Step3 Cool Block 20°C Below Approximate MP Step2->Step3 Step4 Step 2: Fine Measurement Slow Ramp (1-2°C/min) Step3->Step4 Step5 Record Exact MP Range (Start to Clear Liquid) Step4->Step5

Self-validating two-step rough vs. fine capillary melting point workflow.

Protocol B: Differential Scanning Calorimetry (DSC) Profiling

For detailed thermodynamic characterization of (6-bromo-4-chloroquinolin-2-yl)methanol, DSC is utilized to map the heat flow[4].

  • Preparation: Weigh exactly 3.0 to 5.0 mg of the compound into an aluminum DSC pan. Seal the pan with a crimped lid to create a closed test environment[3].

  • Purge: Place the sample and an empty reference pan into the calorimeter. Purge the chamber with dry Nitrogen gas (typically 50 mL/min) to prevent oxidative degradation during heating.

  • Thermal Profiling: Heat the sample from ambient temperature to 20 °C above the expected melting point at a constant scan rate (e.g., 10 °C/min).

  • Data Extraction: Analyze the resulting thermoanalytical curve. The melting point is determined by the extrapolated onset temperature of the endothermic peak, while the area under the curve provides the specific calorimetric enthalpy (

    
    )[4]. Broadened peaks or multiple distinct endotherms will immediately flag the presence of impurities or multiple polymorphs[4].
    

References

1.[2] ResolveMass Laboratories Inc. "Melting Point Determination." Available at:[Link] 2.[1] PubChemLite. "(6-bromo-4-chloroquinolin-2-yl)methanol." Available at:[Link] 3. Hinotek. "Melting Point Apparatus: What It Is & How to Determine Melting Point." Available at:[Link] 4.[3] Nano-Lab. "Melting Point Determination in Pharmaceutical Industry." Available at:[Link] 5.[5] Baetro Machining. "Melting Point Apparatus: Understanding Melt Point Instruments and Their Applications." Available at: [Link] 6.[4] National Institutes of Health (PMC). "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." Available at: [Link] 7. Hinotek. "Melting Point Apparatus: What It Is & How to Determine Melting Point (Accuracy & Precision)." Available at: [Link]

Sources

Safety Operating Guide

(6-bromo-4-chloroquinolin-2-yl)methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of (6-bromo-4-chloroquinolin-2-yl)methanol

Executive Summary

(6-bromo-4-chloroquinolin-2-yl)methanol is a highly functionalized, halogenated heterocyclic compound frequently utilized as an intermediate in drug discovery and materials science. Due to its quinoline backbone and dual halogenation (bromine and chlorine), it presents specific toxicological and environmental risks. This guide provides drug development professionals and laboratory personnel with a field-proven, causality-driven framework for its safe operational handling and compliant disposal.

Chemical Hazard Profile & Mechanistic Causality

To manage a chemical effectively, one must understand the molecular behaviors that dictate its hazard profile. Do not treat this compound as generic organic waste; its structural components require specialized routing.

  • The Quinoline Scaffold : Quinoline derivatives exhibit high environmental persistence and are known ecotoxins, particularly in aquatic environments. Chronic exposure pathways often reveal hepatotoxic and potential genotoxic effects [1].

  • Dual Halogenation (6-Bromo, 4-Chloro) : The presence of halogens significantly increases the molecule's lipophilicity, allowing it to bioaccumulate if released into the environment. Operationally, this strictly mandates its classification as Halogenated Organic Waste [2].

  • Thermal Degradation Mechanics : When incinerated, the carbon-halogen bonds cleave to form highly corrosive hydrogen chloride (HCl) and hydrogen bromide (HBr) gases. Mixing this with non-halogenated waste is prohibited because standard incinerators lack the caustic scrubbing infrastructure required to neutralize these acidic byproducts [3].

Quantitative Waste Parameters

Data-driven segregation prevents dangerous cross-reactions and ensures regulatory compliance.

ParameterOperational ThresholdMechanistic Rationale
Waste Classification Halogenated Organic WasteHalogen content requires specialized thermal destruction to manage acidic exhaust gases [2].
Water Content Limit < 20% (for liquid mixtures)High aqueous content drastically reduces the BTU/lb (heating value), impairing incineration efficiency [3].
Halogen Limit (Mixed) > 5% total halogensExceeding 5% halogen content in a mixed solvent stream automatically triggers the halogenated waste pricing/routing tier [2].
Incompatible Materials Strong oxidizers, strong acidsRisk of exothermic reactions or the premature release of toxic halogen gas.
Final Destruction High-Temp Incineration (>1000°C)Required to fully break the stable aromatic quinoline ring and oxidize the compound[3].

Step-by-Step Disposal Protocol

Self-Validating System: Every step in this protocol includes a validation check to ensure the procedure remains safe, compliant, and logically sound.

Phase 1: Segregation and Containment

  • Select the Receptacle : Choose a chemically compatible waste container, such as High-Density Polyethylene (HDPE) or a PTFE-lined glass bottle.

  • Verify the Stream : Ensure the container is explicitly designated for Halogenated Organic Waste.

    • Validation Check: Inspect the current contents of the container's log. If it contains nitric acid, peroxides, or strictly non-halogenated solvents, do not add your waste. Halogenated organics mixed with strong oxidizers can cause catastrophic over-pressurization.

Phase 2: Waste Transfer 3. Fume Hood Operation : Perform all transfers inside a certified, actively venting fume hood to mitigate inhalation risks from associated solvents (e.g., chloroform, DCM) used to dissolve the compound. 4. Transfer the Material : Carefully pour liquid waste or transfer solid contaminated debris (e.g., silica gel, filter paper) into the respective halogenated waste container.

  • Validation Check: After adding the waste, hover a gloved hand near the container (without touching) to check for unexpected heat generation. If heat is detected, an incompatible reaction is occurring; immediately lower the fume hood sash and notify EHS.

Phase 3: Labeling and Storage 5. RCRA-Compliant Labeling : Affix a Hazardous Waste label. Write the full chemical name: "(6-bromo-4-chloroquinolin-2-yl)methanol". Do not use structural abbreviations or shorthand. 6. Satellite Accumulation : Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a polyethylene tray) to capture potential leaks.

Phase 4: Final Routing 7. EHS Pickup : Once the container is 90% full, cap it securely and submit a pickup request to your Environmental Health and Safety (EHS) department. 8. Institutional Disposal : EHS will route the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF) for rotary kiln incineration equipped with caustic scrubbers [3].

Waste Routing Visualization

WasteRouting Start (6-bromo-4-chloroquinolin-2-yl)methanol Waste Generation CheckHalogen Halogen Content Check (Br, Cl present?) Start->CheckHalogen Halogenated Halogenated Organic Waste Stream CheckHalogen->Halogenated Yes (Br, Cl) NonHalogenated Non-Halogenated Waste Stream CheckHalogen->NonHalogenated No SolidLiquid State of Waste? Halogenated->SolidLiquid SolidWaste Halogenated Solid Waste (Contaminated PPE/Silica) SolidLiquid->SolidWaste Solid LiquidWaste Halogenated Liquid Waste (<20% Water) SolidLiquid->LiquidWaste Liquid/Solvent Incineration High-Temp Incineration with Caustic Scrubbing SolidWaste->Incineration LiquidWaste->Incineration

Decision tree for the classification and disposal routing of halogenated quinoline waste.

Emergency Spill Protocol

In the event of an accidental spill of (6-bromo-4-chloroquinolin-2-yl)methanol (either as a dry powder or in solution):

  • Evacuate and Assess : Clear personnel from the immediate area. If dissolved in a volatile solvent, eliminate all ignition sources.

  • PPE Donning : Equip safety goggles, a lab coat, and nitrile gloves (double-gloving is recommended due to the compound's lipophilicity).

  • Containment :

    • For Solids: Carefully sweep up the powder using a damp paper towel to prevent aerosolization of toxic dust.

    • For Liquids: Surround and cover the spill with an inert absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Disposal : Place all contaminated cleanup materials into a heavy-duty plastic bag, seal it, and label it strictly as Halogenated Solid Waste.

References

  • Title: Nomination Background: Methylquinolines and Quinoline Derivatives Source: National Toxicology Program (NTP), National Institutes of Health (NIH) URL: [Link]

  • Title: UWO Guide to Classifying Unwanted Materials Source: Environmental Health and Safety (EHS), University of Wisconsin Oshkosh URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Hazardous Waste Engineering Research Laboratory, U.S. Environmental Protection Agency (EPA) URL: [Link]

Comprehensive Safety and Handling Guide for (6-bromo-4-chloroquinolin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for the handling of (6-bromo-4-chloroquinolin-2-yl)methanol. The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of hazard recognition, risk minimization, and emergency preparedness.

Hazard Assessment and Triage

  • Acute Oral Toxicity: Harmful if swallowed.[2]

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[3]

These hazards are categorized under GHS07, indicating a warning level of risk.[1] Therefore, the adoption of stringent personal protective equipment (PPE) protocols is mandatory to mitigate exposure.

Core Personal Protective Equipment (PPE) Requirements

The following table summarizes the minimum PPE required for handling (6-bromo-4-chloroquinolin-2-yl)methanol. It is imperative that all equipment meets the specified standards and is inspected for integrity before each use.[4]

PPE Category Item Specifications and Recommendations
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles compliant with ANSI Z.87.1 standards are required.[5] A face shield must be worn over the goggles during procedures with a high risk of splashing.[5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[5] Always inspect gloves for tears or punctures before use. For prolonged contact or when handling larger quantities, double-gloving is advised. Contaminated gloves must be changed immediately.[5]
Body Protection Laboratory CoatA 100% cotton or flame-resistant (e.g., Nomex) lab coat must be worn and kept fully buttoned to provide a barrier against accidental splashes.[5]
Respiratory Protection Chemical Fume Hood / RespiratorAll handling of the solid compound and its solutions must be conducted within a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[5] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5]

Operational Workflow: From Preparation to Disposal

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the complete handling process.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep_sds Review Analogous SDS prep_ppe Inspect & Don PPE prep_eng Verify Fume Hood Operation prep_emer Locate Eyewash/Shower handling_weigh Weigh Solid in Hood prep_emer->handling_weigh handling_transfer Transfer & Dissolve handling_weigh->handling_transfer handling_work Perform Experiment handling_transfer->handling_work post_decon Decontaminate Work Area handling_work->post_decon post_waste Segregate & Dispose Waste post_decon->post_waste post_doff Doff PPE post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: End-to-end workflow for handling (6-bromo-4-chloroquinolin-2-yl)methanol.

Step-by-Step Handling Protocol:

A. Preparation Phase

  • Review Safety Data: Thoroughly review the SDS for structurally similar compounds to re-familiarize yourself with the hazards.[7]

  • Verify Engineering Controls: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Put on all required PPE as detailed in the table above.[5] Ensure your lab coat is fully buttoned and gloves are pulled over the cuffs.

  • Prepare Workspace: Prepare the workspace within the fume hood, ensuring it is clean and uncluttered. Keep all containers of (6-bromo-4-chloroquinolin-2-yl)methanol tightly closed when not in active use.[4]

B. Handling Phase

  • Manipulation: Conduct all manipulations of the solid compound, such as weighing and transferring, within the fume hood to contain any dust.[5] Use a spatula for transfers to minimize the generation of airborne particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

C. Post-Handling Phase

  • Decontamination: Clean and decontaminate the work surface and any equipment used.

  • Waste Disposal: Segregate and dispose of all waste as outlined in the "Waste Management and Disposal" section below.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the face shield, goggles, and finally the lab coat.

  • Personal Hygiene: Wash hands and arms thoroughly with soap and water after removing PPE, even if gloves were worn. Never wear lab coats into non-laboratory areas.

Emergency Response Protocols

Rapid and correct response to an emergency is critical. All personnel must be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers.[8][9]

Incident Type Immediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
Skin Contact Remove all contaminated clothing and immediately flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention.[3][10]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[10]
Ingestion Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention.[10]
Small Spill (<10g in a fume hood) Absorb the material with an inert absorbent such as vermiculite or sand.[5] Sweep up the absorbed material, place it in a sealed and labeled container for hazardous waste disposal.[5]
Large Spill Evacuate the laboratory immediately and notify the appropriate emergency response personnel.

Waste Management and Disposal

Proper segregation and disposal of waste containing (6-bromo-4-chloroquinolin-2-yl)methanol are essential to prevent environmental contamination and ensure regulatory compliance.

cluster_source cluster_containers solid_source Contaminated Gloves, Weigh Boats, Unused Solid solid_waste Solid Halogenated Hazardous Waste Container (Sealed & Labeled) solid_source->solid_waste liquid_source Contaminated Solvents, Reaction Mixtures liquid_waste Liquid Halogenated Organic Waste Container (Sealed & Labeled) liquid_source->liquid_waste end_point Certified Hazardous Waste Disposal solid_waste->end_point liquid_waste->end_point

Caption: Waste segregation and disposal pathway for (6-bromo-4-chloroquinolin-2-yl)methanol.

  • Solid Waste: All disposable items contaminated with the compound (e.g., gloves, weigh boats, paper towels) and any un-used solid chemical must be collected in a designated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Solutions containing the compound should be disposed of in a designated "Halogenated Organic Waste" container.[11] Do not mix with non-halogenated waste.[11]

  • Disposal Compliance: All waste must be disposed of through a certified hazardous waste disposal company, following all local, state, and federal regulations.[12]

References

  • Guidelines for Chemical Laboratory Safety in Academic Institutions | ACS.org. (n.d.). American Chemical Society. Retrieved from [Link]

  • ACS publishes Guidelines for Secondary School Laboratory Safety - ChemEd X. (2016, November 21). ChemEd X. Retrieved from [Link]

  • American Chemical Society Issues Guidelines for Safer Research Laboratories | Lab Manager. (2013, September 10). Lab Manager. Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories published by ACS. (n.d.). American Chemical Society. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. (2022, March 29). OSHA.com. Retrieved from [Link]

  • Safety in Academic Chemistry Laboratories. (n.d.). American Chemical Society. Retrieved from [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. (2022, October 5). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). DuraLabel. Retrieved from [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. (2025, February 27). U.S. Chemical Storage. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Silver Fern Chemical Inc. Retrieved from [Link]

  • Chlorine Safety - Texas Department of Insurance. (n.d.). Texas Department of Insurance. Retrieved from [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). SAMS Solutions. Retrieved from [Link]

  • PPE Guidelines for Chlorine Handling | PDF | Personal Protective Equipment - Scribd. (n.d.). Scribd. Retrieved from [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • 6-Bromo-4-chloroquinoline | C9H5BrClN | CID 5139537 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Material Safety Data Sheet - Methyl 6-bromo-2-chloroquinoline-4-carboxylate - Cole-Parmer. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations - PubMed. (2025, June 13). National Center for Biotechnology Information. Retrieved from [Link]

  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations | ACS Omega - ACS Publications - ACS.org. (2025, June 13). ACS Publications. Retrieved from [Link]

  • Metal-free C5-selective halogenation of quinolines under aqueous conditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.